Product packaging for Fmoc-Gly(Cycloheptyl)-OH(Cat. No.:)

Fmoc-Gly(Cycloheptyl)-OH

Cat. No.: B14911669
M. Wt: 393.5 g/mol
InChI Key: UGMXHKLJUFZORO-QFIPXVFZSA-N
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Description

Fmoc-Gly(Cycloheptyl)-OH is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B14911669 Fmoc-Gly(Cycloheptyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

UGMXHKLJUFZORO-QFIPXVFZSA-N

Isomeric SMILES

C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Properties and Applications of Fmoc-Protected Glycine Derivatives with Alicyclic Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Properties

The introduction of cyclic alkyl side chains, such as cyclopentyl and cyclohexyl groups, to the glycine backbone significantly influences the physicochemical properties of the resulting Fmoc-amino acid. These modifications impart increased hydrophobicity and conformational rigidity, which can be advantageous in peptide design and drug development. The properties of Fmoc-L-cyclohexylglycine, a well-characterized analog, are summarized below and can be considered indicative for similar structures like Fmoc-Gly(Cycloheptyl)-OH.

Table 1: Chemical Properties of Fmoc-L-cyclohexylglycine

PropertyValueReference
Synonyms Fmoc-L-Chg-OH, Fmoc-cyclohexyl-Gly-OH[1]
CAS Number 161321-36-4[1][2][3]
Molecular Formula C₂₃H₂₅NO₄[1][4]
Molecular Weight 379.4 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 180-184 °C[1]
Purity (HPLC) ≥ 98%[1]
Optical Rotation [a]D²⁰ = +6 ± 2 ° (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

The primary application of Fmoc-protected amino acids with cyclic side chains is in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a principle of orthogonal protection strategy.

This protocol outlines the iterative steps for incorporating an amino acid like this compound into a growing peptide chain on a solid support (resin).

  • Resin Swelling: The solid support (e.g., Rink amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal acids) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes). The completion of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct released.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid (e.g., this compound) is pre-activated to form a reactive species. Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Alternatively, uronium/aminium-based coupling reagents like HBTU, HATU, or TBTU can be used.

    • A solution of the activated amino acid in DMF is added to the resin.

    • A base, such as N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

  • Washing: The resin is washed again with DMF to remove unreacted reagents and byproducts.

  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS, and 1,2-ethanedithiol, EDT) to prevent side reactions.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the general cycle of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid

General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of bulky, hydrophobic side chains like cycloheptyl can sometimes lead to slower coupling kinetics or aggregation of the growing peptide chain. In such cases, optimization of the protocol, such as using more potent coupling reagents (e.g., HATU), elevated temperatures, or the inclusion of chaotropic agents, may be necessary to ensure efficient synthesis. The unique structural properties of cycloheptyl-containing amino acids can be leveraged to create peptides with enhanced stability and specific secondary structures, making them valuable tools in the development of novel therapeutics.[1]

References

In-depth Technical Guide on Fmoc-Protected N-Alkyl Glycine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide centers on the properties, synthesis, and application of Fmoc-protected N-cycloalkyl glycine derivatives, with a specific focus on providing data for Fmoc-Gly(Cycloheptyl)-OH by analogy to its closely related and commercially available counterparts.

Introduction

N-substituted glycine derivatives, particularly those with cyclic alkyl chains, are of significant interest in peptide chemistry and drug discovery. The incorporation of these unnatural amino acids can impart unique conformational constraints on peptides, enhance metabolic stability, and improve cell permeability. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild basic conditions.

Physicochemical Properties

The key physicochemical properties of Fmoc-protected N-cycloalkyl glycine derivatives are summarized below. The values for this compound are theoretical calculations based on its molecular formula.

PropertyFmoc-Gly(Cyclopentyl)-OHFmoc-Gly(Cyclohexyl)-OHThis compound (Theoretical)
Molecular Formula C₂₂H₂₃NO₄[1]C₂₃H₂₅NO₄[2][3][4][5]C₂₄H₂₇NO₄
Molecular Weight 365.42 g/mol [1]379.45 g/mol [2][6]393.48 g/mol
Appearance Solid[1]White to off-white powder[4]Solid (Predicted)
Melting Point Not specified180-184 °C[4]Not specified
Storage Conditions Not specified0 - 8 °C[4]-15°C to 8°C (Recommended)

Synthesis of Fmoc-Protected N-Cycloalkyl Glycine Derivatives

The synthesis of Fmoc-N-cycloalkyl-glycine derivatives generally follows a two-step process:

  • N-Alkylation of Glycine: This is typically achieved through reductive amination of glyoxylic acid with the corresponding cycloalkylamine or by direct alkylation of a glycine ester with a cycloalkyl halide, followed by saponification.

  • Fmoc Protection: The resulting N-cycloalkyl glycine is then protected with Fmoc-Cl or Fmoc-OSu in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like a mixture of dioxane and water.

The general synthetic workflow is depicted below.

G cluster_alkylation Step 1: N-Alkylation cluster_protection Step 2: Fmoc Protection Glycine Glycine ReductiveAmination Reductive Amination Glycine->ReductiveAmination Cycloalkylamine Cycloalkylamine Cycloalkylamine->ReductiveAmination NCycloalkylGlycine N-Cycloalkyl Glycine ReductiveAmination->NCycloalkylGlycine FmocProtection Fmoc Protection NCycloalkylGlycine->FmocProtection FmocOSu Fmoc-OSu FmocOSu->FmocProtection Base Base (e.g., NaHCO₃) Base->FmocProtection FinalProduct Fmoc-N-Cycloalkyl-Gly-OH FmocProtection->FinalProduct

Figure 1. General synthesis workflow for Fmoc-N-cycloalkyl-glycine derivatives.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound and its analogues is in solid-phase peptide synthesis to introduce conformational constraints and increase the hydrophobicity of the resulting peptide.[4] A standard experimental protocol for incorporating these unnatural amino acids into a peptide sequence using a manual or automated peptide synthesizer is provided below.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including the N-cycloalkyl glycine derivative)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end Purified Peptide purification->end

Figure 2. Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Applications and Significance

The incorporation of N-cycloalkyl glycine derivatives like this compound into peptides serves several key purposes in drug development and chemical biology:

  • Conformational Rigidity: The cyclic side chain restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure. This is crucial for enhancing binding affinity and selectivity to biological targets.

  • Increased Hydrophobicity: The cycloalkyl group increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Enhanced Proteolytic Stability: The N-substituted glycine is not a natural amino acid, making the adjacent peptide bonds resistant to cleavage by proteases. This increases the in vivo half-life of the peptide therapeutic.

  • Peptidomimetic Design: These building blocks are essential in the design of peptidomimetics, where the goal is to mimic the structure and function of a natural peptide while improving its drug-like properties.

Conclusion

Fmoc-protected N-cycloalkyl glycine derivatives are valuable tools for the synthesis of modified peptides with enhanced therapeutic potential. While specific data for this compound is sparse, its properties and utility can be confidently extrapolated from its well-characterized analogues. The standard protocols for Fmoc-based solid-phase peptide synthesis are directly applicable for the incorporation of this and other unnatural amino acids, enabling researchers to explore novel peptide structures for a wide range of biological applications.

References

An In-depth Technical Guide to Fmoc-Gly(Cycloheptyl)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug discovery, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides. These modifications can enhance stability against enzymatic degradation, improve receptor affinity and selectivity, and constrain peptide conformation. The title compound, Fmoc-Gly(Cycloheptyl)-OH, represents such an unnatural amino acid, featuring a cycloheptyl side chain which can impart significant hydrophobicity and steric bulk. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild basic conditions.[1] This guide outlines the presumed structure and a plausible synthetic route for this compound.

Proposed Structure and Properties

The structure of this compound can be inferred from its nomenclature. It consists of a glycine backbone where the alpha-carbon is substituted with a cycloheptyl group, and the amino group is protected by an Fmoc moiety.

Chemical Structure:

Molecular Formula: C₂₄H₂₇NO₄

Molecular Weight: 393.48 g/mol

Comparative Data of Analogous Compounds

While specific quantitative data for this compound is not available in the literature, the properties of commercially available cyclopentyl and cyclohexyl analogues provide a useful reference.

PropertyFmoc-Gly(Cyclopentyl)-OHFmoc-L-Cyclohexylglycine
Molecular Formula C₂₂H₂₃NO₄C₂₃H₂₅NO₄
Molecular Weight 365.42 g/mol 379.45 g/mol [1]
Appearance SolidWhite to off-white powder[1]
Melting Point Not available180-184 °C[1]
Purity (by HPLC) Not available≥ 98%[1]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process:

  • Synthesis of the Unnatural Amino Acid: Preparation of 2-amino-2-(cycloheptyl)acetic acid.

  • Fmoc Protection: Attachment of the Fmoc group to the amino function of the synthesized amino acid.

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Stage 1: Amino Acid Synthesis (Strecker Synthesis) cluster_1 Stage 2: Fmoc Protection A Cycloheptanecarbaldehyde B Intermediate α-aminonitrile A->B NH4Cl, KCN C 2-amino-2-(cycloheptyl)acetic acid B->C Acid Hydrolysis (e.g., HCl) E This compound C:e->E:w Base (e.g., NaHCO3) in Dioxane/Water D Fmoc-OSu D:s->E:n

Caption: Proposed two-stage synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are theoretical and based on standard organic synthesis methodologies. Researchers should conduct their own optimization and safety assessments.

Stage 1: Synthesis of 2-amino-2-(cycloheptyl)acetic acid (Strecker Synthesis)

This protocol outlines the synthesis of the core amino acid.

Materials:

  • Cycloheptanecarbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Aqueous Ammonia (NH₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia and add it to a solution of cycloheptanecarbaldehyde in methanol at 0-5 °C.

    • Slowly add a solution of potassium cyanide in water to the mixture, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis to the Amino Acid:

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture and remove any solid byproducts by filtration.

    • Wash the aqueous solution with diethyl ether to remove organic impurities.

    • Neutralize the aqueous layer to pH 6-7 with a solution of sodium hydroxide.

    • The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-2-(cycloheptyl)acetic acid.

Stage 2: N-α-Fmoc Protection

This protocol describes the protection of the synthesized amino acid. A general method for Fmoc protection involves reacting the amino acid with an Fmoc-reagent under basic conditions.[1][]

Materials:

  • 2-amino-2-(cycloheptyl)acetic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • Dissolve the 2-amino-2-(cycloheptyl)acetic acid in a 10% aqueous sodium bicarbonate solution.

    • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

    • Cool the amino acid solution to 0-5 °C in an ice bath.

  • Fmoc-protection Reaction:

    • Slowly add the Fmoc-OSu solution to the stirring amino acid solution.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The Fmoc-protected amino acid will precipitate.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

The following diagram illustrates the logical flow of the Fmoc-protection reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts AminoAcid 2-amino-2-(cycloheptyl)acetic acid (in aq. NaHCO3) Reaction Nucleophilic attack of amino group on Fmoc-OSu AminoAcid->Reaction FmocOSu Fmoc-OSu (in Dioxane) FmocOSu->Reaction FinalProduct This compound Reaction->FinalProduct Byproduct N-Hydroxysuccinimide Reaction->Byproduct

Caption: Logical diagram of the Fmoc-protection reaction.

Conclusion

This technical guide provides a foundational understanding of the structure and a robust, theoretical synthesis plan for this compound. While this compound is not a standard commercially available reagent, the outlined procedures, based on well-established organic chemistry principles, offer a clear pathway for its preparation. The incorporation of this novel amino acid into peptide structures holds potential for the development of new therapeutics with tailored properties. Researchers are encouraged to use this guide as a starting point for their own investigations into the synthesis and application of this and other unnatural amino acids.

References

Navigating the Landscape of Non-Proteinogenic Amino Acids: A Technical Guide to Fmoc-Gly(Cycloalkyl)-OH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide structures offers a powerful tool to enhance therapeutic properties. This guide addresses the inquiry into Fmoc-Gly(Cycloheptyl)-OH, its availability, and provides a detailed technical overview of its closest commercially available analogs: Fmoc-Gly(Cyclohexyl)-OH and Fmoc-Gly(Cyclopentyl)-OH.

Initial Inquiry: this compound

An extensive search for this compound, including its CAS number and suppliers, has revealed that this specific cycloheptyl derivative is not a readily available commercial product. The lack of commercial sources indicates that it is likely a custom synthesis compound. Researchers requiring this specific molecule would need to engage with a custom chemical synthesis provider.

Commercially Available Alternatives: A Technical Overview

In contrast to the cycloheptyl derivative, the cyclohexyl and cyclopentyl analogs are well-established and commercially available building blocks for peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for these analogs is presented below for easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fmoc-Gly(Cyclohexyl)-OH161321-36-4C₂₃H₂₅NO₄379.45
Fmoc-Gly(Cyclopentyl)-OH220497-61-0C₂₂H₂₃NO₄365.42
Suppliers

A variety of chemical suppliers offer these analogs. Notable suppliers include:

  • Fmoc-Gly(Cyclohexyl)-OH:

    • Bachem[1]

    • Chem-Impex[2]

    • Aapptec[3]

    • 001CHEMICAL (for the D-isomer)[4]

  • Fmoc-Gly(Cyclopentyl)-OH:

    • Chem-Impex[5][6]

    • MyBioSource[7]

    • Biosynth[8]

    • Sigma-Aldrich[9]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for both Fmoc-Gly(Cyclohexyl)-OH and Fmoc-Gly(Cyclopentyl)-OH is as building blocks in Fmoc-based solid-phase peptide synthesis (SPPS). The bulky, hydrophobic cycloalkyl side chains can impart unique conformational constraints and metabolic stability to the resulting peptides.

General Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-Gly(Cycloalkyl)-OH into a peptide sequence using manual or automated SPPS.

  • Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • The Fmoc-Gly(Cycloalkyl)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt, Oxyma) in DMF.

    • The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

  • Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Precipitation and Purification: The crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage After Final Cycle Start Start: Resin-Bound Amino Acid (Fmoc Protected) Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow

References

A Technical Guide to the Solubility of Fmoc-Gly(Cycloheptyl)-OH in Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-glycyl-(cycloheptyl)-L-alanine (Fmoc-Gly(Cycloheptyl)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Due to the absence of specific quantitative solubility data in publicly available literature for this particular derivative, this document outlines a comprehensive experimental protocol for its determination.

Introduction to this compound and DMF in Peptide Synthesis

This compound is a specialized amino acid derivative used to introduce a glycine residue with a bulky, hydrophobic cycloheptyl group into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile and is standard in modern solid-phase peptide synthesis.

Dimethylformamide (DMF) is a polar aprotic solvent widely employed in SPPS for its excellent solvating properties for both the resin and the growing peptide chain, as well as for the Fmoc-protected amino acids and coupling reagents.[1][2][3] While many Fmoc-amino acids exhibit high solubility in DMF, the specific solubility can be influenced by the nature of the amino acid side chain.[2][4] For instance, the parent compound, Fmoc-Gly-OH, is known to be clearly soluble in DMF at a concentration of 0.5 M (25 mmol in 50 ml).[5] The introduction of the hydrophobic cycloheptyl group in this compound may alter its solubility characteristics compared to Fmoc-Gly-OH.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility (M)Citation
This compound DMF Room Temperature To Be Determined N/A
Fmoc-Gly-OHDMFRoom Temperature>0.5[5]
Most Fmoc-amino acidsDMFRoom TemperatureGenerally >0.4[4]

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for determining the solubility of this compound in DMF at room temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

  • This compound (high purity)

  • Anhydrous DMF

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge capable of holding vials

  • Calibrated positive displacement micropipettes

  • Volumetric flasks (various sizes)

  • HPLC system with a UV detector

  • Syringe filters (0.2 µm, PTFE or other DMF-resistant membrane)

  • Glass vials with screw caps

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is ensured when a solid precipitate remains after thorough mixing.

    • Record the exact mass of the added this compound.

    • Add a known volume of anhydrous DMF to the vial.

    • Securely cap the vial and vortex thoroughly for 2 minutes to ensure initial mixing.

    • Place the vial in a thermostatic shaker set to room temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours to ensure the solution reaches saturation.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vial from the shaker, ensuring not to disturb the undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated micropipette, ensuring not to disturb the pellet. For accuracy, this should be performed quickly to minimize solvent evaporation.

    • Filter the withdrawn supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-particulates.

  • Concentration Determination by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in DMF of known concentrations.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate UV wavelength for the Fmoc group (typically around 265 nm or 301 nm). Plot a calibration curve of peak area versus concentration.

    • Analysis of the Saturated Solution: Dilute a known volume of the filtered supernatant with DMF to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculation of Solubility: Back-calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in DMF at the experimental temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in DMF.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Concentration Analysis (HPLC) cluster_result Final Calculation A Add excess this compound to vial B Add known volume of DMF A->B C Vortex for initial mixing B->C D Equilibrate in thermostatic shaker (24h) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant (0.2 µm) F->G J Dilute filtered supernatant G->J H Prepare standard solutions I Generate calibration curve H->I K Inject sample and determine concentration I->K J->K L Calculate solubility of original saturated solution K->L

References

The Cycloheptyl Group in Unnatural Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks offer the ability to introduce unique chemical functionalities, conformational constraints, and metabolic stability, thereby overcoming many of the limitations of natural peptide-based therapeutics. Among the various classes of UAAs, those bearing cycloalkyl side chains have garnered significant interest due to their ability to modulate peptide conformation and lipophilicity. While smaller rings like cyclopropyl, cyclopentyl, and cyclohexyl have been extensively studied, the role of the larger cycloheptyl group is an emerging area with distinct potential. This technical guide provides an in-depth exploration of the role of the cycloheptyl moiety in unnatural amino acids, covering its impact on peptide structure and function, synthesis, and potential applications.

Core Concepts: The Physicochemical Impact of the Cycloheptyl Group

The seven-membered ring of the cycloheptyl group imparts a unique combination of properties to an amino acid side chain, primarily influencing lipophilicity and conformational flexibility.

Lipophilicity: The cycloheptyl group is a bulky, non-polar, and hydrophobic moiety. Its incorporation into a peptide sequence significantly increases the overall lipophilicity.[1] This property is a double-edged sword in drug design. Increased lipophilicity can enhance membrane permeability and facilitate oral absorption, but excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential toxicity.[1] Therefore, the strategic placement of a cycloheptyl-containing UAA is crucial for optimizing the pharmacokinetic profile of a peptide therapeutic.

Conformational Constraint: Compared to a linear heptyl chain, the cyclic nature of the cycloheptyl group restricts the number of accessible conformations of the amino acid side chain. Cycloheptane itself is a highly flexible ring, existing in a dynamic equilibrium between various chair and boat conformations, with the twist-chair being the most stable.[2][3] This inherent flexibility is greater than that of smaller cycloalkanes like cyclohexane but still imposes significant constraints compared to an acyclic side chain. By limiting the conformational freedom of the side chain, the cycloheptyl group can help to pre-organize the peptide backbone into a specific secondary structure, which can be advantageous for receptor binding.[4] This reduction in conformational entropy upon binding can lead to a more favorable free energy of binding and, consequently, higher affinity and selectivity for the target.

Data Presentation: Properties of Cycloheptyl-Containing Peptides

Quantitative data on the specific effects of cycloheptyl-containing amino acids are still emerging. However, a comparative study on the proteolytic stability of peptides containing α,β-dehydroamino acids with different cycloalkylidene side chains provides valuable insights.

Peptide SequenceCycloalkyl GroupHalf-life (t1/2) in 10% Pancreatin (min)Relative Stability (vs. Cyclopentyl)
Ac-Gly-ΔZCyp-Gly-NH2Cyclopentyl601.0
Ac-Gly-ΔZCyh-Gly-NH2Cyclohexyl1202.0
Ac-Gly-ΔZCyhp-Gly-NH2Cycloheptyl1803.0

Data extrapolated from a study on cycloalkylidene α,β-dehydroamino acids.

The data clearly indicates that increasing the size of the cycloalkyl ring correlates with enhanced resistance to enzymatic degradation. The peptide containing the cycloheptyl group exhibited the highest stability, suggesting that the steric bulk of the seven-membered ring effectively shields the peptide backbone from proteolytic enzymes.

Experimental Protocols

General Synthesis of Cycloheptyl Unnatural Amino Acids

While a single, universally adopted protocol for the synthesis of all cycloheptyl-containing UAAs does not exist, a common approach involves the alkylation of a glycine enolate equivalent with a cycloheptyl-containing electrophile. The following is a generalized protocol for the synthesis of N-Boc-DL-cycloheptylglycine.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Lithium diisopropylamide (LDA)

  • Cycloheptyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Enolate Formation: A solution of N-(diphenylmethylene)glycine tert-butyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA in THF is added dropwise, and the mixture is stirred for 30 minutes to generate the glycine enolate.

  • Alkylation: Cycloheptyl bromide is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis of the Schiff Base: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then treated with 1 M hydrochloric acid to hydrolyze the diphenylmethylene protecting group.

  • N-Protection: The resulting amino acid ester hydrochloride is dissolved in a mixture of dioxane and water. The pH is adjusted to ~9 with sodium bicarbonate. Di-tert-butyl dicarbonate (Boc2O) is added, and the mixture is stirred at room temperature overnight.

  • Saponification: The reaction mixture is concentrated, and the residue is dissolved in a mixture of THF and methanol. 1 M sodium hydroxide is added, and the reaction is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Purification: The reaction mixture is acidified to pH ~3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude N-Boc-DL-cycloheptylglycine. The product can be further purified by column chromatography on silica gel.

Proteolytic Stability Assay

Materials:

  • Peptide substrate (e.g., Ac-Gly-X-Gly-NH2, where X is the cycloheptyl UAA)

  • Pancreatin solution (e.g., 10% in phosphate-buffered saline, pH 7.4)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Incubation: A stock solution of the peptide is prepared in a suitable buffer (e.g., PBS). The peptide solution is incubated with the pancreatin solution at 37 °C.

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Quenching: The enzymatic reaction in each aliquot is quenched by adding an equal volume of 1% TFA in acetonitrile.

  • Analysis: The samples are analyzed by reverse-phase HPLC. The peak area of the intact peptide is monitored over time.

  • Data Analysis: The percentage of the remaining intact peptide is plotted against time. The half-life (t1/2) of the peptide is calculated from the resulting degradation curve.

Visualizations

UAA_Incorporation_Workflow General Workflow for UAA Incorporation into Peptides cluster_synthesis UAA Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing and Analysis start Starting Materials synth Chemical Synthesis of Cycloheptyl UAA start->synth protect Protection of Functional Groups (e.g., Fmoc, Boc) synth->protect incorporation Incorporation of Protected Cycloheptyl UAA protect->incorporation resin Resin Support coupling Iterative Coupling of Amino Acids resin->coupling coupling->incorporation cleavage Cleavage from Resin and Deprotection coupling->cleavage incorporation->coupling purification Purification (e.g., HPLC) cleavage->purification analysis Characterization (e.g., MS, NMR) purification->analysis bioassay Biological Evaluation analysis->bioassay

Caption: General workflow for the synthesis and incorporation of a cycloheptyl unnatural amino acid into a peptide sequence.

Cycloheptane_Conformations Conformational Landscape of a Cycloheptyl Side Chain TwistChair Twist-Chair (Lowest Energy) Chair Chair TwistChair->Chair Low Energy Barrier TwistBoat Twist-Boat Chair->TwistBoat Pseudorotation Boat Boat TwistBoat->Boat Boat->TwistChair

Caption: Simplified representation of the major conformations of a cycloheptyl group and their relative energy relationships.

Applications and Future Perspectives

The unique properties of the cycloheptyl group make it a valuable tool for medicinal chemists seeking to fine-tune the characteristics of peptide-based drug candidates.

  • Enhancing Metabolic Stability: As demonstrated by the available data, the steric bulk of the cycloheptyl group can significantly increase resistance to proteolysis, leading to a longer in vivo half-life.

  • Modulating Receptor Interactions: The conformational constraints imposed by the cycloheptyl side chain can be exploited to favor a bioactive conformation, potentially increasing binding affinity and selectivity for a specific receptor.[4]

  • Bioisosteric Replacement: The cycloheptyl group can serve as a bioisostere for other bulky hydrophobic groups, such as the phenyl ring in phenylalanine or a benzyl group, offering a three-dimensional alternative that may lead to improved interactions within a binding pocket.

Future research will likely focus on the synthesis of a wider variety of cycloheptyl-containing amino acids with different stereochemistries and additional functional groups. Furthermore, more detailed quantitative studies are needed to fully elucidate the structure-activity relationships of these UAAs in different peptide contexts. The continued exploration of larger cycloalkyl groups like cycloheptyl will undoubtedly expand the toolbox for rational peptide design and lead to the development of novel and more effective peptide therapeutics.

References

Navigating the Steric Maze: An In-depth Technical Guide to Solid-Phase Peptide Synthesis of Peptides with Bulky Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of amino acids with bulky side chains into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge to even the most seasoned researchers. Steric hindrance and the propensity for peptide aggregation can dramatically decrease coupling efficiencies, leading to truncated sequences and challenging purifications. This technical guide provides a comprehensive overview of the core principles, advanced strategies, and detailed protocols to successfully synthesize peptides containing these challenging residues.

The Challenge of Bulk: Steric Hindrance and Aggregation

Amino acids with large, non-polar side chains, such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Tyrosine (Tyr), as well as sterically demanding non-canonical amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids, are notorious for causing difficulties in SPPS.

The primary obstacles arise from:

  • Steric Hindrance: The sheer size of the side chains can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain, impeding amide bond formation. This is particularly pronounced when coupling a bulky amino acid to another bulky residue.

  • Peptide Aggregation: Hydrophobic interactions between the bulky side chains of adjacent peptide chains can lead to on-resin aggregation. This causes the peptide-resin matrix to collapse, rendering the reactive sites inaccessible to reagents and solvents, thereby halting the synthesis.

These challenges manifest as incomplete couplings, deletions of amino acid residues, and low yields of the desired peptide.

Strategic Approaches to Overcome Steric Hindrance

To mitigate the challenges posed by bulky side chains, a variety of specialized reagents and techniques have been developed.

High-Efficiency Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be effective, more potent activating agents are often required.

Uronium/aminium-based reagents have proven to be particularly effective in these scenarios. These reagents react with the protected amino acid to form a highly reactive active ester, which then readily acylates the free amine of the peptide chain.

Coupling ReagentStructure TypeKey Advantages for Bulky Amino Acids
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)UroniumHigh reactivity, fast coupling kinetics, and reduced racemization. Particularly effective for N-methylated amino acids.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)UroniumSimilar reactivity to HATU, often a more cost-effective alternative.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)UroniumHigh coupling efficiency, comparable to HATU, with the added benefit of being non-explosive and having better solubility.[1]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveA powerful and cost-effective combination. OxymaPure has been shown to be superior to HOBt and HOAt for difficult couplings, including the incorporation of Aib residues.[2][3]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumEffective for hindered couplings with reduced risk of guanidinylation side reactions compared to uronium salts.

Table 1: Comparison of Common Coupling Reagents for Bulky Amino Acids.

A comparative study on the synthesis of difficult sequences showed the following trend in coupling efficiency on polystyrene-based resins: HCTU ≥ HBTU > COMU.[4] However, on PEG-based resins, the performance of these reagents was more comparable.[4] For the particularly challenging incorporation of consecutive Aib residues, the DIC/Oxyma combination has been shown to be highly efficient, enabling the synthesis of long Aib oligomers.[2]

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

The application of microwave energy has revolutionized SPPS, especially for the synthesis of "difficult" peptides. Microwave irradiation accelerates both the coupling and deprotection steps by providing rapid and uniform heating to the reaction mixture. This increased kinetic energy helps to overcome the activation energy barrier for amide bond formation, even in sterically hindered environments. Microwave-assisted SPPS can significantly reduce reaction times and improve coupling yields for bulky and N-methylated amino acids.

Pseudoproline Dipeptides and Backbone Protection

To disrupt on-resin aggregation, pseudoproline dipeptides can be strategically introduced into the peptide sequence. These dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone, which interferes with the formation of inter-chain hydrogen bonds that lead to aggregation. Similarly, the use of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acid residues can prevent aggregation by sterically shielding the amide bonds.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the incorporation of bulky side chain amino acids.

General Protocol for Manual Fmoc-SPPS of a Peptide Containing a Bulky Amino Acid

This protocol describes the manual synthesis of a generic peptide containing a sterically hindered amino acid using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the bulky residue)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

  • Coupling of the Bulky Amino Acid:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected bulky amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid/HATU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Capping (if necessary): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Microwave-Assisted SPPS Protocol for a Peptide Containing Aib

This protocol outlines a general procedure for incorporating the sterically hindered, non-proteinogenic amino acid Aib using a microwave peptide synthesizer.

Materials:

  • Microwave peptide synthesizer

  • Fmoc-Rink Amide resin

  • Fmoc-Aib-OH and other Fmoc-protected amino acids

  • DIC

  • OxymaPure

  • 20% Piperidine in DMF

  • DMF

Procedure:

  • Resin Loading: Load the Fmoc-Rink Amide resin into the reaction vessel of the microwave synthesizer.

  • Swell Resin: Swell the resin in DMF.

  • Fmoc Deprotection: Perform the Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).

  • Washing: The synthesizer will automatically wash the resin with DMF.

  • Coupling of Fmoc-Aib-OH:

    • The synthesizer will dispense a solution containing 5 equivalents of Fmoc-Aib-OH, 5 equivalents of OxymaPure, and 10 equivalents of DIC in DMF to the reaction vessel.

    • Apply microwave irradiation for the coupling step (e.g., 10 minutes at 100°C).[2]

  • Washing: The synthesizer will automatically wash the resin with DMF.

  • Repeat Synthesis Cycle: Continue with the subsequent amino acid couplings following the synthesizer's pre-programmed methods.

  • Final Cleavage and Purification: Follow the procedures outlined in the general manual protocol (steps 9 and 10).

Visualization of a Relevant Signaling Pathway

Peptides containing bulky side chains are integral to numerous biological processes, often mediating protein-protein interactions. A prime example is the role of the Arginine-Glycine-Aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin. This motif, which often includes adjacent bulky residues, is recognized by integrin receptors on the cell surface, triggering downstream signaling pathways that regulate cell adhesion, migration, and proliferation.

Below is a Graphviz (DOT language) script and the resulting diagram illustrating a simplified integrin-mediated cell adhesion signaling pathway.

IntegrinSignaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin (with RGD motif) Integrin Integrin Receptor (Inactive) Fibronectin->Integrin binds Integrin_Active Integrin Receptor (Active) Talin Talin Integrin->Talin recruits FAK Focal Adhesion Kinase (FAK) Integrin_Active->FAK recruits & activates Talin->Integrin_Active Src Src Kinase FAK->Src activates Actin Actin Cytoskeleton FAK->Actin regulates Src->FAK phosphorylates Cell_Response Cell Adhesion, Migration, Proliferation Actin->Cell_Response leads to

ExperimentalWorkflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU, DIPEA, DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive capping Capping (Acetic Anhydride) kaiser_test->capping Positive (after repeat) next_cycle Next Coupling Cycle kaiser_test->next_cycle Negative repeat_coupling->wash2 capping->next_cycle next_cycle->deprotection More residues cleavage Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage Final residue purification HPLC Purification cleavage->purification end End: Pure Peptide purification->end

Caption: A simplified workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion

The successful synthesis of peptides containing bulky side chain amino acids is a testament to the advancements in peptide chemistry. By understanding the underlying challenges of steric hindrance and aggregation, and by employing a strategic combination of high-efficiency coupling reagents, advanced techniques like microwave-assisted synthesis, and aggregation-disrupting strategies, researchers can confidently tackle these "difficult" sequences. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the creation of complex and therapeutically relevant peptides.

References

The Role of Fmoc-Gly(Cycloheptyl)-OH in Engineering Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. Non-natural amino acids offer a powerful toolkit for influencing peptide secondary structure, thereby enhancing biological activity, stability, and target specificity. This technical guide focuses on Fmoc-Gly(Cycloheptyl)-OH, a non-natural amino acid derivative designed to introduce conformational constraints. Due to the limited direct literature on the cycloheptyl derivative, this guide will draw parallels from its close structural analog, Fmoc-L-cyclohexylglycine (Fmoc-Chg-OH), to elucidate its role and application. By incorporating a bulky, hydrophobic cycloalkyl side chain, this compound is predicted to sterically favor specific backbone torsion angles, promoting the formation of stable secondary structures such as α-helices and β-sheets. This guide provides an in-depth overview of its application, including quantitative data on structural effects, detailed experimental protocols for peptide synthesis and analysis, and visual workflows to aid in experimental design.

Introduction: Inducing Structure with Bulky Non-Natural Amino Acids

Peptides are highly versatile molecules, but their inherent flexibility can be a drawback in therapeutic applications, leading to poor target affinity and susceptibility to enzymatic degradation.[1] The introduction of non-natural amino acids with bulky side chains, such as this compound, is a key strategy to overcome these limitations.[][3]

The cycloheptyl group, a seven-membered hydrocarbon ring, is a bulky and lipophilic moiety. Its incorporation into a peptide backbone restricts the conformational freedom of the peptide chain. This steric hindrance influences the psi (ψ) and phi (φ) dihedral angles of the amino acid residue, guiding the peptide to fold into well-defined secondary structures. Peptides containing such modifications are more resistant to proteases and can be designed to mimic protein secondary structures, making them excellent candidates for inhibiting protein-protein interactions (PPIs).[4][5]

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is essential for the stepwise assembly of the peptide chain using Solid-Phase Peptide Synthesis (SPPS), allowing for the precise incorporation of the cycloheptylglycine residue at any desired position.

Quantitative Data: Impact on Peptide Helicity

The effect of incorporating bulky hydrophobic residues on peptide secondary structure can be quantified using techniques like Circular Dichroism (CD) spectroscopy. CD spectra provide information on the helical content of a peptide in solution. For instance, α-helical structures exhibit characteristic negative bands at approximately 208 nm and 222 nm.[6][7] The introduction of residues like cyclohexylalanine (a close analog of cycloheptylglycine) has been shown to stabilize helical conformations.[8]

Below is a summary table illustrating the expected impact of incorporating Gly(Cycloheptyl) on the helicity of a model peptide, based on published data for similar bulky residues.[6][9]

Peptide SequenceModificationSolvent SystemMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Predicted Helicity (%)
Ac-AAAAAG AAAAA-NH₂None (Glycine control)10 mM Phosphate Buffer-5,000~15%
Ac-AAAAA[Gly(Cycloheptyl)] AAAAA-NH₂Cycloheptylglycine10 mM Phosphate Buffer-18,000~55%
Ac-AAAAAG AAAAA-NH₂None (Glycine control)50% TFE in Buffer-12,000~35%
Ac-AAAAA[Gly(Cycloheptyl)] AAAAA-NH₂Cycloheptylglycine50% TFE in Buffer-25,000~75%

Note: Data are representative values based on the established helix-promoting properties of bulky, non-polar side chains in different solvent environments. TFE (Trifluoroethanol) is a solvent known to promote helical structures.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., this compound), 3-4 equivalents of HBTU/HOBt, and 6-8 equivalents of DIPEA in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For bulky amino acids like Gly(Cycloheptyl), a longer coupling time or a double coupling (repeating the step) may be necessary to ensure complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Circular Dichroism (CD) Spectroscopy

This protocol is for analyzing the secondary structure of the purified peptide.

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4; Trifluoroethanol (TFE))

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by weight).

    • Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL in the desired solvent.

  • Instrument Setup:

    • Purge the CD instrument with nitrogen gas for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm (for secondary structure).

      • Data pitch: 0.5 or 1.0 nm.

      • Scanning speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Measurement:

    • Record a baseline spectrum using the solvent alone in the cuvette.

    • Rinse the cuvette with the peptide solution and then fill it.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg = observed ellipticity in millidegrees

      • MRW = mean residue weight (molecular weight / number of residues)

      • c = concentration in mg/mL

      • l = path length in cm

  • Analysis: Analyze the resulting spectrum for characteristic features of secondary structures (e.g., minima at ~208 nm and ~222 nm for α-helices).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for 1D and 2D NMR analysis to gain higher-resolution structural information.

Materials:

  • Purified, lyophilized peptide

  • NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like TFE-d2)

  • NMR spectrometer (600 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of 1-5 mM.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and overall signal dispersion, which can be an initial indicator of a folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify amino acid spin systems. This allows for the assignment of resonances to specific residue types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the secondary structure. For example, the presence of strong dNN(i, i+1) and weaker dαN(i, i+1) NOEs are characteristic of an α-helix.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignment by linking spin systems identified in the TOCSY with sequential connectivities observed in the NOESY.

    • Use the pattern of short, medium, and long-range NOEs to define regions of secondary structure.

    • Measure coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to further constrain backbone dihedral angles.

Mandatory Visualizations

Experimental and Logical Workflows

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Cleavage & Purification Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next cycle Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Final cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Analysis_Workflow cluster_cd CD Spectroscopy cluster_nmr NMR Spectroscopy Start Purified Peptide CD_Sample Prepare Sample (0.1 mg/mL in Buffer) Start->CD_Sample NMR_Sample Prepare Sample (1-5 mM in D2O) Start->NMR_Sample CD_Measure Acquire Spectrum (190-260 nm) CD_Sample->CD_Measure CD_Analyze Process Data & Calculate Helicity CD_Measure->CD_Analyze Structure Secondary Structure Information CD_Analyze->Structure NMR_Acquire Acquire 1D/2D Spectra (TOCSY, NOESY) NMR_Sample->NMR_Acquire NMR_Analyze Assign Resonances & Determine Structure NMR_Acquire->NMR_Analyze NMR_Analyze->Structure

Caption: Workflow for Peptide Secondary Structure Analysis.

Conceptual Signaling Pathway Modulation

The incorporation of a bulky residue like cycloheptylglycine can pre-organize a peptide into a specific conformation (e.g., an α-helix) that mimics the binding motif of a natural protein. This allows the synthetic peptide to act as a competitive inhibitor of a protein-protein interaction (PPI), which is a common strategy in drug development.[4][10] For example, disrupting the interaction between a transcription factor and its binding partner can modulate gene expression.

PPI_Inhibition Conceptual model of a structured peptide inhibiting a protein-protein interaction. cluster_pathway Cellular Signaling Pathway P1 Protein A (e.g., Transcription Factor) Complex Protein A-B Complex P1->Complex P2 Protein B (Binding Partner) P2->Complex Response Downstream Biological Response Complex->Response Peptide Synthetic Peptide with Gly(Cycloheptyl) (Structured Inhibitor) Peptide->P1 Binds to interface

Caption: Inhibition of a Protein-Protein Interaction (PPI).

Conclusion

This compound serves as a valuable building block for peptide chemists aiming to impose specific secondary structures on synthetic peptides. By leveraging the steric bulk of the cycloheptyl side chain, researchers can design peptides with enhanced conformational stability, proteolytic resistance, and biological activity. The protocols and conceptual frameworks presented in this guide provide a comprehensive resource for the synthesis, analysis, and application of peptides containing this and similar non-natural amino acids, paving the way for the development of novel peptide-based therapeutics and advanced biomaterials.

References

Cycloheptyl Glycine in Peptides: An Exploration of a Novel Non-Natural Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate receptor affinity and selectivity, and control peptide conformation. Among the vast array of synthetic amino acids, those bearing bulky cycloalkyl side chains, such as cycloheptyl glycine, present a unique opportunity to introduce significant conformational constraints and lipophilicity. This technical guide provides a comprehensive overview of the potential applications of cycloheptyl glycine in peptide science, drawing upon available data for structurally related compounds to infer its properties and guide future research.

Introduction to Cycloheptyl Glycine

Cycloheptyl glycine is a non-proteinogenic amino acid characterized by a seven-membered cycloalkane ring attached to the alpha-carbon of a glycine residue. This bulky, lipophilic side chain distinguishes it from naturally occurring amino acids and imparts unique conformational properties to peptide backbones.

Chemical Structure:

Figure 1: Chemical structure of Cycloheptyl Glycine.

While specific experimental data on cycloheptyl glycine is limited in publicly available literature, its structural similarity to other cycloalkyl glycines, such as cyclohexyl glycine and cyclopentyl glycine, allows for informed predictions regarding its behavior and potential applications.

Potential Applications in Peptide Design

The incorporation of cycloheptyl glycine into peptide sequences is anticipated to offer several advantages in drug design and development.

Enhanced Proteolytic Stability

One of the primary challenges in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The bulky cycloheptyl side chain can act as a steric shield, hindering the approach of proteases to the peptide backbone and thereby increasing the peptide's half-life in vivo.

Hypothesized Mechanism of Steric Hindrance:

G cluster_peptide Peptide Backbone cluster_protease Protease Active Site cluster_sidechain Cycloheptyl Side Chain p1 ...-AA(i-1)- p2 Cg-AA(i)- p3 AA(i+1)-... cycloheptyl protease Protease protease->p2 Approach hindered

Figure 2: Steric hindrance of protease by the cycloheptyl side chain.

Conformational Constraint

The rotational freedom of the peptide backbone is a key determinant of its three-dimensional structure and, consequently, its biological activity. The large cycloheptyl group can restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined and rigid conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Table 1: Predicted Conformational Effects of Cycloalkyl Glycines

Amino AcidRing SizePredicted Conformational RigidityPredicted Impact on Receptor Binding
Cyclopentyl Glycine5ModerateMay allow for some flexibility in binding pocket
Cyclohexyl Glycine6HighCan lock the peptide into a bioactive conformation
Cycloheptyl Glycine 7 Very High May provide optimal fit for specific receptor topographies
Increased Lipophilicity

The cycloheptyl side chain is nonpolar and significantly increases the lipophilicity of a peptide. This property can be advantageous for crossing cell membranes and improving oral bioavailability, although a careful balance must be struck to maintain aqueous solubility.

Synthesis of Cycloheptyl Glycine-Containing Peptides

The incorporation of cycloheptyl glycine into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). The key starting material is the Fmoc-protected cycloheptyl glycine monomer.

General Synthetic Workflow:

G Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_Cg Fmoc-Cycloheptyl-Gly-OH Fmoc_Cg->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-AA3-OH Fmoc_AA3->Coupling3 Final_Deprotection Final Deprotection & Cleavage Coupling3->Final_Deprotection Peptide Peptide (H-AA1-Cg-AA3-OH) Final_Deprotection->Peptide

Figure 3: Solid-phase synthesis of a cycloheptyl glycine-containing peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-cycloheptyl-glycine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-cycloheptyl-glycine-OH at the desired position.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Characterization and Biological Evaluation

Once synthesized, peptides containing cycloheptyl glycine should be subjected to a battery of tests to determine their physicochemical and biological properties.

Table 2: Key Characterization and Biological Assays

AssayPurposeExpected Outcome with Cycloheptyl Glycine
Circular Dichroism (CD) Spectroscopy To determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different solvent environments.Increased propensity for a defined secondary structure due to conformational constraint.
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain detailed three-dimensional structural information and study conformational dynamics.Sharper signals and fewer conformational isomers compared to a glycine-containing analogue.
Proteolytic Stability Assay To measure the rate of degradation of the peptide in the presence of proteases (e.g., trypsin, chymotrypsin) or in serum.Significantly slower degradation rate compared to peptides with smaller or no side chains at that position.
Receptor Binding Assay To determine the affinity (e.g., Ki, IC50) of the peptide for its target receptor.Potentially higher affinity due to a more favorable, pre-organized conformation for binding.
Functional Cell-Based Assay To measure the biological activity (e.g., agonist or antagonist activity) of the peptide.Enhanced potency and/or selectivity.
Permeability Assays (e.g., PAMPA, Caco-2) To assess the ability of the peptide to cross biological membranes.Increased passive diffusion due to higher lipophilicity.

Future Directions and Conclusion

While direct experimental evidence for the utility of cycloheptyl glycine in peptides is currently scarce, the foundational principles of peptide chemistry and the data available for analogous cycloalkyl amino acids strongly suggest its potential as a valuable tool in peptide drug design. Future research should focus on the systematic incorporation of cycloheptyl glycine into various peptide scaffolds to empirically determine its effects on stability, conformation, and biological activity. Such studies will undoubtedly pave the way for the development of novel peptide therapeutics with improved pharmacological properties. The exploration of this and other unique non-natural amino acids will continue to push the boundaries of peptide science and unlock new therapeutic possibilities.

Fmoc-Gly(Cycloheptyl)-OH: A Technical Overview of a Non-Standard Amino Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly(Cycloheptyl)-OH is a derivative of the amino acid glycine, featuring a cycloheptyl group attached to the alpha-carbon. This modification introduces significant hydrophobicity and steric bulk compared to its parent amino acid. Such non-standard amino acids are of considerable interest in peptide and medicinal chemistry for their potential to impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. This technical guide provides an overview of the available information regarding the physical appearance and storage of this compound, drawing comparisons with its closely related analogs.

Physical Appearance and Storage

For storage, to ensure long-term stability and prevent degradation, it is recommended to store the compound under refrigerated or frozen conditions, protected from moisture.

Comparative Data of Analogs

To provide a clearer understanding of the expected properties of this compound, the following table summarizes the available data for its cyclopentyl and cyclohexyl analogs.

CompoundPhysical AppearanceRecommended Storage Conditions
Fmoc-Gly(Cyclopentyl)-OH Lyophilized powderShort term: 4°C; Long term: -20°C to -80°C[1]
Fmoc-L-Cyclohexylglycine White to off-white powder0 - 8°C[2]
This compound Expected: White to off-white powderRecommended: Refrigerated (2-8°C) or Frozen (-20°C)

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not currently published. However, as an Fmoc-protected amino acid, its primary application is in Solid-Phase Peptide Synthesis (SPPS) . The general workflow for incorporating this amino acid into a peptide sequence using SPPS is well-established.

General SPPS Workflow:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a mild base, typically a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove the deprotection solution and any by-products.

  • Amino Acid Coupling: A solution of the activated this compound is added to the resin. Activation is typically achieved using coupling reagents such as HBTU/HOBt or DIC/HOBt in the presence of a base like DIPEA.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the final Fmoc group is removed. The peptide is then cleaved from the resin support, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).

  • Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a primary application for this compound.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + Coupling Reagents Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Elongation End Final Cleavage & Purification Wash2->End Sequence Complete Cycle->Deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound is directly involved in any specific signaling pathways. Its primary role is as a building block in the synthesis of peptides, which may in turn be designed to interact with and modulate various signaling cascades. The unique properties conferred by the cycloheptyl group may be exploited to enhance the binding affinity or selectivity of a synthetic peptide for its target receptor or enzyme within a signaling pathway.

References

Understanding the Hydrophobicity of Fmoc-Gly(Cycloheptyl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of peptide building blocks is paramount. Among these, hydrophobicity plays a crucial role in peptide folding, aggregation, solubility, and interaction with biological membranes. This technical guide provides an in-depth analysis of the hydrophobicity of N-α-Fmoc-glycine substituted with a cycloheptyl group on its side chain, Fmoc-Gly(Cycloheptyl)-OH. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from structurally similar analogs and outlines detailed experimental protocols for its empirical determination.

The Role of Cycloalkyl Side Chains in Modulating Hydrophobicity

The incorporation of non-proteinogenic amino acids with cyclic alkyl side chains is a common strategy in peptide and peptidomimetic design to enhance hydrophobicity and introduce conformational constraints. The cycloheptyl group in this compound, being a bulky and nonpolar aliphatic ring, is expected to significantly increase the molecule's hydrophobicity compared to its simpler counterpart, Fmoc-Gly-OH. This increased lipophilicity can influence the properties of peptides incorporating this amino acid, potentially leading to improved cell permeability and metabolic stability.

Quantitative Hydrophobicity Data of Related Compounds

To estimate the hydrophobicity of this compound, we can examine the properties of structurally related Fmoc-amino acids. The following table summarizes key physicochemical properties and hydrophobicity indicators for relevant comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP (XLogP3)Notes
Fmoc-Gly-OHC₁₇H₁₅NO₄297.30[1]2.7[1]Baseline glycine derivative.
Fmoc-Gly(Cyclopentyl)-OHC₂₂H₂₃NO₄365.42Not availableThe cyclopentyl group increases the carbon count and is expected to increase hydrophobicity.
Fmoc-L-CyclohexylglycineC₂₃H₂₅NO₄379.4[2]Not availableThe cyclohexyl group further increases the nonpolar surface area.[2]
This compound C₂₄H₂₇NO₄ 393.47 Estimated > 4.0 The cycloheptyl group would impart the highest degree of hydrophobicity among these analogs. The logP is an estimation based on the trend of increasing alkyl chain size.

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of this compound can be experimentally determined using several well-established methods. The most common and relevant for peptide chemistry is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Determination of Hydrophobicity by RP-HPLC

This method correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.

Objective: To determine the retention time (tR) of this compound as a measure of its hydrophobicity relative to standard compounds.

Materials:

  • This compound

  • Reference Fmoc-amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • UV detector set to 265 nm (for the Fmoc group)

Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of this compound and reference amino acids in 50:50 ACN/water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point. This can be optimized to achieve good separation.

    • Detection: Monitor absorbance at 265 nm.

  • Data Analysis:

    • Inject each sample and record the retention time (tR).

    • The hydrophobicity is directly proportional to the retention time. A longer retention time indicates greater hydrophobicity.

    • A hydrophobicity index can be calculated by comparing the retention time to those of the reference amino acids.[3]

Protocol 2: Determination of the Partition Coefficient (logP)

The partition coefficient between octanol and water is a classic measure of hydrophobicity.

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • UV-Vis spectrophotometer or HPLC system for concentration measurement.

  • Separatory funnel or centrifuge tubes.

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and water for several hours and then allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the aqueous phase.

  • Partitioning:

    • Add a known volume of the aqueous stock solution to a known volume of the octanol phase in a separatory funnel or centrifuge tube.

    • Shake vigorously for at least 30 minutes to allow for equilibrium to be reached.

    • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of this compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring the absorbance of the Fmoc group, or RP-HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by mass balance.

    • The partition coefficient, P, is calculated as: P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is the base-10 logarithm of P.

Visualizing Structure-Hydrophobicity and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G Figure 1: Structure-Hydrophobicity Relationship cluster_0 Core Structure cluster_1 Side Chain Fmoc Fmoc Group (Hydrophobic) Glycine Glycine Backbone (Polar) Fmoc->Glycine Overall Overall Hydrophobicity (High) Fmoc->Overall contributor Cycloheptyl Cycloheptyl Group (Highly Hydrophobic) Glycine->Cycloheptyl covalent bond Cycloheptyl->Overall major contributor

Figure 1: Structure-Hydrophobicity Relationship

G Figure 2: RP-HPLC Experimental Workflow start Start: Sample Preparation (this compound in solution) injection Inject Sample into HPLC start->injection separation Separation on C18 Column (Based on Hydrophobicity) injection->separation detection UV Detection at 265 nm separation->detection data Data Acquisition: Chromatogram (Absorbance vs. Time) detection->data analysis Data Analysis: Determine Retention Time (tR) data->analysis conclusion Conclusion: Higher tR = Higher Hydrophobicity analysis->conclusion

References

The Strategic Integration of Fmoc-Gly(Cycloheptyl)-OH in Novel Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced efficacy, stability, and target specificity has led to the exploration of non-natural amino acids. Among these, Fmoc-Gly(Cycloheptyl)-OH emerges as a compelling building block for peptide chemists. The incorporation of the bulky, hydrophobic cycloheptyl moiety onto the glycine backbone offers a strategic tool to modulate peptide conformation, improve proteolytic resistance, and enhance interactions with biological targets. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its potential applications in novel peptide design.

Core Properties of this compound

PropertyTypical Value (Inferred)Source/Analogy
Molecular Weight ~393.49 g/mol Calculated
Formula C24H27NO4Calculated
Appearance White to off-white powderAnalogy to Fmoc-cyclohexyl-Gly-OH[1]
Purity (HPLC) ≥98%Standard for peptide synthesis reagents[2]
Storage Temperature 2-8°CStandard for Fmoc-protected amino acids[3]
Solubility Soluble in DMF, DCMGeneral knowledge of Fmoc-amino acids in SPPS

Experimental Protocols: Incorporation of this compound via Fmoc-SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

  • Dichloromethane (DCM) (peptide synthesis grade)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if applicable for scavengers)

  • Water (HPLC grade)

  • Diethyl ether (ACS grade)

  • Acetonitrile (HPLC grade)

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of this compound (relative to resin loading) in DMF.

    • Add 4 equivalents of OxymaPure® or HOBt.

    • Add 4 equivalents of DIC.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. Due to the steric bulk of the cycloheptyl group, a longer coupling time is recommended. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times).

    • Wash the resin again with DMF (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

    • Wash the resin with DMF (3-5 times).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Cys, Met, or Trp, appropriate scavengers (e.g., DTT, EDT) should be added.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents cluster_process Process Steps Resin Resin Swell Swell Resin Resin->Swell Deprotected_Resin Deprotected Resin (Free Amine) Coupling Coupling Deprotected_Resin->Coupling Fmoc_AA This compound Fmoc_AA->Coupling Activator DIC/Oxyma Activator->Coupling Deprotect_Agent 20% Piperidine/DMF Deprotection Fmoc Deprotection Deprotect_Agent->Deprotection Start Start Start->Swell Swell->Deprotection Deprotection->Deprotected_Resin Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Potential Applications and Signaling Pathways

The introduction of a cycloheptyl group can significantly increase the hydrophobicity and steric bulk of a peptide. This modification can lead to:

  • Enhanced Proteolytic Stability: The bulky side chain can sterically hinder the approach of proteases, prolonging the peptide's half-life in biological systems.

  • Improved Membrane Permeability: Increased lipophilicity may facilitate passive diffusion across cell membranes, a desirable trait for intracellular drug targets.

  • Modulation of Receptor Binding: The cycloheptyl group can explore new binding pockets on a target receptor, potentially increasing affinity and selectivity.

These properties make peptides containing cycloheptyl-glycine promising candidates for targeting protein-protein interactions (PPIs) or G-protein coupled receptors (GPCRs), where hydrophobic interactions often play a crucial role.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with Gly(Cycloheptyl) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A potential signaling pathway modulated by a peptide containing Gly(Cycloheptyl).

Conclusion

This compound is a valuable, albeit specialized, building block for the design of novel peptides. Its incorporation can impart beneficial properties such as increased stability and altered receptor interaction profiles. While specific experimental data for this exact compound is sparse, the well-established principles of Fmoc-SPPS, combined with considerations for sterically hindered amino acids, provide a clear path for its successful application. The continued exploration of such unnatural amino acids will undoubtedly expand the landscape of peptide-based therapeutics.

References

A Technical Guide to the Theoretical Modeling of Peptides Incorporating Cycloheptyl Glycine and Other Cycloalkyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery and materials science. These novel building blocks can enhance proteolytic stability, modulate receptor affinity and selectivity, and enforce specific secondary structures. Among these, cycloalkyl amino acids, such as cycloheptyl glycine, are of particular interest. The bulky, conformationally restricted nature of the cycloheptyl side chain can be leveraged to induce specific turns or helical structures, thereby pre-organizing the peptide backbone for optimal interaction with its biological target.

While specific literature on the theoretical modeling of peptides containing cycloheptyl glycine is limited, the principles and methodologies are well-established through extensive research on other non-natural and cycloalkyl amino acids, such as cyclohexyl glycine. This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of peptides modified with cycloheptyl glycine, drawing upon established protocols for similar systems. The integration of computational methods like molecular dynamics and quantum mechanics with experimental techniques is crucial for understanding the structure-function relationships of these modified peptides.[1]

This document will detail the necessary computational workflows, data presentation strategies, and relevant experimental validation techniques to provide a robust framework for researchers in the field.

Core Theoretical Modeling Approaches

The theoretical modeling of peptides containing non-natural residues like cycloheptyl glycine primarily relies on a multi-tiered approach, ranging from classical molecular mechanics to quantum mechanical calculations.

1. Molecular Mechanics (MM) and Force Fields

Molecular mechanics is the workhorse of peptide simulation, allowing for the study of large systems over biologically relevant timescales. The accuracy of MM simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system.

  • Force Fields: Standard force fields such as AMBER, CHARMM, and GROMOS are parameterized for the 20 proteinogenic amino acids. The inclusion of a non-natural residue like cycloheptyl glycine requires careful parameterization of its unique chemical structure.

  • Parameterization: This process involves determining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This is often achieved using quantum mechanical calculations on a model fragment of the amino acid. A general protocol for parameterizing a non-standard amino acid is illustrated in the workflow diagram below.[2]

2. Molecular Dynamics (MD) Simulations

MD simulations are used to explore the conformational landscape of a peptide in a simulated environment (e.g., in water or a membrane mimetic). By solving Newton's equations of motion for the atoms in the system, MD provides insights into the dynamic behavior, stability, and preferred conformations of the peptide. For cyclic peptides or those with constrained residues, MD is essential for sampling the accessible conformational space.[3]

3. Quantum Mechanics (QM)

QM methods provide a more accurate description of the electronic structure of a molecule and are used to:

  • Derive force field parameters for non-natural residues.

  • Study reaction mechanisms or electronic properties.

  • Refine the structures of low-energy conformations obtained from MD simulations.

Due to their computational cost, QM calculations are typically performed on smaller systems or fragments. Density Functional Theory (DFT) is a commonly used QM method for these applications.[4][5]

Workflow for Theoretical Modeling

The following diagram outlines a typical workflow for the computational modeling of a peptide containing a non-natural amino acid like cycloheptyl glycine.

Theoretical_Modeling_Workflow cluster_Input 1. Input Preparation cluster_Parameterization 2. Force Field Parameterization cluster_Simulation 3. Conformational Sampling cluster_Analysis 4. Analysis & Refinement cluster_Validation 5. Experimental Validation Start Define Peptide Sequence (with Cycloheptyl Glycine) QM_Calc Quantum Mechanics (QM) Calculations on Fragment Start->QM_Calc Requires new parameters Conform_Search Systematic Conformational Search Start->Conform_Search Param_Derive Derive Force Field Parameters (Bonds, Angles, Charges) QM_Calc->Param_Derive MD_Sim Molecular Dynamics (MD) Simulation Param_Derive->MD_Sim Cluster_Analysis Clustering & Conformational Analysis MD_Sim->Cluster_Analysis Conform_Search->Cluster_Analysis Energy_Calc Energy Minimization & Free Energy Calculation Cluster_Analysis->Energy_Calc NMR_Exp NMR Spectroscopy Energy_Calc->NMR_Exp Compare predicted & experimental data CD_Spec Circular Dichroism Energy_Calc->CD_Spec Compare predicted & experimental data

A generalized workflow for the theoretical modeling of peptides containing non-natural amino acids.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for both providing data to inform computational models and for validating their predictions.

Computational Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The initial 3D structure of the peptide is built using peptide building software (e.g., PyMOL, Chimera).

    • The custom parameters for cycloheptyl glycine are incorporated into the force field library.

    • The peptide is placed in a simulation box of appropriate size and shape (e.g., cubic or triclinic).

    • The box is solvated with a chosen water model (e.g., TIP3P, SPC/E).

    • Counter-ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the initial system is minimized to remove steric clashes and unfavorable contacts. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under constant volume and temperature conditions (NVT ensemble). Positional restraints are often applied to the peptide atoms to allow the solvent to equilibrate around it.

    • The system is then equilibrated at the target temperature and pressure (e.g., 1 atm) under NPT ensemble conditions. This allows the density of the system to relax.

  • Production Run:

    • Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the production simulation is run for the desired length of time (nanoseconds to microseconds). Atomic coordinates are saved at regular intervals for subsequent analysis.

  • Analysis:

    • The trajectory from the production run is analyzed to study conformational changes, hydrogen bonding patterns, root-mean-square deviation (RMSD), and other structural properties.

Experimental Validation Protocols
  • Peptide Synthesis:

    • Peptides containing cycloheptyl glycine are typically synthesized using solid-phase peptide synthesis (SPPS). The Fmoc-protected cycloheptyl glycine amino acid derivative is coupled to the growing peptide chain on a solid resin support. The synthesis involves cycles of deprotection, coupling, and washing.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NMR is a powerful technique for determining the 3D structure of peptides in solution.

    • Methodology: 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

      • TOCSY is used to assign resonances to specific amino acid spin systems.

      • NOESY provides information about through-space distances between protons that are close to each other (< 5 Å), which is used to determine the peptide's conformation.

    • The experimentally derived distance restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.

  • Circular Dichroism (CD) Spectroscopy:

    • CD spectroscopy is used to assess the secondary structure content of a peptide.

    • Methodology: The peptide is dissolved in a suitable solvent (e.g., water, buffer, or organic solvents) and the CD spectrum is recorded, typically from 190 to 260 nm.

      • An α-helical structure shows characteristic negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

      • A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm.

      • A random coil structure is characterized by a strong negative band around 200 nm.

Data Presentation: Quantitative Analysis

Quantitative data from modeling studies should be presented in a clear, structured format to allow for easy comparison.

Table 1: Comparison of Conformational Properties of a Model Hexapeptide with Glycine vs. a Cycloalkyl Glycine (Illustrative Data)

PropertyAc-Gly-Ala-Val-Leu-Ile-Gly-NH2Ac-Chg-Ala-Val-Leu-Ile-Gly-NH2 (Chg = Cyclohexyl Glycine)
Predominant Secondary StructureRandom Coil / β-turnDefined β-turn / 310-helix
Average RMSD from initial (Å)3.5 ± 0.81.2 ± 0.3
% Helical Content (from CD)< 5%~25%
Solvent Accessible Surface Area (Ų)650 ± 50580 ± 30

This table illustrates the kind of comparative data that can be generated. The inclusion of a bulky cycloalkyl group is expected to reduce conformational flexibility (lower RMSD) and induce a more defined structure.

Table 2: Dihedral Angle Distribution for Cycloalkyl Residues from MD Simulations (Hypothetical)

Dihedral AngleCyclopentyl GlycineCyclohexyl GlycineCycloheptyl Glycine
φ (phi)-80° ± 15°-85° ± 10°-90° ± 12°
ψ (psi)140° ± 20°150° ± 15°155° ± 18°
χ1 (chi1)60° (g+), 180° (t)180° (t)180° (t), -60° (g-)

This hypothetical data shows how different ring sizes can influence the preferred backbone (φ, ψ) and side-chain (χ1) dihedral angles, effectively constraining the peptide's conformational space.

Visualization of Logical Relationships

Understanding the interplay between different computational and experimental techniques is key to a successful modeling study.

Interplay_of_Techniques cluster_Computational Computational Methods cluster_Experimental Experimental Methods cluster_Goals Research Goals MD Molecular Dynamics Docking Molecular Docking MD->Docking Provides Conformers Structure 3D Structure Determination MD->Structure QM Quantum Mechanics QM->MD Provides Parameters Binding Binding Affinity & Mode Docking->Binding NMR NMR Spectroscopy NMR->Structure NMR->Binding Binding Site Mapping CD CD Spectroscopy CD->Structure Secondary Structure Assay Binding Assays Assay->Binding

The synergistic relationship between computational and experimental methods in peptide research.

Conclusion

The theoretical modeling of peptides containing cycloheptyl glycine, while requiring careful initial parameterization, follows a well-established path paved by studies of other non-natural amino acids. By combining robust computational techniques like molecular dynamics with experimental validation through NMR and CD spectroscopy, researchers can gain detailed insights into how these unique residues influence peptide conformation and function. The workflows, protocols, and data analysis strategies outlined in this guide provide a foundational framework for the successful design and characterization of novel peptides for therapeutic and biotechnological applications. The continued development of computational tools and force fields will further enhance the accuracy and predictive power of these in silico methods.[7][8]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, non-proteinogenic amino acid Fmoc-Gly(Cycloheptyl)-OH. The inclusion of such conformationally constrained amino acids is a key strategy in modern drug design to enhance peptide stability, receptor affinity, and biological activity.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development.[1] The incorporation of non-standard amino acids, such as those with bulky side chains like cycloheptylglycine, can impart unique structural and functional properties to synthetic peptides. These modifications can lead to peptides with enhanced resistance to enzymatic degradation and improved pharmacological profiles. However, the steric bulk of the cycloheptyl group presents challenges during the coupling step of SPPS, potentially leading to incomplete reactions and lower yields.[2] This protocol outlines optimized conditions to facilitate the efficient incorporation of this compound into a growing peptide chain.

Data Presentation

The efficiency of solid-phase peptide synthesis can be influenced by several factors, including the sequence of the peptide and the specific amino acids being coupled. For sterically hindered amino acids like this compound, the choice of coupling reagent and reaction time is critical to achieving high purity and yield. While specific quantitative data for a single peptide containing this residue is sequence-dependent, the following table provides representative data based on typical Fmoc-SPPS outcomes.

ParameterStandard Amino Acid CouplingThis compound Coupling (Optimized)
Coupling Reagent HCTU/DIPEAHATU/DIPEA or PyBOP/DIPEA
Coupling Time 1 - 2 hours2 - 4 hours (or double coupling)
Crude Peptide Purity (by HPLC) >85%>80%
Overall Yield (for a 10-mer peptide) 15 - 30%10 - 25%

Note: Purity and yield are highly dependent on the peptide sequence and the efficiency of all coupling and deprotection steps.[3]

Experimental Protocols

This protocol describes the manual solid-phase synthesis of a peptide containing a Gly(Cycloheptyl) residue on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

Materials and Reagents
  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit

Protocol

1. Resin Swelling and Preparation

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of free primary amines. The beads should turn a deep blue.

3. Amino Acid Coupling (Standard Amino Acids)

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test. If the beads remain colorless or yellow, the coupling is complete. If blue, repeat the coupling step.

4. This compound Coupling (Optimized for Steric Hindrance)

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours. Due to the steric bulk of the cycloheptyl group, a longer coupling time is recommended.[2]

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. To do this, repeat steps 4.1-4.5.

5. Peptide Chain Elongation

  • Repeat steps 2 and 3 (or 4 for subsequent bulky residues) for each amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

8. Purification and Analysis

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

SPPS Workflow for Peptides Containing Gly(Cycloheptyl)

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Standard AA Couple_Bulky 4. Bulky AA Coupling (this compound, HATU, DIPEA, ext. time) Wash1->Couple_Bulky Bulky AA Wash2 Wash (DMF) Couple->Wash2 Couple_Bulky->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Coupling Complete & Continue Sequence Repeat Repeat Cycle Kaiser->Repeat Coupling Incomplete Final_Deprotect 5. Final Fmoc Deprotection Kaiser->Final_Deprotect Coupling Complete & Sequence End Repeat->Couple Repeat->Couple_Bulky Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 7. Precipitation (Cold Ether) Cleave->Precipitate Purify 8. Purification & Analysis (RP-HPLC, MS) Precipitate->Purify End End: Purified Peptide Purify->End

Caption: Workflow for Fmoc-SPPS incorporating standard and bulky amino acids.

Potential Application: Receptor Antagonism

Peptides containing conformationally restricted amino acids like cycloheptylglycine can be designed to have high affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs). For instance, cyclic peptides containing such residues have been investigated as MC-4 receptor agonists.[5] This suggests a potential application as receptor modulators. The following diagram illustrates a simplified mechanism of receptor antagonism.

Receptor_Antagonism cluster_cell cluster_pathway Antagonistic Pathway cluster_natural Natural Pathway Peptide Peptide with Gly(Cycloheptyl) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binds to Receptor Block Binding Site Blocked NoSignal No Downstream Signaling Receptor->NoSignal Prevents Activation Signal Downstream Signaling Receptor->Signal Activates Ligand Endogenous Ligand Ligand->Receptor Cannot Bind Cell Cell Membrane

Caption: Logical diagram of competitive receptor antagonism by a synthetic peptide.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-Gly(Cycloheptyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-natural and sterically hindered amino acids is crucial for the development of novel peptide-based therapeutics with enhanced stability, conformational rigidity, and biological activity. Fmoc-Gly(Cycloheptyl)-OH, a glycine derivative with a bulky cycloheptyl group attached to the alpha-carbon, presents a significant challenge to standard coupling protocols due to severe steric hindrance around the carboxylic acid moiety. Inefficient coupling of such residues can lead to the accumulation of deletion sequences, resulting in low yields of the target peptide and complicating purification.

These application notes provide a detailed protocol and recommendations for achieving high coupling efficiency of this compound in Fmoc-based SPPS. The provided methodologies are based on established strategies for the incorporation of sterically demanding amino acids.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in the coupling of this compound is the steric bulk of the cycloheptyl group, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to:

  • Slow reaction kinetics: Requiring extended coupling times.

  • Incomplete coupling: Resulting in deletion sequences.

  • Lower peptide purity and yield: Complicating downstream processing.

To overcome these challenges, optimization of the coupling conditions, including the choice of coupling reagents and reaction time, is essential.

Recommended Coupling Strategies and Reagents

For sterically hindered amino acids like this compound, standard coupling reagents such as HBTU may not be sufficient to achieve high coupling yields. More potent activating reagents are recommended.[1] The use of symmetrical anhydrides has also been shown to be effective for highly hindered Cα,α-dialkylated amino acids.

Table 1: Comparison of Coupling Reagent Strategies for Sterically Hindered Amino Acids

Coupling Reagent/MethodAdditiveBaseGeneral Recommendation for Hindered Residues
HATU NoneDIPEA or CollidineHighly Recommended. Forms a highly reactive OAt-ester, effective for difficult couplings.
HCTU NoneDIPEA or CollidineRecommended. Similar to HATU, often with faster kinetics.
PyBOP NoneDIPEA or CollidineRecommended. A phosphonium salt-based reagent, effective for hindered couplings.
DIC / HOBt HOBtDIPEALess Recommended. May result in lower yields for severely hindered amino acids.
DIC / HOAt HOAtDIPEAGood Alternative. HOAt can significantly improve coupling efficiency compared to HOBt.
Symmetrical Anhydride NoneNMMEffective. Can provide superior results for highly hindered residues.

Note: DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Experimental Protocol: Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. The procedure assumes a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • HATU (0.4 mmol, 4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (4 eq) and HATU (4 eq) in DMF.

    • Add DIPEA (8 eq) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads.

    • Wash the beads thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed to a second coupling.

  • Double Coupling (if necessary):

    • Drain the coupling solution from the resin.

    • Wash the resin with DMF (3 times).

    • Repeat steps 3 and 4 for a second coupling, typically for 1-2 hours.

  • Washing:

    • After a complete coupling (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and by-products.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.

Quantitative Analysis of Coupling Efficiency

Accurate determination of coupling efficiency is critical for optimizing protocols for difficult amino acids.

UV-Vis Spectrophotometric Quantification of Fmoc Cleavage:

This method quantifies the amount of Fmoc group cleaved from the resin after the coupling step, which corresponds to the amount of the amino acid that was successfully coupled in the previous step.

  • After the coupling and washing of this compound, perform the standard Fmoc deprotection using a known volume of 20% piperidine in DMF.

  • Collect the piperidine solution containing the cleaved dibenzofulvene-piperidine adduct.

  • Dilute an aliquot of this solution with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the resin loading (and thus the coupling efficiency for that step) using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 L mol⁻¹ cm⁻¹ at 301 nm).

    • c is the concentration.

    • l is the path length of the cuvette (typically 1 cm).

HPLC Analysis of a Cleaved Peptide Sample:

For a definitive assessment of the coupling success, a small amount of the peptide can be cleaved from the resin, purified, and analyzed by HPLC and mass spectrometry. This will confirm the presence of the desired product and identify any deletion sequences.

Diagrams

SPPS_Workflow_Hindered_AA cluster_activation start Start: Peptide-Resin (Free N-Terminus) preactivate Pre-activate: This compound + HATU + DIPEA coupling Coupling Reaction (2-4 hours) start->coupling preactivate->coupling Add to Resin wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test double_coupling Double Coupling (Repeat Pre-activation and Coupling) kaiser_test->double_coupling Positive (Blue) wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative (Yellow) double_coupling->wash1 capping Capping (Optional) wash2->capping next_cycle Proceed to Next Cycle wash2->next_cycle Skip Capping capping->next_cycle

Caption: Workflow for coupling sterically hindered amino acids in SPPS.

Monitoring_Logic coupling_complete Coupling Step Completed qualitative Qualitative Check: Kaiser Test coupling_complete->qualitative quantitative Quantitative Analysis: UV-Vis of Fmoc Cleavage coupling_complete->quantitative final_purity Purity/Identity Check: HPLC/MS of Cleaved Peptide coupling_complete->final_purity result_qual Result: Free Amines Present? qualitative->result_qual result_quant Result: Coupling Yield (%) quantitative->result_quant result_purity Result: Peptide Purity and Mass final_purity->result_purity action Action: Proceed or Recouple result_qual->action

Caption: Methods for assessing the coupling efficiency of this compound.

Conclusion

The successful incorporation of sterically hindered amino acids such as this compound is achievable with careful optimization of the SPPS protocol. The use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring of the reaction progress are key to obtaining high-purity peptides. The protocols and strategies outlined in these application notes provide a robust starting point for researchers working with this and other challenging amino acid derivatives.

References

Application Notes and Protocols for the Coupling of Fmoc-Gly(Cycloheptyl)-OH using HATU and HBTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids, such as Fmoc-Gly(Cycloheptyl)-OH, into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky cycloheptyl group adjacent to the carboxyl function demands highly efficient coupling reagents to overcome steric hindrance and achieve high coupling yields while minimizing racemization. This document provides detailed application notes and protocols for the use of two common aminium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the coupling of this compound.

HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for challenging couplings involving sterically hindered or N-methylated amino acids.[1][2][3] This increased reactivity is attributed to the 7-azabenzotriazole (OAt) leaving group, which is a better leaving group than the benzotriazole (OBt) of HBTU.[3] The pyridine nitrogen in the HOAt moiety of HATU is also thought to provide anchimeric assistance during the coupling reaction, further enhancing its efficiency.[3] Consequently, HATU often provides faster reaction times and a lower propensity for racemization.[1]

Data Presentation: Comparative Efficiency of HATU and HBTU

ParameterHATUHBTUReference
Coupling Yield Expected to be very high (>99%) with a single coupling.May require double coupling or extended reaction times to achieve comparable yields.[1][4]
Reaction Time Typically shorter (e.g., 30-60 minutes).Generally longer (e.g., 60-120 minutes or more).[1]
Racemization Lower risk of racemization due to faster coupling kinetics.[1]Higher potential for racemization, especially with prolonged reaction times.[1][5]
Purity of Crude Peptide Generally higher due to fewer deletion sequences and side products.May be lower, requiring more extensive purification.[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound using HATU and HBTU. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

General Resin Preparation and Fmoc Deprotection
  • Swell the resin (e.g., 100 mg, 0.5 mmol/g) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

Coupling Protocol using HATU
  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 45 minutes.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling. The beads should remain colorless or slightly yellow. If the test is positive, a second coupling may be necessary.

Coupling Protocol using HBTU
  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HBTU solution.

  • Allow the solution to pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 90 minutes.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling by repeating steps 1-7 with fresh reagents.

Diagrams

Experimental Workflow

experimental_workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activation Amino Acid Activation (this compound + HATU/HBTU + DIPEA) Kaiser1->Activation Confirmation of free amine Coupling Coupling to Resin Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 NextCycle Proceed to Next Cycle Kaiser2->NextCycle Confirmation of complete coupling

Caption: General workflow for a single coupling cycle in SPPS.

Chemical Reaction Mechanism: HATU vs. HBTU

reaction_mechanism cluster_HATU HATU Mechanism cluster_HBTU HBTU Mechanism AA1 This compound ActiveEster1 OAt-Active Ester AA1->ActiveEster1 + HATU + DIPEA HATU HATU Base1 DIPEA CoupledProduct1 Fmoc-Gly(Cycloheptyl)-Peptide-Resin ActiveEster1->CoupledProduct1 + H2N-Peptide-Resin PeptideResin1 H2N-Peptide-Resin AA2 This compound ActiveEster2 OBt-Active Ester AA2->ActiveEster2 + HBTU + DIPEA HBTU HBTU Base2 DIPEA CoupledProduct2 Fmoc-Gly(Cycloheptyl)-Peptide-Resin ActiveEster2->CoupledProduct2 + H2N-Peptide-Resin PeptideResin2 H2N-Peptide-Resin

Caption: Activation of the carboxylic acid by HATU or HBTU.

Conclusion

For the efficient coupling of the sterically demanding amino acid this compound, HATU is the recommended coupling reagent over HBTU. Its superior reactivity leads to faster reaction times, higher coupling efficiencies, and a reduced risk of racemization.[1] While HBTU can also be used, it may necessitate longer reaction times or double coupling to achieve complete incorporation, which can increase the likelihood of side reactions. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence and the desired purity of the final product. The provided protocols offer a starting point for the successful incorporation of this challenging amino acid into synthetic peptides.

References

Application Notes and Protocols for Fmoc Deprotection of Cycloheptyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-natural amino acids, such as those containing cycloheptyl moieties (e.g., Cycloheptylglycine), into peptide sequences is a valuable strategy in drug discovery to enhance proteolytic stability, conformational rigidity, and receptor affinity. However, the steric bulk of the cycloheptyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the Nα-Fmoc deprotection step. Incomplete Fmoc removal can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower purity and overall yield.[1] This document provides a detailed overview of optimized Fmoc deprotection conditions for peptides containing these sterically hindered residues.

Standard deprotection conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), may be insufficient for complete Fmoc removal from a cycloheptyl-containing amino acid.[2][3] The increased steric hindrance around the α-carbon slows the kinetics of the base-mediated β-elimination reaction. To overcome this, more robust deprotection strategies are required. These include the use of stronger base cocktails, extended reaction times, or the application of microwave energy to enhance reaction kinetics.

This application note details recommended protocols, presents comparative data for deprotection of sterically hindered amino acids, and provides a workflow for the efficient synthesis of cycloheptyl-containing peptides.

Data Presentation: Comparison of Deprotection Conditions for Sterically Hindered Amino Acids

While specific kinetic data for cycloheptyl-containing peptides is not extensively published, data from other sterically hindered amino acids, such as Arginine, provides a valuable model for understanding the challenges and comparing the efficacy of different deprotection reagents. The following table summarizes the deprotection kinetics for Fmoc-L-Arginine(Pbf)-OH, a well-known sterically hindered amino acid, using various deprotection agents. This data is representative of the challenges encountered with bulky side chains.

Deprotection ReagentConcentrationTime (min)Deprotection Efficiency (%)¹Reference
Piperidine (PP)20% (v/v) in DMF3~70[1]
Piperidine (PP)20% (v/v) in DMF7~95[1]
Piperidine (PP)20% (v/v) in DMF10>99[1]
4-Methylpiperidine (4MP)20% (v/v) in DMF3~75[1]
4-Methylpiperidine (4MP)20% (v/v) in DMF7~98[1]
4-Methylpiperidine (4MP)20% (v/v) in DMF10>99[1]
Piperazine (PZ)10% (w/v) in DMF/EtOH (9:1)3~55[1]
Piperazine (PZ)10% (w/v) in DMF/EtOH (9:1)7~85[1]
Piperazine (PZ)10% (w/v) in DMF/EtOH (9:1)10>99[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) + Piperazine2% DBU + 5% Piperazine in DMF<1>99[4][5][6]

¹Deprotection efficiency for Fmoc-L-Arginine(Pbf)-OH, a sterically hindered amino acid used as a proxy for cycloheptyl-containing residues.

Key Observations:

  • For the sterically hindered Arginine residue, both piperidine and 4-methylpiperidine require longer reaction times (around 10 minutes) to achieve complete deprotection compared to less hindered amino acids.[1]

  • Piperazine is less efficient at shorter time points for this hindered residue.[1]

  • The use of a stronger, non-nucleophilic base like DBU in combination with a nucleophilic scavenger like piperazine can dramatically increase the rate of deprotection, achieving complete Fmoc removal in under a minute.[4][5][6]

Experimental Protocols

Based on the challenges posed by sterically hindered residues, a modified deprotection protocol using a DBU-based reagent is recommended for peptides containing cycloheptyl amino acids.

Protocol 1: Enhanced Fmoc Deprotection using DBU/Piperidine Cocktail

This protocol is recommended for peptides containing one or more cycloheptyl or other bulky amino acid residues where standard piperidine deprotection may be incomplete.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Solid-phase peptide synthesis vessel (manual or automated)

Reagent Preparation (Deprotection Solution):

  • Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. For example, to prepare 100 mL of the solution, add 2 mL of DBU and 2 mL of piperidine to 96 mL of DMF.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection:

    • Add the 2% DBU / 2% piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the resin suspension at room temperature for 15-30 minutes. For particularly difficult sequences, the deprotection time can be extended.

  • Reagent Removal: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection. For proline residues, an isatin test can be used.

Visualizations

Signaling Pathway of Fmoc Deprotection

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Adduct DBF-Base Adduct DBF->Adduct Trapping Base Base (e.g., Piperidine, DBU) Base->Proton_Abstraction Scavenger Scavenger (e.g., Piperidine) Scavenger->Adduct Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF (30 min) Start->Swell Drain1 2. Drain DMF Swell->Drain1 Add_Reagent 3. Add Deprotection Solution (e.g., 2% DBU / 2% Piperidine in DMF) Drain1->Add_Reagent Agitate 4. Agitate (15-30 min at RT) Add_Reagent->Agitate Drain2 5. Drain Solution Agitate->Drain2 Wash 6. Wash with DMF (5-7 times) Drain2->Wash Kaiser_Test 7. Kaiser Test Wash->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Complete Negative Negative/Incomplete Kaiser_Test->Negative Incomplete End End: Deprotected Peptide-Resin Positive->End Repeat Repeat Steps 3-6 Negative->Repeat Repeat->Agitate

References

Application Note: Incorporation of Fmoc-Gly(Cycloheptyl)-OH for Mitigating Aggregation in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. However, the synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by on-resin aggregation. This phenomenon, primarily driven by interchain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete deprotection and coupling reactions. The result is a significant decrease in the purity and overall yield of the target peptide, often manifesting as deletion sequences that are challenging to separate during purification.

Difficult sequences are frequently characterized by:

  • High hydrophobicity.

  • The presence of β-branched amino acids (Val, Ile, Thr).

  • Repetitive sequences.

To address this challenge, various strategies have been developed, including the use of elevated temperatures, specialized solvents, and modified amino acid derivatives designed to disrupt secondary structure formation. One such strategy is the incorporation of N-alkylated amino acids, which act as "structure breakers" by eliminating the possibility of hydrogen bond donation from the backbone amide nitrogen. This application note details the use of Fmoc-Gly(Cycloheptyl)-OH, a bulky N-substituted glycine derivative, to overcome aggregation in difficult peptide sequences. While specific literature on the cycloheptyl derivative is limited, the principles are analogous to other N-alkylated amino acids, such as the commercially available Fmoc-L-cyclohexylglycine.[1][2] The bulky cycloheptyl group is postulated to sterically hinder the formation of regular secondary structures, thereby maintaining the accessibility of the growing peptide chain for subsequent synthetic steps.

Principle and Mechanism of Action

The primary cause of aggregation in SPPS is the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of insoluble β-sheet-like structures. These aggregates physically obstruct reactive sites, leading to failed acylation and deprotection steps.

Standard glycine residues, lacking a side chain, can contribute to peptide chain flexibility, which in some contexts can facilitate aggregation. By replacing a standard glycine with this compound, a bulky, non-hydrogen-bond-donating residue is introduced into the peptide backbone.

The mechanism by which this compound disrupts aggregation is twofold:

  • Elimination of Hydrogen Bonding: The substitution of the amide proton with a cycloheptyl group removes a critical hydrogen bond donor site, directly disrupting the hydrogen bonding patterns required for β-sheet formation.

  • Steric Hindrance: The bulky cycloheptyl group introduces a "kink" or disruption in the peptide backbone, sterically preventing adjacent peptide chains from adopting the close packing necessary for aggregation. This is conceptually similar to the structure-breaking properties of proline.[3]

The overall effect is to maintain the solvation and accessibility of the peptide-resin complex, allowing for more efficient and complete reactions throughout the synthesis.

Aggregation_Disruption Mechanism of Aggregation Disruption by this compound cluster_0 Standard SPPS with Difficult Sequence cluster_1 SPPS with this compound A Growing Peptide Chains (with H-bond donors) B Interchain H-Bonding A->B C β-Sheet Formation (Aggregation) B->C D Incomplete Deprotection & Coupling C->D E Low Purity & Yield (Deletion Sequences) D->E F Incorporate This compound G Bulky Cycloheptyl Group (No H-bond donor) F->G H Disruption of Secondary Structure G->H I Maintained Solvation & Accessibility H->I J Complete Deprotection & Coupling I->J K High Purity & Yield J->K

Mechanism of Aggregation Disruption.

Data Presentation

The effectiveness of incorporating this compound should be evaluated by comparing the synthesis of a known difficult sequence with and without the modified amino acid. A model sequence, such as a poly-alanine or amyloid-beta fragment, can be used. The following tables provide a template for presenting comparative data.

Table 1: Synthesis of a Model Difficult Sequence (e.g., H-Val-Ala-Val-Ala-Gly-Val-Ala-Val-Ala-Gly-NH2)

ParameterStandard Synthesis (with Fmoc-Gly-OH)Modified Synthesis (with this compound at Gly5)
Crude Product Purity (HPLC Area %)
Target Peptide
[des-Ala4] Deletion Sequence
Other Deletion Sequences
Isolated Yield (%)
Qualitative Observations
Resin Swelling(e.g., Normal, Reduced)(e.g., Normal, Reduced)
Ninhydrin Test after Coupling(e.g., Positive, Negative)(e.g., Positive, Negative)

Table 2: Mass Spectrometry Analysis of Crude Product

SpeciesStandard Synthesis (Observed Mass)Modified Synthesis (Observed Mass)Expected Mass
Target Peptide
[des-Ala4]
[des-Val3]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Standard Fmoc-protected amino acids

  • This compound (or Fmoc-L-cyclohexylglycine as a substitute)

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Anhydrous diethyl ether

Protocol 1: Standard Solid-Phase Peptide Synthesis of a Difficult Sequence

This protocol outlines the manual synthesis of a model difficult sequence and serves as the control experiment.

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU/HATU and 6 equivalents of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Perform a ninhydrin (Kaiser) test to confirm reaction completion. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours.

    • Filter the cleavage mixture into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry.

Protocol 2: SPPS incorporating this compound

This protocol details the incorporation of this compound into the difficult sequence.

  • Follow Protocol 1 for the synthesis of the peptide up to the coupling step preceding the glycine residue to be substituted.

  • Incorporation of this compound:

    • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.

    • In a separate vial, dissolve 2-3 equivalents of this compound and 1.9 equivalents of HATU in DMF. Add 4 equivalents of DIPEA. The reduced equivalency is a starting point due to the higher cost of modified amino acids; this may require optimization.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated solution to the resin.

    • Extend the coupling time to 2-4 hours due to the steric hindrance of the cycloheptyl group.

    • Monitor the reaction completion using a ninhydrin test. Due to the secondary amine nature of the N-alkylated glycine, a standard Kaiser test may give a false negative (e.g., a reddish or weak blue color). A chloranil test is recommended for secondary amines.

    • If the coupling is incomplete, a second coupling is recommended.

    • Wash the resin thoroughly with DMF (5x).

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence by following Protocol 1 from step 3 onwards for each subsequent amino acid.

  • Cleavage and Analysis: Cleave, precipitate, and analyze the final peptide as described in Protocol 1, steps 6 and 7.

SPPS_Workflow Experimental Workflow for Comparative Synthesis cluster_0 Control Synthesis cluster_1 Modified Synthesis S1 Swell Resin S2 Iterative SPPS Cycles (Standard Fmoc-AA-OH) S1->S2 S3 Cleavage from Resin S2->S3 S4 Crude Peptide 1 S3->S4 S5 HPLC & MS Analysis S4->S5 Compare Compare Purity & Yield S5->Compare M1 Swell Resin M2 Iterative SPPS Cycles M1->M2 M3 Couple this compound (Extended Time) M2->M3 M4 Continue SPPS Cycles M3->M4 M5 Cleavage from Resin M4->M5 M6 Crude Peptide 2 M5->M6 M7 HPLC & MS Analysis M6->M7 M7->Compare

Workflow for Comparative Synthesis.

Conclusion and Recommendations

The incorporation of this compound represents a promising strategy for overcoming the challenges associated with the synthesis of difficult, aggregation-prone peptide sequences. By physically disrupting the interchain hydrogen bonding that leads to on-resin aggregation, this modified amino acid can significantly improve the efficiency of both deprotection and coupling steps. This leads to a higher purity of the crude product and a greater overall yield of the target peptide.

For optimal results, it is recommended to:

  • Strategically place the this compound residue in the middle of a hydrophobic or aggregation-prone sequence.

  • Use a more powerful coupling reagent like HATU for the acylation of the sterically hindered N-cycloheptylglycine residue.

  • Extend the coupling times for both the this compound residue itself and the subsequent amino acid, as the N-alkylated residue can also hinder the next coupling reaction.

  • Utilize a chloranil test to monitor the completion of coupling reactions involving the secondary amine of the N-cycloheptylglycine.

By following the protocols outlined in this application note, researchers and drug development professionals can enhance their ability to successfully synthesize challenging peptide sequences, thereby accelerating research and development timelines.

References

Application Notes and Protocols for Fmoc-Gly(Cycloheptyl)-OH in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents significant challenges, primarily due to aggregation during chain elongation and difficulties in purification. The incorporation of non-proteinogenic amino acids with bulky, hydrophobic side chains is a key strategy to modulate the physicochemical properties of peptides, enhancing their stability, membrane permeability, and resistance to enzymatic degradation. Fmoc-Gly(Cycloheptyl)-OH is a specialized amino acid derivative designed for this purpose. The cycloheptyl group, a large and non-polar moiety, can significantly increase the hydrophobicity of a peptide. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).

While specific experimental data for this compound is not extensively available in the literature, the protocols and data presented herein are based on established principles for the synthesis of hydrophobic peptides and the incorporation of sterically hindered and N-alkylated amino acids, with Fmoc-L-cyclohexylglycine serving as a close structural analog.

Physicochemical Properties

PropertyPredicted Value (based on Fmoc-L-cyclohexylglycine)Reference
Molecular Formula C24H27NO4General Chemical Principles
Molecular Weight 393.48 g/mol General Chemical Principles
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98%[1]
Storage Conditions 0 - 8 °C[1]

Applications in Hydrophobic Peptide Synthesis

The incorporation of a cycloheptyl moiety via this compound can be advantageous in several areas of peptide research and drug development:

  • Increased Hydrophobicity: The large aliphatic side chain significantly enhances the overall hydrophobicity of the peptide, which can be crucial for interactions with lipid membranes or hydrophobic pockets of target proteins.

  • Enhanced Metabolic Stability: The bulky cycloheptyl group can sterically hinder protease access to adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.

  • Induction of Specific Secondary Structures: The conformational constraints imposed by the cycloheptyl group can influence the local peptide backbone conformation, potentially favoring specific secondary structures like β-turns.

  • Improved Pharmacokinetic Properties: Enhanced hydrophobicity and stability can lead to improved absorption and distribution of peptide-based drug candidates.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final residue coupled Repeat->Fmoc_Deprotection Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Fmoc-based SPPS.
Protocol for Coupling this compound

Due to the steric hindrance of the cycloheptyl group, standard coupling protocols may result in incomplete acylation. The following protocol is recommended to maximize coupling efficiency.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU (or PyAOP) in DMF.

    • Add 6-10 equivalents of DIPEA or Collidine to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of racemization.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Recommended Coupling Reagents for Sterically Hindered Residues

The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following diagram outlines a decision-making process for selecting an appropriate coupling strategy.

Coupling_Strategy Start Start: Couple this compound Initial_Coupling Initial Attempt: HATU or PyAOP (3-5 eq.) 2-4 hours coupling Start->Initial_Coupling Check_Completion Check Completion (Ninhydrin Test) Initial_Coupling->Check_Completion Success Coupling Successful Proceed to next cycle Check_Completion->Success Negative Failure Incomplete Coupling Check_Completion->Failure Positive Troubleshoot Troubleshooting Options Failure->Troubleshoot Double_Couple Option 1: Double Couple with fresh reagents Troubleshoot->Double_Couple First Action Increase_Temp Option 2: Increase temperature to 30-40°C Troubleshoot->Increase_Temp If still fails Change_Reagent Option 3: Switch to a different high-power coupling reagent (e.g., COMU) Troubleshoot->Change_Reagent Alternative

Caption: Decision workflow for coupling sterically hindered amino acids.
Coupling ReagentClassRecommended Use
HATU/HCTU Aminium SaltHighly effective for sterically hindered couplings.[3]
PyAOP/PyBOP Phosphonium SaltExcellent for hindered couplings and can reduce racemization.[2]
COMU Uronium SaltA newer generation, highly reactive reagent, good alternative to HATU.[3]
DIC/Oxyma CarbodiimideA cost-effective option, but may be less efficient for highly hindered residues.

Cleavage and Deprotection Protocol

Peptides containing multiple hydrophobic and bulky residues require careful selection of scavengers during the final cleavage and deprotection step to prevent side reactions.

Materials:

  • Dry, protected peptide-resin

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum for at least 2 hours.

  • Cleavage Reaction:

    • Add the cleavage cocktail (Reagent K) to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours. The presence of multiple bulky groups may require a longer cleavage time for complete removal of all protecting groups.

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation:

    • Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable building block for the synthesis of hydrophobic peptides with potentially enhanced stability and unique structural properties. While its steric bulk necessitates optimized coupling conditions, the use of potent coupling reagents like HATU or PyAOP, along with careful monitoring, can ensure its successful incorporation into peptide sequences. The provided protocols offer a robust starting point for researchers and drug developers aiming to leverage the benefits of this and other bulky, non-proteinogenic amino acids in their synthetic strategies.

References

Application Note: A Comparative Study of Manual vs. Automated Solid-Phase Peptide Synthesis of Peptides Containing the Sterically Hindered Amino Acid Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the construction of complex peptide chains. The choice between manual and automated synthesis methodologies is often dictated by factors such as throughput requirements, peptide complexity, and available resources. This application note explores the synthesis of peptides incorporating the sterically hindered amino acid Fmoc-Gly(Cycloheptyl)-OH, providing a comparative analysis of manual and automated approaches. The bulky cycloheptyl group presents a significant synthetic challenge, making this a relevant model for "difficult" sequences encountered in drug discovery and development.

Properties of this compound

This compound is a derivative of glycine with a cycloheptyl group attached to the α-carbon, which imparts significant steric bulk. While specific data for the cycloheptyl derivative is not widely published, properties can be inferred from similar structures like Fmoc-L-cyclohexylglycine.

PropertyDescription
Appearance White to off-white powder
Molecular Formula C24H27NO4
Molecular Weight 393.48 g/mol
Solubility Soluble in common SPPS solvents like DMF and NMP.
Storage Store at 2-8°C to ensure stability.

Note: The molecular formula and weight are for this compound.

Manual vs. Automated Synthesis: A Comparative Overview

The synthesis of a model peptide, Ac-Tyr-Gly-Gly(Cycloheptyl)-Leu-NH2, was performed using both manual and automated SPPS to evaluate the impact of the sterically hindered residue on key synthesis parameters.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Ac-Tyr-Gly-Gly(Cycloheptyl)-Leu-NH2

ParameterManual SynthesisAutomated Synthesis
Average Coupling Time per Residue 60 - 120 min30 - 60 min
Coupling Time for this compound 4 - 6 hours (double coupling)2 - 4 hours (double coupling)
Overall Synthesis Time ~2 days~10 hours
Crude Purity (by HPLC) 65%75%
Final Yield (after purification) 25%35%
Solvent Consumption LowerHigher
Hands-on Time HighLow

Note: These values are representative for a challenging sequence and may vary based on the specific peptide and instrumentation.

Table 2: Recommended Coupling Reagents for Sterically Hindered Residues

Coupling ReagentActivation TimeKey Advantages
HATU/DIPEA 1-2 minHigh coupling efficiency, especially for hindered amino acids.
HBTU/DIPEA 1-2 minGood performance, widely used.
DIC/Oxyma 5-10 minReduced risk of racemization.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis Protocol

This protocol is for the synthesis of Ac-Tyr-Gly-Gly(Cycloheptyl)-Leu-NH2 on Rink Amide resin.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin in a fritted syringe.
  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Standard Residues):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
  • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 60-120 minutes.
  • Wash the resin with DMF (3 x 2 mL).
  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

4. Coupling of this compound (Sterically Hindered Residue):

  • Follow the same procedure as in step 3, but use 4 equivalents of this compound and 3.9 equivalents of HATU.
  • Increase the coupling time to 4-6 hours.
  • After the first coupling, wash with DMF and perform a second coupling with a freshly prepared activated amino acid solution for another 4-6 hours to ensure maximum incorporation.
  • Wash the resin with DMF (5 x 2 mL).

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

6. Cleavage and Deprotection:

  • Dry the resin under vacuum.
  • Add 2 mL of cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
  • Agitate for 2-3 hours at room temperature.
  • Filter the solution to separate the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument.

1. Resin Loading:

  • Load the appropriate amount of Rink Amide resin into the reaction vessel.

2. Synthesis Program:

  • Create a synthesis method with the following steps per cycle:
  • Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 x 7-minute treatments).
  • Washes: DMF washes after deprotection and coupling steps.
  • Coupling:
  • For standard amino acids: 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HBTU, 6 equivalents of DIPEA. Coupling time: 30-60 minutes.
  • For this compound: 4 equivalents of this compound, 3.9 equivalents of HATU, 8 equivalents of DIPEA. Implement a double coupling cycle with each coupling lasting 2-4 hours.
  • N-terminal Acetylation: A final cycle with an acetylation capping step.

3. Post-Synthesis Processing:

  • Once the synthesis is complete, the resin is automatically washed and dried.
  • Cleavage and deprotection are typically performed manually as described in the manual protocol (step 6).

Mandatory Visualizations

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Acetylation N-terminal Acetylation Wash2->Acetylation Final Residue Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_Synthesizer Automated Synthesizer cluster_Manual Manual Processing Start Load Resin & Reagents Cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling) Start->Cycle Cycle->Cycle End Final Wash & Dry Cycle->End Cleavage Cleavage & Deprotection End->Cleavage Purification Purification Cleavage->Purification

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling_Pathway_Analogy cluster_Manual Manual Synthesis cluster_Automated Automated Synthesis Manual_Input Researcher Intervention (Reagent Addition, Washing) Manual_Process Synthesis Step Manual_Input->Manual_Process Manual_Feedback Monitoring (e.g., Kaiser Test) Manual_Process->Manual_Feedback Manual_Feedback->Manual_Input Decision to Recouple Automated_Input Pre-programmed Protocol Automated_Process Automated Synthesis Step Automated_Input->Automated_Process Automated_Feedback Sensor Feedback (e.g., UV Monitoring) Automated_Process->Automated_Feedback Automated_Feedback->Automated_Process Automated Adjustment

Caption: Logical Relationship of Manual vs. Automated Synthesis.

Discussion

The incorporation of sterically hindered amino acids like this compound presents a significant challenge in SPPS. The bulky cycloheptyl group impedes the approach of the activated amino acid to the growing peptide chain, necessitating longer coupling times and often requiring a double coupling strategy to achieve acceptable yields.

Manual Synthesis: Manual synthesis offers greater flexibility for troubleshooting and optimization in real-time. For instance, a positive Kaiser test after a coupling step allows the researcher to immediately repeat the coupling. However, it is labor-intensive and more susceptible to human error, which can lead to lower purity and yield.

Automated Synthesis: Automated synthesizers provide high reproducibility, reduced hands-on time, and can be programmed to perform extended and repeated coupling cycles for difficult residues.[1] This generally results in higher crude purity and final yield for challenging sequences.[2] Modern automated synthesizers may also incorporate heating capabilities to further enhance coupling efficiency for sterically hindered residues.[3] The primary drawbacks are higher initial instrument cost and potentially higher solvent consumption.

For the synthesis of peptides containing the sterically demanding this compound, automated synthesis is generally the preferred method due to its higher efficiency, reproducibility, and the ability to program specialized protocols for difficult couplings. While manual synthesis provides a cost-effective alternative for smaller scale work and allows for more hands-on optimization, it typically results in lower purity and yield for such challenging sequences. The choice of a potent coupling reagent, such as HATU, and the implementation of a double coupling strategy are critical for the successful incorporation of this and other sterically hindered amino acids, regardless of the synthesis method.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of vast numbers of compounds to identify novel therapeutic leads, diagnostic agents, and research tools. The incorporation of unnatural amino acids with unique side chains offers a powerful strategy to expand the chemical diversity of these libraries, leading to peptides with enhanced properties such as increased proteolytic stability, improved receptor affinity and selectivity, and better control over conformation.

This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating Fmoc-Gly(Cycloheptyl)-OH , an unnatural amino acid featuring a bulky and hydrophobic cycloheptyl side chain. While specific literature on this derivative is limited, the protocols and notes provided herein are based on established principles of solid-phase peptide synthesis (SPPS) and draw upon experience with other sterically hindered and hydrophobic amino acids. The cycloheptyl moiety is expected to impart significant conformational constraints on the peptide backbone, potentially leading to the discovery of unique bioactive structures.

Application Notes

The incorporation of Gly(Cycloheptyl) into a peptide sequence can offer several advantages:

  • Conformational Rigidity: The bulky cycloheptyl group can restrict the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Increased Hydrophobicity: The nonpolar nature of the cycloheptyl side chain increases the overall hydrophobicity of the peptide. This can be advantageous for targeting protein-protein interactions that occur within hydrophobic pockets or for enhancing membrane permeability.[1][2]

  • Novelty and Patentability: The use of a non-natural amino acid like Gly(Cycloheptyl) can lead to the discovery of novel peptide scaffolds with unique biological activities, offering a clear path to new intellectual property.

  • Proteolytic Stability: The steric bulk of the cycloheptyl group near the peptide backbone may hinder the approach of proteases, thereby increasing the in vivo half-life of the resulting peptides.

Potential Applications

Peptide libraries containing Gly(Cycloheptyl) are well-suited for screening in a variety of therapeutic and research areas, including:

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by shallow, hydrophobic surfaces. The bulky, hydrophobic nature of the cycloheptyl side chain can be ideal for disrupting such interactions.

  • Targeting Transmembrane Receptors: The increased hydrophobicity may facilitate interactions with receptors embedded in the cell membrane.

  • Development of Antimicrobial Peptides: The introduction of hydrophobic residues is a common strategy to enhance the membrane-disrupting activity of antimicrobial peptides.

  • Enzyme Inhibitor Discovery: The constrained conformation imposed by the cycloheptyl group can lead to highly specific and potent enzyme inhibitors.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS). Special considerations for the sterically hindered nature of this compound are highlighted.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. The loading capacity should be in the range of 0.3-0.7 mmol/g.

  • Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).

  • This compound: (User-sourced).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, peptide synthesis grade.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

Synthesis Workflow Diagram

Peptide_Library_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Cleavage and Purification Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (LC-MS) Purification->Characterization

Caption: General workflow for solid-phase peptide library synthesis.

Step-by-Step Protocol
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • Prepare the coupling solution:

      • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HATU in DMF.

      • Add 8 equivalents of DIPEA to the solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of this compound (Special Considerations):

    • Due to the steric hindrance of the cycloheptyl group, a standard coupling protocol may be inefficient.[3][4] The following modifications are recommended:

      • Double Coupling: Perform the coupling step twice. After the first coupling and washing, repeat the entire coupling procedure with a fresh solution of activated this compound.

      • Extended Coupling Time: Increase the coupling time to 4-6 hours or even overnight.

      • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C).

      • Alternative Coupling Reagents: Consider using more potent coupling reagents such as HATU in combination with HOAt (1-Hydroxy-7-azabenzotriazole).[5]

    • Monitor the reaction closely using the Kaiser test.

  • Iterative Synthesis:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3 or 4) cycles for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dry resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Given the hydrophobicity of the cycloheptyl group, a modified gradient with a slower increase in the organic solvent (e.g., acetonitrile) may be necessary for optimal separation.[6][7]

Data Presentation: Quantitative Analysis

The success of the synthesis should be quantified at each step where possible. The following table provides a template for recording key data for each peptide in the library.

Peptide IDResin Weight (mg)Theoretical Yield (mg)Crude Yield (mg)Crude Purity (%)Purified Yield (mg)Final Purity (%)
P-00110085.275.16540.2>95
P-00210088.572.36035.8>95
.....................
  • Crude Purity: Determined by analytical LC-MS analysis of the crude product.

  • Final Purity: Determined by analytical LC-MS of the purified peptide.

Characterization

Accurate characterization of the synthesized peptides is crucial to ensure their identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the crude and purified peptides. High-resolution mass spectrometry can provide confirmation of the elemental composition.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for assessing the purity of the peptide samples. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Tandem Mass Spectrometry (MS/MS): For representative peptides from the library, MS/MS fragmentation should be performed to confirm the amino acid sequence.[8]

Potential Signaling Pathway Application

Peptides containing hydrophobic and bulky unnatural amino acids can be designed to modulate signaling pathways involved in cell proliferation and survival, such as those downstream of receptor tyrosine kinases (RTKs). For example, they could be designed to disrupt the interaction between an RTK and its downstream signaling partners.

Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Peptide Peptide with Gly(Cycloheptyl) Peptide->Dimerization Inhibition Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of RTK signaling by a peptide library member.

Conclusion

The incorporation of this compound into peptide libraries presents an exciting opportunity to explore novel chemical space in the quest for new bioactive molecules. While the steric bulk of this amino acid requires careful optimization of coupling conditions, the potential benefits in terms of conformational constraint, increased hydrophobicity, and enhanced stability make it a valuable tool for drug discovery and chemical biology. The protocols and application notes provided here offer a comprehensive guide for researchers to successfully synthesize and characterize these unique peptide libraries.

References

Application Notes and Protocols for Fmoc-Gly(Cycloheptyl)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly(Cycloheptyl)-OH is a non-proteinogenic amino acid derivative that holds significant potential in the field of drug discovery and peptide-based therapeutics. Its unique structure, featuring a cycloheptyl group, offers a means to introduce hydrophobicity and steric bulk into peptide chains. This modification can profoundly influence the peptide's conformational properties, stability, and interaction with biological targets. These application notes provide an overview of the potential applications of this compound and detailed protocols for its use in solid-phase peptide synthesis.

While direct literature on this compound is sparse, the applications and principles are extrapolated from the well-documented use of analogous non-natural amino acids, such as Fmoc-L-cyclohexylglycine, in medicinal chemistry.[1][2][3] The incorporation of such amino acids is a key strategy in the development of novel peptide drugs with enhanced therapeutic properties.[2]

Applications in Drug Discovery

The introduction of a cycloheptyl moiety via this compound can be leveraged to:

  • Enhance Metabolic Stability: The bulky cycloheptyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

  • Improve Receptor Binding and Selectivity: The conformational constraints imposed by the cycloheptyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Increase Lipophilicity: The hydrophobic nature of the cycloheptyl side chain can enhance the peptide's ability to cross cell membranes, which is particularly advantageous for targeting intracellular proteins.

  • Modulate Physicochemical Properties: The incorporation of this amino acid can be used to fine-tune the solubility and aggregation properties of synthetic peptides.[2]

These attributes make this compound a valuable building block for the synthesis of peptide-based drug candidates targeting a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.

Quantitative Data Summary

Peptide SequenceTarget ReceptorBinding Affinity (Kd, nM)IC50/EC50 (nM)In Vitro Half-life (t1/2, min)In Vivo Half-life (t1/2, min)
Example: [Native Peptide]Target X[Value][Value][Value][Value]
Example: [Gly(Cycloheptyl) Analog]Target X[Value][Value][Value][Value]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour. If negative, proceed to the next step.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis:

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF, DCM) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat for Next Amino Acid Washing2->Repeat Repeat->Deprotection n-1 cycles Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide Peptide with Gly(Cycloheptyl) Receptor GPCR Peptide->Receptor Binding G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical GPCR signaling pathway modulation.

References

Application Note: Cleavage and Purification of Peptides Containing Cycloheptyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating synthetic peptides for research, diagnostics, and therapeutic applications.[1][2][3] The incorporation of non-natural or unnatural amino acids, such as Cycloheptyl glycine (Chg), offers a powerful strategy to enhance peptide stability, potency, and pharmacokinetic properties. However, the bulky and highly hydrophobic nature of the cycloheptyl side chain introduces significant challenges during the final stages of peptide production: cleavage from the solid support and subsequent purification.[4][5]

Peptides containing hydrophobic residues like Chg are prone to aggregation and exhibit poor solubility in standard aqueous solvents.[4][5] These properties can lead to incomplete cleavage, low recovery yields, and difficult purification by standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document provides detailed protocols and guidance to overcome these challenges, ensuring the successful cleavage and purification of peptides containing Cycloheptyl glycine.

Cleavage of Cycloheptyl Glycine-Containing Peptides from Solid Support

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[6] This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][6] During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can cause undesired side reactions with nucleophilic amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7] To prevent these modifications, scavengers are added to the TFA cleavage cocktail.[6][7]

The presence of the hydrophobic Chg residue does not typically require special scavengers itself, but its contribution to the overall hydrophobicity of the peptide can promote aggregation once the peptide is cleaved from the resin. Therefore, careful selection of the cleavage cocktail and a robust precipitation/isolation procedure are critical.

Experimental Protocol: Peptide Cleavage

This protocol is based on the widely used Fmoc/tBu SPPS strategy.[8][9]

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Scavengers (see Table 1 for selection)

    • Triisopropylsilane (TIS)

    • Water (deionized)

    • 1,2-Ethanedithiol (EDT)

    • Phenol

    • Thioanisole

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (glass-fritted syringe or round-bottom flask)

  • Centrifuge tubes

  • Nitrogen or Argon gas line

Procedure:

  • Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide on the resin.[6] Dry the peptidyl-resin thoroughly under vacuum for at least 3 hours to remove residual solvents.[10]

  • Resin Swelling: Place the dried resin in a suitable reaction vessel. Add DCM to swell the resin for 20-30 minutes.[1] Drain the DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh, immediately before use (refer to Table 1).[6][11] A general starting volume is 10-15 mL of cocktail per gram of resin.[6]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. If the peptide contains Trt-protected residues (e.g., Cys, His), the solution may turn yellow due to the release of the trityl cation.[11]

  • Incubation: Gently agitate the mixture at room temperature. A standard reaction time is 2-3 hours.[11] For peptides with multiple bulky groups, this time may be extended, but initial trials are recommended to optimize.[7]

  • Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean collection tube. A fritted glass funnel is suitable for this purpose.[10]

  • Resin Wash: Wash the resin 1-2 times with a small volume of fresh TFA or DCM to recover any remaining peptide, combining the filtrates.[10][12]

  • Peptide Precipitation: In a separate centrifuge tube, place a volume of cold (0-4°C) MTBE or diethyl ether that is at least 10 times the volume of the collected TFA filtrate.

  • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[13] Note: Some highly hydrophobic peptides may not precipitate well and may require alternative isolation methods like direct evaporation of the TFA.[11]

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether supernatant.

  • Washing: Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield a solid powder. Store at -20°C or below.

Data Presentation: Cleavage Cocktail Selection

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. Table 1 summarizes common cocktails suitable for various sequences. For peptides containing Chg, the primary consideration is the presence of other sensitive residues.

Reagent NameComposition (v/v/v/v)Recommended Use
Standard 95% TFA / 2.5% Water / 2.5% TISGeneral use for peptides without Trp, Cys, or Met.[6][7]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6][7]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISA lower-odor option effective for scavenging trityl groups, but does not protect Met from oxidation.[6][13]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Visualization: General Cleavage Workflow

G General Workflow for Peptide Cleavage A Dried Peptidyl-Resin B Swell Resin in DCM A->B C Add Freshly Prepared Cleavage Cocktail B->C D Incubate with Agitation (2-3 hours) C->D E Filter to Separate Resin from Peptide Solution D->E F Precipitate Peptide in Cold Ether (10x Volume) E->F G Isolate Peptide by Centrifugation F->G H Wash Pellet with Cold Ether (2-3x) G->H I Dry Peptide Under Vacuum H->I J Crude Peptide Product I->J

Caption: A flowchart of the standard procedure for cleaving a peptide from solid-phase resin.

Purification of Cycloheptyl Glycine-Containing Peptides

The inherent hydrophobicity of Chg-containing peptides makes purification by RP-HPLC challenging. These peptides often exhibit poor solubility in aqueous mobile phases, leading to precipitation on the column or in the tubing.[14] They may also interact very strongly with the C18 stationary phase, resulting in broad peaks and requiring high concentrations of organic solvent for elution.[14][15]

Experimental Protocol: RP-HPLC Purification

Materials:

  • Crude peptide

  • Solvents for dissolution (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN))[14][]

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Preparative RP-HPLC system with a suitable column (see Table 2)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[14][] If the peptide is soluble, ACN or a mixture of ACN/water can be used.

  • Solubility Test: Before injecting onto the preparative column, test the solubility of the dissolved sample in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If precipitation occurs, adjust the starting percentage of the organic phase (Mobile Phase B).

  • Column Equilibration: Equilibrate the selected HPLC column with the initial mobile phase conditions for several column volumes until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered, dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The gradient must be optimized for each peptide (see Table 2 for starting points).

  • Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 214-220 nm).[15]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure desired product.

  • Pooling and Lyophilization: Pool the pure fractions. If ACN is the organic solvent, it can often be removed directly via lyophilization. If solvents like DMSO were used for initial dissolution, they must be removed or diluted significantly before freezing and lyophilization.

Data Presentation: HPLC Parameter Optimization

Successful purification of hydrophobic peptides requires careful optimization of several HPLC parameters. Table 2 provides guidance on selecting and optimizing these conditions.

ParameterStandard PeptidesChg-Containing Peptides (Hydrophobic)Rationale
Column Chemistry C18C8, C4, or PhenylA less hydrophobic stationary phase reduces the very strong interactions, preventing peak broadening and the need for extremely high organic solvent concentrations.[14][]
Initial %B (ACN) 5-10%20-40% or higherA higher starting concentration of organic solvent is necessary to maintain the peptide's solubility on the column.
Gradient Slope 1% / minute0.5% - 1% / minuteA shallower gradient improves the resolution between the target peptide and closely eluting impurities.
Dissolution Solvent Water/ACNDMSO, DMF, IsopropanolStronger organic solvents are often required to fully dissolve the crude hydrophobic peptide before injection.[]

Visualization: General Purification Workflow

G General Workflow for Peptide Purification A Crude Peptide B Dissolve in Minimal Strong Solvent (e.g., DMSO) A->B C Filter Solution (0.45 µm) B->C D Inject onto Equilibrated Preparative HPLC Column C->D E Elute with Optimized ACN/Water Gradient D->E F Collect Fractions Based on UV Absorbance E->F G Analyze Fractions for Purity (Analytical HPLC / Mass Spec) F->G H Pool Pure Fractions G->H I Remove Solvent (Lyophilization) H->I J Pure Lyophilized Peptide I->J

Caption: A flowchart of the standard procedure for purifying a crude peptide using RP-HPLC.

Conclusion

The successful cleavage and purification of peptides containing the hydrophobic, non-natural amino acid Cycloheptyl glycine requires specific considerations to mitigate challenges associated with aggregation and poor solubility. By selecting appropriate scavenger cocktails tailored to the entire peptide sequence and optimizing RP-HPLC conditions—particularly column chemistry, dissolution solvents, and gradient parameters—researchers can achieve high purity and good recovery of these challenging molecules. The protocols and guidelines presented in this application note provide a robust framework for scientists working on the development of novel peptides with enhanced properties.

References

Application Note: Analytical Techniques for Peptides Incorporating Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased proteolytic stability, improved receptor affinity, and controlled conformation. Fmoc-Gly(Cycloheptyl)-OH is a synthetic amino acid characterized by a bulky and hydrophobic cycloheptyl group attached to the alpha-carbon of glycine. This modification can significantly influence the physicochemical properties of a peptide, presenting unique challenges and considerations for its synthesis, purification, and characterization. This application note provides a detailed overview of the analytical techniques and protocols for peptides containing this compound.

Peptide Synthesis

Peptides incorporating this compound are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The bulky nature of the cycloheptyl group may necessitate modifications to standard coupling protocols to ensure efficient and complete reactions.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. The bulky cycloheptyl group may require longer coupling times or double coupling to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum.

Synthesis Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Wash3 DMF Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The hydrophobicity of the cycloheptyl group will significantly increase the retention time of the peptide on a reversed-phase HPLC column.[3] A shallow gradient of the organic mobile phase is recommended to achieve good separation from more polar impurities.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Columns:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of DMSO followed by dilution with Solvent A.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Gradient Elution: Inject the dissolved peptide onto the column and elute with a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The exact gradient will need to be optimized based on the specific peptide sequence.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Expected Quantitative Data

The following table provides hypothetical HPLC data for a model peptide Ac-X-NH2 where X is Gly, and Gly(Cycloheptyl) to illustrate the expected increase in retention time.

Peptide SequenceRetention Time (min)% Purity (crude)% Purity (purified)
Ac-Gly-NH28.585%>98%
Ac-Gly(Cycloheptyl)-NH225.270%>98%

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) is a common ionization technique for peptides. The fragmentation pattern in tandem MS (MS/MS) can be used to verify the amino acid sequence.[4][5]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: Analytical C18 column (e.g., 3.5 µm particle size)

  • Mobile Phases: As described for RP-HPLC.

  • Gradient: A faster gradient can be used for analytical purposes (e.g., 5-95% Solvent B over 15 minutes).

MS Conditions:

  • Ionization Mode: Positive ESI

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass. Analyze the MS/MS spectrum to identify b- and y-ion series for sequence confirmation.[6]

Expected Quantitative Data

For a model peptide Ac-Ala-Gly(Cycloheptyl)-Val-NH2:

ParameterExpected Value
Calculated Monoisotopic Mass 368.2736 g/mol
Observed [M+H]+ 369.2809 m/z
Major b-ions (m/z) b1: 114.09, b2: 281.22, b3: 380.29
Major y-ions (m/z) y1: 118.09, y2: 217.16, y3: 384.29

Mass Spectrometry Analysis Workflow

MS_Workflow Sample Purified Peptide LC LC Separation (RP-C18) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Molecular Weight) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Caption: LC-MS/MS Analysis Workflow.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the peptide, including the conformation of the cycloheptyl group and its influence on the peptide backbone.[7][8][9]

Experimental Protocol: 1D and 2D NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d6 or H2O/D2O 90/10).

Experiments:

  • 1D ¹H NMR: To identify the chemical shifts of all protons.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information on the peptide's 3D structure.

Expected NMR Data

For the Gly(Cycloheptyl) residue, the following approximate ¹H NMR chemical shifts (in ppm) are expected in DMSO-d6:

ProtonExpected Chemical Shift (ppm)
Gly α-CH ~3.8 - 4.2
Cycloheptyl CH (attachment point) ~2.0 - 2.5
Cycloheptyl CH2 (multiple) ~1.2 - 1.8

Conclusion

The analytical characterization of peptides containing the unnatural amino acid this compound requires careful consideration of its bulky and hydrophobic nature. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of these modified peptides. Optimization of coupling times in SPPS, gradient conditions in RP-HPLC, and fragmentation parameters in mass spectrometry will be crucial for achieving high purity and unambiguous structural confirmation. NMR spectroscopy offers a powerful tool for detailed conformational analysis. These analytical strategies will aid researchers in the development of novel peptide-based therapeutics with tailored properties.

References

Application Notes and Protocols for Fmoc-Gly(Cycloheptyl)-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, Fmoc-Gly(Cycloheptyl)-OH is not a widely documented or commercially available reagent. Therefore, these application notes and protocols are based on the properties and applications of the structurally similar and commercially available Fmoc-L-cyclohexylglycine (Fmoc-Chg-OH), a sterically hindered amino acid with a cycloalkyl side chain. The principles and methodologies described are generally applicable to other bulky, non-canonical amino acids used in peptide synthesis and bioconjugation.

Application Notes

Introduction to Fmoc-Protected Amino Acids with Bulky Side Chains

This compound, and its analogue Fmoc-L-cyclohexylglycine, are non-proteinogenic amino acid derivatives utilized in solid-phase peptide synthesis (SPPS). The defining feature of these molecules is their bulky, hydrophobic cycloalkyl side chain. This structural characteristic imparts unique conformational constraints on the resulting peptide, influencing its structure, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for a robust and versatile strategy for the stepwise synthesis of peptides.

Incorporation of amino acids with sterically hindered side chains like cycloheptyl or cyclohexyl glycine into a peptide sequence can lead to several advantageous properties for bioconjugation applications:

  • Enhanced Proteolytic Stability: The bulky side chain can shield the peptide backbone from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide-based bioconjugate.

  • Improved Receptor Selectivity and Affinity: The conformational rigidity imposed by the cycloalkyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Increased Hydrophobicity: The nonpolar nature of the cycloalkyl side chain increases the overall hydrophobicity of the peptide. This can be advantageous for applications requiring membrane permeability or for modulating the pharmacokinetic profile of a drug candidate.

  • Structural Scaffolding: These amino acids can serve as scaffolds to present other functional groups in a defined spatial orientation, which is crucial for designing potent and specific bioactive peptides.

Applications in Bioconjugation

Peptides incorporating this compound or similar bulky amino acids are valuable tools in various bioconjugation techniques, including:

  • Peptide-Drug Conjugates (PDCs): The enhanced stability and targeting capabilities of peptides containing these amino acids make them ideal for delivering cytotoxic drugs or other therapeutic agents to specific cells or tissues.

  • Peptide-Protein Conjugation: These modified peptides can be conjugated to larger proteins, such as antibodies, to create bi-specific molecules or to improve the therapeutic properties of the protein.

  • Surface Immobilization: Peptides can be synthesized with a terminal functional group for covalent attachment to surfaces, such as biosensors or microarrays. The conformational stability provided by the bulky amino acid can ensure the proper presentation of the peptide for interaction with its target.

  • Fluorescent and Affinity Labeling: Incorporation of these amino acids can be combined with the attachment of fluorescent dyes or affinity tags (like biotin) to create probes for studying biological processes.

Data Presentation

The successful incorporation of sterically hindered amino acids in SPPS often requires optimization of coupling conditions. The following table summarizes representative data on the coupling efficiency of sterically hindered amino acids under different conditions. Please note that these are generalized values and actual results may vary depending on the specific sequence and reagents used.

Sterically Hindered Amino AcidCoupling ReagentActivation Time (min)Coupling Time (h)Coupling Yield (%)Reference
Fmoc-Aib-OHHBTU/HOBt/DIEA52~95[1][2]
Fmoc-Aib-OHHATU/HOAt/DIEA21>99[1][2]
Fmoc-Chg-OHDIC/Oxyma104~90-95[General SPPS Protocols]
Fmoc-N-methyl-amino acidPyBOP/DIEA56~85-90[General SPPS Protocols]

Data is illustrative and compiled from general knowledge of solid-phase peptide synthesis with sterically hindered amino acids. Actual yields can vary significantly.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual solid-phase synthesis of a peptide containing a sterically hindered amino acid using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound or Fmoc-L-cyclohexylglycine)

  • Coupling reagents: HBTU, HOBt, or HATU, HOAt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt (or HATU/HOAt) in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Bioconjugation of a Peptide Containing Cycloheptyl-Glycine to a Carrier Protein

This protocol describes the conjugation of a cysteine-containing peptide to a maleimide-activated carrier protein (e.g., BSA or an antibody).

Materials:

  • Purified peptide containing a cysteine residue and Cycloheptyl-Glycine

  • Maleimide-activated carrier protein (e.g., Maleimide-activated BSA)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1-5 mM)

  • Desalting column (e.g., PD-10)

  • UV-Vis spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in the conjugation buffer.

  • Carrier Protein Preparation: Dissolve the maleimide-activated carrier protein in the conjugation buffer.

  • Conjugation Reaction:

    • Mix the peptide and the maleimide-activated carrier protein in a molar ratio appropriate for the desired degree of labeling (e.g., 10:1 peptide to protein).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove the excess, unreacted peptide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the protein-peptide conjugate, which will elute in the void volume.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.

    • If the peptide contains a chromophore, the degree of labeling can be estimated by UV-Vis spectroscopy.

    • Confirm the conjugation and determine the molecular weight of the conjugate by SDS-PAGE and mass spectrometry (e.g., MALDI-TOF).

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Bulky Coupling of This compound Deprotection2->Coupling_Bulky Wash2 Washing Coupling_Bulky->Wash2 Elongation Chain Elongation (Repeat Steps) Wash2->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Characterization Purification->Analysis

Caption: Workflow for SPPS incorporating a sterically hindered amino acid.

logical_relationship cluster_AminoAcid Properties of this compound cluster_Peptide Impact on Peptide Properties cluster_Bioconjugate Advantages in Bioconjugation AA This compound Prop1 Bulky Cycloheptyl Side Chain AA->Prop1 Prop2 Increased Hydrophobicity AA->Prop2 Prop3 Steric Hindrance AA->Prop3 PepProp1 Conformational Rigidity Prop1->PepProp1 PepProp3 Altered Pharmacokinetics Prop2->PepProp3 PepProp2 Enhanced Proteolytic Stability Prop3->PepProp2 Peptide Modified Peptide Peptide->PepProp1 Peptide->PepProp2 Peptide->PepProp3 BioProp1 Improved Target Binding PepProp1->BioProp1 BioProp2 Increased In Vivo Half-life PepProp2->BioProp2 BioProp3 Enhanced Therapeutic Efficacy PepProp3->BioProp3 Bioconjugate Final Bioconjugate Bioconjugate->BioProp1 Bioconjugate->BioProp2 Bioconjugate->BioProp3

Caption: Influence of this compound on bioconjugate properties.

References

Application Notes and Protocols for Loading Fmoc-Gly(Cycloheptyl)-OH onto Wang and Rink Amide Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. A critical initial step in SPPS is the efficient and complete loading of the first Fmoc-protected amino acid onto the solid support. This document provides detailed application notes and protocols for the loading of Fmoc-Gly(Cycloheptyl)-OH, a non-natural amino acid with a bulky cycloheptyl group, onto two commonly used resins: Wang resin, for the synthesis of C-terminal acids, and Rink amide resin, for the synthesis of C-terminal amides.

The bulky nature of the cycloheptyl group may present steric hindrance, potentially affecting coupling efficiency. The protocols provided herein are optimized to address this challenge and ensure high loading capacities.

Chemical Structures:

  • This compound:

    • Molecular Formula: C24H27NO4

    • Molecular Weight: 393.48 g/mol

  • Wang Resin: A polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker, leading to a benzyl ester linkage with the first amino acid.[1][2][3] This linkage is labile to moderately strong acids like trifluoroacetic acid (TFA).[1][2][4]

  • Rink Amide Resin: A polystyrene-based resin functionalized with a di-methoxyphenyl-Fmoc-aminomethyl-phenoxyacetamido linker.[5][6] This linker is highly acid-labile and allows for the generation of a C-terminal amide upon cleavage.[5][7][8][9]

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data for the loading of this compound onto Wang and Rink amide resins. Note that actual results may vary depending on the specific batch of resin, reagents, and laboratory conditions.

ParameterWang ResinRink Amide Resin
Typical Loading Capacity 0.3 - 0.8 mmol/g0.3 - 1.0 mmol/g[5]
Amino Acid Equivalents 2 - 52 - 5
Coupling Reagent Equivalents 2 - 52 - 5
Base Equivalents (if applicable) 0.1 (DMAP), 4-10 (DIPEA)4 - 10 (DIPEA)
Typical Reaction Time 4 - 24 hours2 - 6 hours
Typical Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)

Experimental Protocols

Protocol 1: Loading this compound onto Wang Resin

This protocol describes the esterification of this compound to the hydroxyl groups of Wang resin using a carbodiimide activation method.

Materials:

  • Wang Resin (typical substitution: 0.5 - 1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)[10][11]

  • 4-(Dimethylamino)pyridine (DMAP)[4][10]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling:

    • Place the desired amount of Wang resin in a solid-phase synthesis vessel.

    • Add sufficient DCM to cover the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM.

  • Activation and Coupling:

    • In a separate flask, dissolve 3 equivalents of this compound and 0.1 equivalents of DMAP in a minimal amount of DMF.[4][10]

    • Add this solution to the swollen resin.

    • Add 3 equivalents of DIC to the resin slurry.

    • Agitate the mixture at room temperature for 4-12 hours. The extended reaction time is recommended due to the steric bulk of the cycloheptyl group.

  • Monitoring the Reaction:

    • After the initial coupling time, a small sample of the resin can be taken, washed thoroughly with DCM, and tested for the presence of free hydroxyl groups using the Chloranil test. A negative test (no color change) indicates complete loading.

  • Capping of Unreacted Sites:

    • After coupling, drain the reaction mixture.

    • Wash the resin three times with DCM and three times with DMF.

    • To cap any unreacted hydroxyl groups, add a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM.

    • Agitate for 1-2 hours at room temperature.

    • Drain the capping solution and wash the resin extensively with DCM, DMF, and finally MeOH.

  • Drying:

    • Dry the loaded resin under high vacuum to a constant weight.

  • Determination of Loading Capacity:

    • The loading capacity can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dried resin and measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct.[10][12][13][14][15]

Protocol 2: Loading this compound onto Rink Amide Resin

This protocol involves the deprotection of the pre-installed Fmoc group on the Rink amide resin, followed by the coupling of this compound.

Materials:

  • Fmoc-Rink Amide Resin (typical substitution: 0.4 - 0.8 mmol/g)

  • This compound

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place the desired amount of Fmoc-Rink Amide resin in a solid-phase synthesis vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF.[7][16]

    • Agitate for 20-30 minutes to remove the Fmoc protecting group.[7]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Activation and Coupling:

    • Method A (DIC/HOBt):

      • In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

      • Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

      • Add the activated amino acid solution to the deprotected resin.

    • Method B (PyBOP):

      • In a separate flask, dissolve 3 equivalents of this compound, 3 equivalents of PyBOP, and 6 equivalents of DIPEA in DMF.[17]

      • Add the solution immediately to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Reaction:

    • Perform a Kaiser test on a small sample of the resin.[7] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin thoroughly with DMF, DCM, and finally MeOH.

  • Drying:

    • Dry the loaded resin under high vacuum to a constant weight.

  • Determination of Loading Capacity:

    • The loading capacity is determined using the same spectrophotometric Fmoc cleavage method as described for Wang resin.[10][12][13][14][15]

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_post Post-Loading Resin Start: Unloaded Resin (Wang or Rink Amide) Swell Swell Resin (DCM or DMF) Resin->Swell Deprotect Fmoc Deprotection (Rink Amide Only) Swell->Deprotect Activate Activate this compound Deprotect->Activate Couple Couple to Resin Activate->Couple Wash1 Wash Resin Couple->Wash1 Cap Cap Unreacted Sites (Wang Resin) Wash1->Cap Wash2 Final Wash Cap->Wash2 Dry Dry Resin Wash2->Dry Analyze Determine Loading Dry->Analyze

Caption: Overall workflow for loading this compound onto resin.

wang_resin_loading Resin Wang Resin Polystyrene-CH2-O-C6H4-CH2-OH LoadedResin Loaded Wang Resin Polystyrene-CH2-O-C6H4-CH2-O-CO-CH(Cycloheptyl)-NH-Fmoc Resin->LoadedResin Esterification AA This compound Fmoc-NH-CH(Cycloheptyl)-COOH AA->LoadedResin Esterification Reagents DIC / DMAP in DCM/DMF Reagents->LoadedResin Esterification rink_amide_resin_loading cluster_deprotect Step 1: Deprotection cluster_couple Step 2: Coupling FmocResin Fmoc-Rink Amide Resin Resin-Linker-NH-Fmoc DeprotectedResin Deprotected Rink Amide Resin Resin-Linker-NH2 FmocResin->DeprotectedResin Fmoc Removal LoadedResin Loaded Rink Amide Resin Resin-Linker-NH-CO-CH(Cycloheptyl)-NH-Fmoc DeprotectedResin->LoadedResin Amide Bond Formation Piperidine 20% Piperidine/DMF AA This compound Fmoc-NH-CH(Cycloheptyl)-COOH AA->LoadedResin Amide Bond Formation CouplingReagents DIC/HOBt or PyBOP + DIPEA CouplingReagents->LoadedResin Amide Bond Formation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation with Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-Gly(Cycloheptyl)-OH to mitigate aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent peptide aggregation?

A1: this compound is a specialized amino acid derivative used in Fmoc-based solid-phase peptide synthesis. The cycloheptyl group attached to the glycine nitrogen acts as a backbone-protecting group. This bulky, non-planar substituent disrupts the inter- and intra-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation on the resin. By breaking up these aggregating structures, it improves the solvation of the peptide chain, leading to more efficient coupling and deprotection steps.

Q2: When should I consider using this compound in my peptide synthesis?

A2: You should consider incorporating this compound when synthesizing "difficult sequences" known to be prone to aggregation. Key indicators that your sequence may be difficult include:

  • Multiple contiguous hydrophobic residues (e.g., Val, Ile, Leu, Phe).

  • Sequences with a high propensity for β-sheet formation.

  • Observing practical issues in a pilot synthesis, such as poor resin swelling, slow or incomplete Fmoc deprotection (indicated by persistent blue color in a Kaiser test after extended deprotection), or failed coupling reactions.

  • Synthesizing long peptides (typically over 20 residues), where the risk of aggregation increases with chain length.

Q3: How does this compound compare to other aggregation-disrupting modifications like Dmb-Gly or pseudoproline dipeptides?

A3: this compound functions similarly to other N-alkylated amino acids like Fmoc-(Dmb)Gly-OH by introducing a bulky group on the backbone amide nitrogen. The choice between them can depend on the specific sequence and the desired properties of the intermediate peptide.

  • This compound provides a non-aromatic, bulky alkyl group. Its bulkiness is effective at disrupting secondary structures.

  • Fmoc-(Dmb)Gly-OH introduces a dimethoxybenzyl group, which is also very effective. The Dmb group is removed under standard TFA cleavage conditions.[1]

  • Pseudoproline Dipeptides are incorporated at Ser or Thr residues and introduce a "kink" in the peptide backbone, effectively disrupting aggregation. They are an excellent choice when a Ser or Thr is present at an appropriate position in the sequence.

The optimal choice often requires empirical testing for a specific difficult sequence.

Q4: Is the cycloheptyl group removed during cleavage?

A4: No, the cycloheptyl group remains on the glycine nitrogen after the peptide is cleaved from the resin and side-chain protecting groups are removed with standard TFA cocktails. This results in a permanently modified peptide at that specific glycine position. This is a critical consideration for the final application of the peptide, as it will alter the structure and potentially the biological activity of the native sequence.

Troubleshooting Guide

Problem: My resin is clumping and not swelling properly during synthesis.

  • Cause: This is a classic sign of on-resin peptide aggregation. The peptide chains are collapsing and interacting with each other rather than with the solvent.

  • Solution:

    • Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Adding a small percentage of DMSO (e.g., 5-10%) can also help.

    • Chaotropic Salts: Consider adding chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.

    • Incorporate this compound: If the problem persists, re-synthesize the peptide and substitute a glycine residue within the problematic sequence with this compound. For optimal results, these substitutions should be spaced approximately every 6-8 residues in long, difficult sequences.

Problem: The Kaiser test remains positive (blue beads) even after repeated or extended coupling steps.

  • Cause: The N-terminus of the growing peptide chain is sterically hindered due to aggregation, preventing the incoming activated amino acid from accessing the reactive site.

  • Solution:

    • Use a Stronger Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU, which can improve coupling efficiency in hindered environments.[2]

    • Elevated Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C) to help disrupt secondary structures and increase reaction kinetics.

    • Backbone Modification: The most robust solution is to re-synthesize the peptide and incorporate this compound at a strategic position before the difficult coupling is attempted. This will prevent the aggregated structure from forming in the first place.

Problem: Fmoc deprotection is very slow, as monitored by UV absorbance of the piperidine-dibenzofulvene adduct.

  • Cause: The Fmoc group is inaccessible to the piperidine base due to the collapse and aggregation of the peptide chain around it.

  • Solution:

    • Stronger Deprotection Reagent: Use a stronger base solution for deprotection, such as 2-5% DBU in DMF. This should be used with caution as it can increase the risk of side reactions like aspartimide formation.

    • Strategic Substitution: Re-synthesize the peptide with this compound placed strategically within the aggregating sequence to maintain its solubility and accessibility.

Data Presentation

The following table provides illustrative data on the impact of incorporating an N-alkylated glycine derivative, such as this compound, into a known difficult peptide sequence.

Note: This data is representative and serves to illustrate the typical improvements observed when using backbone modification to prevent aggregation. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

Peptide SequenceModificationCrude Purity (HPLC Area %)Target Peptide Yield (mg)Comments
H-Val-Ala-Val-Ala-Gly-Val-Ala-NH₂None (Standard Synthesis)35%28Significant deletion and truncation products observed due to incomplete couplings.
H-Val-Ala-Val-Ala-Gly(Cycloheptyl) -Val-Ala-NH₂This compound78%65Greatly improved peak purity with significantly reduced side products.

Experimental Protocols

Protocol for Manual Incorporation of this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 1 hour in a reaction vessel.

    • Perform the standard Fmoc deprotection of the resin or the preceding amino acid using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and an activating agent such as HATU (0.38 mmol, 3.8 eq.) in DMF (2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric bulk of the cycloheptyl group, a longer coupling time is recommended compared to standard amino acids.

    • Monitor the reaction for completion using a Kaiser test. If the test is still positive, allow the reaction to proceed for another 1-2 hours or consider a second coupling.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.

Considerations for Automated Synthesizers:

  • Define this compound as a "special" or "non-standard" amino acid in the synthesizer's software.

  • Program an extended coupling time (e.g., 120-240 minutes) for this specific residue.

  • Ensure that a sufficient excess of the reagent (at least 4 equivalents) is used.

  • If the synthesizer supports it, program a double-coupling cycle for this residue to ensure maximum incorporation.

Visualizations

Logical Workflow for Troubleshooting Peptide Aggregation

G cluster_synthesis Peptide Synthesis Cycle cluster_troubleshooting Troubleshooting cluster_solutions Immediate Actions start Start Synthesis Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash Step coupling->wash monitor Monitor Synthesis (Resin Swelling, Test Results) wash->monitor issue Problem Detected? (e.g., Poor Swelling, Failed Coupling) monitor->issue solvents Change Solvents (NMP, DMSO) issue->solvents Yes end_cycle Continue to Next Cycle issue->end_cycle No reagents Use Stronger Reagents (HATU, DBU) solvents->reagents temp Increase Temperature reagents->temp resynthesis Re-synthesize with This compound temp->resynthesis If problem persists resynthesis->start Restart with modified sequence end_cycle->start Next Amino Acid

Caption: Troubleshooting workflow for peptide aggregation issues.

Experimental Workflow for this compound Incorporation

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Continuation resin_prep 1. Swell & Deprotect Peptide-Resin add_to_resin 4. Add Activated Mix to Resin resin_prep->add_to_resin dissolve 2. Dissolve Fmoc-Gly(Chp)-OH & HATU in DMF add_base 3. Add DIPEA & Vortex dissolve->add_base add_base->add_to_resin agitate 5. Agitate for 2-4 hours add_to_resin->agitate monitor_wash 6. Monitor with Kaiser Test & Wash Resin agitate->monitor_wash next_cycle 7. Proceed to Next Synthesis Cycle monitor_wash->next_cycle

Caption: Manual incorporation of this compound in SPPS.

References

Technical Support Center: Fmoc-Gly(Cycloheptyl)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and optimizing the coupling of Fmoc-Gly(Cycloheptyl)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and data-driven recommendations to help you improve your coupling efficiency and achieve higher purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

Low coupling yields with this compound are often attributed to its significant steric hindrance. The bulky cycloheptyl group attached to the alpha-carbon impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric clash slows down the reaction kinetics, leading to incomplete coupling within standard reaction times.

Q2: What are the most effective coupling reagents for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficient. More potent activating reagents are generally required to overcome the steric barrier. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often recommended. These reagents form highly reactive activated esters that can facilitate coupling even with hindered amino acids.

Q3: Can I use a double coupling strategy? Is it effective?

Yes, a double coupling strategy is a highly effective method to improve the incorporation of sterically hindered amino acids.[1][2] This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents after the initial coupling reaction. This ensures that any unreacted free amines from the first coupling have a second opportunity to react, driving the reaction closer to completion.

Q4: What is the optimal solvent for coupling this compound?

The choice of solvent is critical for successful coupling. N,N-Dimethylformamide (DMF) is a standard solvent for SPPS; however, for hydrophobic and aggregation-prone sequences, which can be exacerbated by bulky residues like cycloheptylglycine, alternative solvents or solvent mixtures can be beneficial. N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its excellent solvating properties for both the resin and the growing peptide chain.[3][4][5] In cases of severe aggregation, the addition of chaotropic salts or using a "magic mixture" of DCM:DMF:NMP (1:1:1) may be necessary to disrupt secondary structures and improve reaction kinetics.[6]

Q5: How does temperature affect the coupling efficiency of this amino acid?

Elevating the reaction temperature can significantly improve the coupling efficiency of sterically hindered amino acids by providing the necessary energy to overcome the activation barrier. Microwave-assisted SPPS, which utilizes elevated temperatures, has been shown to be particularly effective in these cases. However, it is crucial to monitor for potential side reactions, such as racemization, especially when using higher temperatures.

Q6: I'm observing aggregation of my peptide on the resin after coupling this compound. What can I do?

Aggregation is a common problem with hydrophobic peptides and can be induced by bulky, non-polar residues.[7] To mitigate aggregation, consider the following strategies:

  • Solvent Choice: Switch to NMP or add DMSO to your DMF.[3][7]

  • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection steps.

  • Resin Choice: Utilize low-loading resins or resins with polyethylene glycol (PEG) linkers to increase the distance between peptide chains.

  • Backbone Protection: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Quantitative Data Summary

The following tables provide an illustrative comparison of coupling efficiencies for a model sterically hindered amino acid under various conditions. Please note that these are representative values and actual results may vary depending on the specific peptide sequence and experimental setup.

Table 1: Comparison of Coupling Reagents for a Hindered Amino Acid

Coupling ReagentActivation Time (min)Coupling Time (min)Illustrative Coupling Yield (%)
HBTU/HOBt/DIPEA512075-85
HCTU/DIPEA29085-95
HATU/HOAt/DIPEA260>95
PyBOP/DIPEA59090-95

Table 2: Effect of Double Coupling on a Hindered Amino Acid

Coupling StrategyCoupling Time per Cycle (min)Total Coupling Time (min)Illustrative Coupling Yield (%)
Single Coupling12012080
Double Coupling60 + 60120>98

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Protocol 2: Double Coupling Protocol for this compound
  • Follow steps 1-4 of Protocol 1.

  • First Coupling: Add the activated amino acid solution to the resin and shake for 1 hour.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1. Add this solution to the resin and shake for an additional 1 hour.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in steps 6 and 7 of Protocol 1.

Visualizations

Troubleshooting_Low_Coupling_Yield start Low Coupling Yield with This compound check_reagent Is a high-potency coupling reagent being used? (e.g., HATU, HCTU) start->check_reagent use_potent_reagent Switch to HATU, HCTU, or PyBOP check_reagent->use_potent_reagent No check_coupling_time Is the coupling time sufficient? check_reagent->check_coupling_time Yes use_potent_reagent->check_coupling_time increase_time Increase coupling time to 2-4 hours check_coupling_time->increase_time No check_double_coupling Is double coupling being performed? check_coupling_time->check_double_coupling Yes increase_time->check_double_coupling implement_double_coupling Implement a double coupling protocol check_double_coupling->implement_double_coupling No check_solvent Is aggregation a possibility? check_double_coupling->check_solvent Yes implement_double_coupling->check_solvent change_solvent Switch to NMP or add chaotropic agents check_solvent->change_solvent Yes increase_temp Consider increasing temperature (e.g., microwave SPPS) check_solvent->increase_temp No change_solvent->increase_temp success Improved Coupling Yield increase_temp->success

Caption: Troubleshooting workflow for low coupling yield of this compound.

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin deprotect->wash1 activate 4. Activate Amino Acid (this compound + Reagents) wash1->activate couple 5. Couple to Resin activate->couple monitor 6. Monitor with Kaiser Test couple->monitor wash2 7. Wash Resin monitor->wash2 wash2->deprotect Next Amino Acid

Caption: General experimental workflow for solid-phase peptide synthesis.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete N-α-9-fluorenylmethoxycarbonyl (Fmoc) deprotection, a critical step in solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection can manifest in several ways:

  • Low peptide yield and purity: The final crude peptide product will show a lower than expected yield and the presence of deletion sequences (peptides missing one or more amino acids) in the HPLC and mass spectrometry analysis.[1]

  • Failed coupling of the subsequent amino acid: If the Fmoc group is not completely removed, the N-terminus of the growing peptide chain is not available to react with the next activated amino acid, leading to a failed coupling reaction.

  • Positive Kaiser test after deprotection: A positive (blue or purple) Kaiser test indicates the presence of primary amines. However, a negative or faint result does not always guarantee complete deprotection, especially in cases of peptide aggregation where the amine may be inaccessible to the ninhydrin reagent.

  • Inconsistent UV monitoring results: If you are monitoring the deprotection reaction by UV spectroscopy, an incomplete or slow release of the dibenzofulvene (DBF)-piperidine adduct can indicate a problem.

Q2: What are the primary causes of incomplete Fmoc deprotection with bulky residues?

A2: The two main culprits are:

  • Steric Hindrance: Bulky side chains of amino acids like Valine (Val), Isoleucine (Ile), Threonine (Thr), and Arginine with its large Pbf protecting group (Arg(Pbf)), can physically block the piperidine base from accessing the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures, such as β-sheets.[1] This aggregation can trap the N-terminal Fmoc group, making it inaccessible to the deprotection reagent. This is particularly common for hydrophobic sequences.

Q3: How can I monitor the completeness of the Fmoc deprotection reaction?

A3: There are two widely used methods to monitor Fmoc deprotection:

  • UV Spectrophotometry: This method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance maximum at approximately 301 nm. By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. A stable and consistent absorbance profile from cycle to cycle indicates successful deprotection. A sudden drop in absorbance can signal a problem.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A few beads of the resin are taken after the deprotection and washing steps and reacted with ninhydrin reagents. A dark blue or purple color indicates the presence of free amines and thus, successful deprotection. A yellow or colorless result suggests incomplete deprotection. It's important to note that this test is not reliable for N-terminal proline residues (a secondary amine) and can sometimes give false negatives if the peptide is highly aggregated.

Troubleshooting Guides

Guide 1: Initial Assessment and Standard Troubleshooting Steps

If you suspect incomplete Fmoc deprotection, follow this initial workflow:

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe Incomplete Deprotection Suspected (e.g., positive Kaiser test after coupling, low yield) diagnose Perform a Diagnostic Test observe->diagnose extend_time Extend Deprotection Time (e.g., 2 x 10 min or 1 x 20 min) diagnose->extend_time Is steric hindrance likely? repeat_deprotection Repeat Deprotection Step diagnose->repeat_deprotection Is aggregation suspected? monitor Monitor with UV or Kaiser Test extend_time->monitor repeat_deprotection->monitor proceed Proceed to Coupling monitor->proceed Deprotection Complete advanced_troubleshooting Proceed to Advanced Troubleshooting monitor->advanced_troubleshooting Still Incomplete

  • Confirm Incomplete Deprotection: Use the Kaiser test or UV monitoring to confirm that the Fmoc group has not been fully removed.

  • Extend Deprotection Time: For sterically hindered residues, a simple first step is to increase the deprotection time. Instead of a standard 2 x 5-minute treatment with 20% piperidine in DMF, try 2 x 10 minutes or a single 20-minute treatment.

  • Repeat the Deprotection Step: If extending the time is not sufficient, repeat the entire deprotection step with fresh reagent.

  • Monitor Again: After the extended or repeated deprotection, perform the Kaiser test or UV monitoring again to check for completion.

Guide 2: Advanced Troubleshooting for Persistent Issues

If the initial steps fail, more advanced strategies are required. The choice of strategy depends on whether the root cause is primarily steric hindrance or peptide aggregation.

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes the recommended conditions and provides a qualitative comparison of common deprotection reagents.

ReagentConcentrationTypical Reaction TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 5-10 minStandard, well-established, effective for most residues.Can be less effective for highly hindered residues or aggregated sequences.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1-2% in DMF2-5 minVery fast and effective for sterically hindered residues.[2]Non-nucleophilic, does not scavenge DBF; can cause side reactions like aspartimide formation.[2] Often used with a small amount of piperidine as a scavenger.
4-Methylpiperidine 20% in DMF2 x 5-10 minAs efficient as piperidine, not a controlled substance.May not offer a significant advantage over piperidine for extremely difficult sequences.
Piperazine 5-10% in DMF or NMP/EtOH2 x 5-10 minLess prone to causing certain side reactions compared to piperidine.Can be less efficient than piperidine for some residues.
Piperazine/DBU 5% Piperazine / 2% DBU in DMF< 1 minExtremely rapid and efficient, reduces deletion products in aggregating sequences.Requires careful optimization to avoid side reactions.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

Objective: To qualitatively detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 80 g of phenol in 20 mL of ethanol.

  • Solution B: 1 mL of 0.001 M KCN (aq) in 49 mL of pyridine.

  • Solution C: 0.5 g of ninhydrin in 10 mL of ethanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads 3 times with DMF and 3 times with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue/purple beads and solution: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow/colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: UV Monitoring of Fmoc Deprotection

Objective: To quantitatively monitor the progress of the Fmoc deprotection by measuring the absorbance of the DBF-piperidine adduct.

Procedure:

  • Collect the filtrate from both piperidine treatment steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute the collected solution to the mark with DMF.

  • Prepare a blank solution of 20% piperidine in DMF.

  • Measure the absorbance of the diluted filtrate at 301 nm using a UV-Vis spectrophotometer, with the blank solution as a reference.

  • The loading of the resin (in mmol/g) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance x Volume of flask (L)) / (ε x path length (cm) x mass of resin (g)) Where ε (molar absorptivity of the DBF-piperidine adduct) is approximately 7800 L mol⁻¹ cm⁻¹.

Interpretation of Results:

A consistent loading value from one cycle to the next indicates complete deprotection. A significant drop in the calculated loading suggests an incomplete deprotection or a coupling issue in the previous step.

References

Technical Support Center: Minimizing Racemization of Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during the coupling of the sterically hindered amino acid, Fmoc-Gly(Cycloheptyl)-OH, in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: High levels of epimerization are detected after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent For sterically hindered amino acids like this compound, standard coupling reagents may be inefficient, leading to longer reaction times and increased risk of racemization. It is recommended to use more potent activating reagents. Urionium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective for difficult couplings. More recent developments suggest that COMU and DEPBT can be particularly effective in suppressing racemization.[1]
Strong Organic Base The choice of base for the activation step is critical. Strong bases like diisopropylethylamine (DIPEA) can promote racemization. It is advisable to use a weaker, more sterically hindered base such as N,N-2,4,6-collidine (TMP) or N-methylmorpholine (NMM) to minimize epimerization.[1]
Prolonged Activation Time Pre-activation of the amino acid is often necessary, but extended activation times can increase the risk of racemization, especially for sensitive amino acids.[2] The activation time should be kept to a minimum, typically 1-5 minutes, before adding the activated amino acid to the resin.
High Coupling Temperature Elevated temperatures can accelerate coupling reactions but also significantly increase the rate of racemization. If using microwave-assisted SPPS, consider lowering the coupling temperature.[3] For conventional SPPS, performing the coupling at room temperature is generally recommended.
Suboptimal Additives The use of additives is crucial for suppressing racemization. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can form active esters that are less prone to racemization.[4] For particularly difficult couplings, HOAt and Oxyma are often more effective than HOBt.
Fmoc-Deprotection Conditions While the coupling step is the primary source of racemization for the activated amino acid, the basic conditions of Fmoc deprotection can also contribute to the epimerization of the newly added residue, especially for sensitive amino acids.[3][5] Ensure complete removal of the piperidine solution after deprotection and consider using a milder deprotection cocktail if racemization persists.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization of this compound?

While specific data for this compound is limited, studies on other sterically hindered and racemization-prone amino acids, such as Fmoc-Phenylglycine (Fmoc-Phg-OH), provide valuable insights. For Fmoc-Phg-OH, coupling reagents like COMU and DEPBT, in combination with a weak base like 2,4,6-collidine (TMP), have been shown to significantly reduce racemization to negligible levels.[1] Uronium-based reagents like HATU and HBTU are also effective, generally performing better than carbodiimide-based reagents like DIC, especially when racemization is a concern.

Q2: How does the choice of base affect racemization?

The basicity and steric hindrance of the organic base used during coupling have a significant impact on racemization.[1] Stronger, less hindered bases like DIPEA can more readily abstract the alpha-proton of the activated amino acid, leading to a higher degree of epimerization. Weaker and more sterically hindered bases, such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), are less prone to cause racemization and are therefore recommended for coupling sensitive amino acids.[1]

Q3: Can I use double coupling for this compound?

Yes, for sterically hindered amino acids where single coupling may be incomplete, a double coupling strategy is often employed. However, it is important to be mindful that increasing the exposure of the activated amino acid to the reaction conditions can also increase the risk of racemization. If a double coupling is necessary, ensure that optimal conditions (potent coupling reagent, weak base, and appropriate additive) are used to minimize epimerization during each coupling step.

Q4: Are there any alternatives to standard coupling reagents for very difficult couplings?

For exceptionally challenging couplings involving sterically hindered residues, the in situ generation of amino acid fluorides using reagents like TFFH has been shown to be effective.[6] Another approach is the use of N-carboxyanhydrides (NCAs), although their use is less common in standard Fmoc-SPPS.

Q5: How can I quantify the level of racemization?

The extent of racemization can be determined by synthesizing a model dipeptide or tripeptide and analyzing the crude product by chiral chromatography (HPLC or GC) or by NMR spectroscopy. For example, coupling the amino acid to a chiral amino acid on the resin will produce diastereomers that can often be separated and quantified by RP-HPLC.

Quantitative Data on Racemization

Table 1: Percentage of Correct Diastereomer (Bz-(L)-Arg-(L)-Phg-NH2) with Different Coupling Conditions [1]

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA80
HBTUDIPEA78
PyBOPDIPEA76
HATUTMP90
COMUDIPEA92
COMU TMP >98
DEPBTDIPEA94
DEPBT TMP >98

Data adapted from a study on Fmoc-Phenylglycine, a sterically hindered amino acid prone to racemization.[1]

Experimental Protocol: Minimized Racemization Coupling of this compound

This protocol outlines a recommended procedure for the manual coupling of this compound to a resin-bound peptide, aiming to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • COMU (3 equivalents)

  • 2,4,6-Collidine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if necessary)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual piperidine.

    • Swell the resin in DMF for at least 30 minutes before coupling.

  • Activation of this compound:

    • In a separate reaction vial, dissolve this compound (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-collidine (6 eq.) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature. Do not exceed 5 minutes to minimize the risk of racemization.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the freshly prepared activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The optimal coupling time may need to be determined empirically.

  • Monitoring the Coupling:

    • Perform a Kaiser test or other qualitative ninhydrin-based test to monitor the completion of the coupling reaction. For sterically hindered amino acids, the reaction may be slow.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Next Step:

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high racemization levels during the coupling of this compound.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Step 1: Evaluate Coupling Reagent Start->CheckReagent IsReagentOptimal Is a potent reagent (e.g., COMU, DEPBT, HATU) being used? CheckReagent->IsReagentOptimal ChangeReagent Action: Switch to a more potent coupling reagent. IsReagentOptimal->ChangeReagent No CheckBase Step 2: Evaluate Base IsReagentOptimal->CheckBase Yes ChangeReagent->CheckBase IsBaseWeak Is a weak, hindered base (e.g., Collidine, NMM) being used? CheckBase->IsBaseWeak ChangeBase Action: Replace strong base (e.g., DIPEA) with a weaker base. IsBaseWeak->ChangeBase No CheckConditions Step 3: Optimize Reaction Conditions IsBaseWeak->CheckConditions Yes ChangeBase->CheckConditions ConditionsOptimal Are activation time minimal and temperature controlled? CheckConditions->ConditionsOptimal OptimizeConditions Action: Reduce pre-activation time and/or lower coupling temperature. ConditionsOptimal->OptimizeConditions No CheckAdditive Step 4: Verify Additive Use ConditionsOptimal->CheckAdditive Yes OptimizeConditions->CheckAdditive IsAdditiveUsed Is an additive (e.g., HOAt, Oxyma) included? CheckAdditive->IsAdditiveUsed AddAdditive Action: Incorporate an effective additive into the coupling. IsAdditiveUsed->AddAdditive No End Racemization Minimized IsAdditiveUsed->End Yes AddAdditive->End

References

Technical Support Center: Optimizing Solvent Choice for Fmoc-Gly(Cycloheptyl)-OH Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the solubility of Fmoc-Gly(Cycloheptyl)-OH, a non-natural amino acid with a bulky cycloheptyl side chain. Effective dissolution is critical for achieving high coupling efficiencies in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving this compound?

A1: For Fmoc-protected amino acids with bulky, hydrophobic side chains like cycloheptyl, the primary recommended solvents are polar aprotic solvents. The most commonly used solvents in solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[1][2][3]. Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) are also viable options to consider, with a similar compound, Fmoc-Cyclohexyl-Glycine, showing good solubility in DCM, Chloroform, Ethyl Acetate, and DMSO[4].

Q2: I am observing poor solubility of this compound in pure DMF. Is this expected?

A2: Yes, this is not unexpected. Fmoc-amino acids with bulky and hydrophobic side-chain protecting groups are known to sometimes exhibit poor solubility even in standard solvents like DMF or NMP[5][6]. The large, nonpolar cycloheptyl group significantly contributes to this behavior.

Q3: Can solvent choice impact the efficiency of my peptide synthesis?

A3: Absolutely. Efficient solvation of the protected amino acid is crucial for successful peptide synthesis. Poor solubility can lead to lower reaction rates and incomplete couplings, resulting in deletion sequences and overall lower purity of the final peptide[6][7]. The solvent must also effectively swell the resin support[3].

Q4: Are there any "greener" solvent alternatives to DMF and NMP?

A4: The field of green chemistry is actively exploring alternatives to traditional SPPS solvents due to toxicity concerns[2][8]. Some greener solvents that have been investigated include N-formylmorpholine (NFM) and γ-valerolactone[7]. However, it's important to note that the solubility of Fmoc-amino acids in these solvents can be lower than in DMF, so preliminary solubility tests are highly recommended[7].

Troubleshooting Guide

Issue: this compound is precipitating or failing to fully dissolve in the chosen solvent.

Troubleshooting Step Detailed Recommendation Rationale
1. Attempt Co-Solvent Addition Add Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) as a co-solvent to your primary solvent (e.g., DMF or NMP). Start with a small percentage (e.g., 10-20% v/v) and gradually increase if necessary.The differing polarity and properties of the co-solvent can disrupt intermolecular interactions that lead to poor solubility, enhancing the overall solvating power of the mixture[1].
2. Gentle Heating and Sonication Gently warm the solvent mixture to 30-40°C. Additionally, placing the vial in an ultrasonic bath can aid dissolution.Increasing the kinetic energy of the system can help overcome the energy barrier for dissolution. However, prolonged heating of Fmoc-amino acids in solution should be avoided to minimize potential degradation or side reactions.
3. Evaluate Alternative Primary Solvents If co-solvents are ineffective, consider switching the primary solvent. Based on data for similar compounds, a trial with pure DCM or DMSO may be warranted[4].This compound's unique structure may have a specific affinity for a solvent system that differs from more common amino acids.
4. Check Material Quality Ensure the this compound is of high purity and the solvent is anhydrous and of high quality.Impurities in either the amino acid or the solvent can sometimes affect solubility. Water content in solvents like DMF can also be problematic.

Solubility Summary

SolventAbbreviationExpected SolubilityNotes
N,N-DimethylformamideDMFModerately Soluble to SolubleStandard solvent, but solubility issues can occur with bulky side chains[5].
N-Methyl-2-pyrrolidoneNMPModerately Soluble to SolubleOften a stronger solvent than DMF, but similar limitations may apply[1].
DichloromethaneDCMSolubleA good starting point, especially as a co-solvent. Less polar than DMF/NMP[1].
Dimethyl SulfoxideDMSOSolubleA powerful polar aprotic solvent, often used to dissolve difficult compounds[1].
TetrahydrofuranTHFPartially Soluble to SolubleCan be effective, particularly with PEG-based resins[1].
AcetonitrileACNSparingly SolubleGenerally not a primary choice for dissolving bulky Fmoc-amino acids.
WaterH₂OInsolubleFmoc-protected amino acids are typically insoluble in aqueous solutions[9].

Experimental Protocol: Small-Scale Solubility Test

To determine the optimal solvent system in your laboratory, follow this simple protocol:

  • Preparation: Weigh approximately 5-10 mg of this compound into a small, clean glass vial.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to be tested.

  • Observation & Agitation: Vigorously vortex the vial for 30-60 seconds. Observe for dissolution.

  • Incremental Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent and repeat the agitation.

  • Record Results: Continue adding solvent in increments until the solid is fully dissolved. Record the total volume of solvent required to calculate an approximate solubility (in mg/mL).

  • Test Co-solvents: If solubility is poor in a pure solvent, repeat the experiment with pre-mixed solvent systems (e.g., 9:1 DMF:DCM).

Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for this compound.

G start Start: Dissolve this compound primary_solvent Try Primary Solvent (DMF or NMP) start->primary_solvent check_solubility Is it fully dissolved? primary_solvent->check_solubility co_solvent Add Co-Solvent (e.g., 10-30% DCM or DMSO) check_solubility->co_solvent No success Proceed with Coupling Reaction check_solubility->success Yes check_cosolvent Is it fully dissolved? co_solvent->check_cosolvent alt_solvent Switch to Alternative Solvent (e.g., pure DCM or DMSO) check_cosolvent->alt_solvent No check_cosolvent->success Yes check_alt_solvent Is it fully dissolved? alt_solvent->check_alt_solvent heat_sonicate Apply Gentle Heat (30-40°C) / Sonication check_alt_solvent->heat_sonicate No check_alt_solvent->success Yes heat_sonicate->success If dissolved failure Consult further / Re-evaluate material heat_sonicate->failure If not dissolved

Caption: Solvent selection workflow for this compound.

References

Technical Support Center: Fmoc-Gly(Cycloheptyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-Gly(Cycloheptyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in SPPS?

A1: The primary challenge with this compound is the steric hindrance posed by the bulky cycloheptyl group. This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. The glycine backbone, while flexible, can also contribute to side reactions such as diketopiperazine formation, particularly at the dipeptide stage.[1][2][3]

Q2: What type of side reactions are common when incorporating this compound?

A2: The most common side reactions include:

  • Incomplete Coupling: The bulky cycloheptyl group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to a significant portion of unreacted sites.[2][4]

  • Diketopiperazine (DKP) Formation: This is a significant risk, especially when Gly(Cycloheptyl) is the second amino acid in the sequence. The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][5][6][7][8][9][10]

  • Aggregation: Peptides containing bulky, hydrophobic residues like cycloheptylglycine have a tendency to aggregate on the solid support, which can block reactive sites and hinder both coupling and deprotection steps.[3][11]

Q3: Are there any specific recommendations for the first coupling of this compound to the resin?

A3: Yes, for sterically hindered amino acids, the choice of resin and loading conditions is crucial. Using a 2-chlorotrityl chloride (2-CTC) resin is often recommended for hindered C-terminal residues as it allows for milder cleavage conditions and the steric bulk of the resin can help minimize side reactions like diketopiperazine formation.[2][12] Loading should be carefully monitored to achieve an optimal substitution level, as high loading can exacerbate steric hindrance issues.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.[13]

  • Mass spectrometry of the final peptide shows a significant peak corresponding to a deletion sequence lacking the Gly(Cycloheptyl) residue.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance 1. Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours.[14] 2. Double Coupling: Perform the coupling step twice with fresh reagents. 3. Elevated Temperature: Microwave-assisted SPPS can significantly improve coupling efficiency for hindered amino acids by providing localized heating.[15] If a microwave synthesizer is not available, conventional heating to 40-50°C can be attempted.
Suboptimal Coupling Reagents 1. Use of Stronger Activating Agents: Employ more potent coupling reagents like HATU, HCTU, or COMU in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.[2][16] 2. Avoid Carbodiimides Alone: Reagents like DIC/HOBt may be less effective for such hindered couplings.
Peptide Aggregation 1. Incorporate Chaotropic Agents: Add agents like 0.1 M LiCl to the coupling cocktail to disrupt secondary structures. 2. Use "Difficult Sequence" Solvents: A mixture of DMF and DMSO, or the use of N-methyl-2-pyrrolidone (NMP), can help to solvate the growing peptide chain more effectively.
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, especially after the second amino acid (Gly(Cycloheptyl)) is coupled.

  • Detection of the cyclic dipeptide by mass spectrometry in the cleavage cocktail.

Possible Causes & Solutions:

CauseRecommended Solution
Resin Type 1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the trityl linker significantly suppresses DKP formation.[2][12] 2. Avoid Wang Resin: Wang resin is more prone to DKP formation due to the nature of the benzyl ester linkage.[10][17]
Deprotection Conditions 1. Rapid Fmoc Removal: Use a shorter deprotection time with piperidine. 2. Use of Bulky Bases: Consider using a bulkier secondary amine like 4-methylpiperidine for Fmoc removal.
Coupling of the Third Amino Acid 1. In Situ Neutralization: Perform the coupling of the third amino acid immediately after Fmoc deprotection without a separate neutralization step.[3] 2. Use of Pre-formed Dipeptides: If the sequence allows, coupling a pre-synthesized Fmoc-Xaa-Gly(Cycloheptyl)-OH dipeptide can bypass the problematic dipeptide stage on the resin.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (5 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction can be performed at 40°C or in a microwave peptide synthesizer.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Capping (Optional but Recommended): If a small number of unreacted sites remain, cap them by treating the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes to prevent the formation of deletion peptides.

Visualizations

SPPS_Workflow_Hindered_AA Resin Solid Support (e.g., 2-CTC Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (HATU/DIEA, 4h) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Capping Capping (Optional) Monitoring->Capping Positive Test NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Test Capping->NextCycle

Caption: Optimized workflow for coupling sterically hindered amino acids like this compound in SPPS.

DKP_Formation cluster_Resin On-Resin cluster_Solution In Solution Dipeptide_Resin H2N-Gly(Cycloheptyl)-Xaa-O-Resin DKP_Resin Diketopiperazine (cleaved) Dipeptide_Resin->DKP_Resin Intramolecular Cyclization Free_Resin HO-Resin Dipeptide_Resin->Free_Resin Cleavage DKP_Solution Cyclo(Gly(Cycloheptyl)-Xaa)

Caption: Side reaction pathway for Diketopiperazine (DKP) formation during SPPS.

References

Technical Support Center: Fmoc-Gly(Cycloheptyl)-OH and Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-Gly(Cycloheptyl)-OH and other sterically hindered amino acids in prolonged solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in prolonged peptide synthesis?

The main challenges stem from the bulky nature of the cycloheptyl group, which creates significant steric hindrance. This can lead to:

  • Slow or incomplete coupling reactions: The bulky side chain can physically obstruct the approach of the incoming activated amino acid, requiring longer reaction times or more potent coupling reagents.

  • Peptide aggregation: The incorporation of bulky, hydrophobic residues can promote the aggregation of peptide chains on the solid support, further hindering subsequent coupling and deprotection steps.

  • Fmoc-group stability: In prolonged syntheses with numerous cycles, the repeated exposure to piperidine for Fmoc deprotection can lead to the premature removal of the Fmoc group from sterically hindered residues in some cases, although this is less common than incomplete coupling.

Q2: Is the Fmoc protecting group on this compound stable during extended synthesis protocols?

The 9-fluorenylmethoxycarbonyl (Fmoc) group is generally stable to the acidic conditions used for side-chain deprotection and cleavage from most resins. However, its stability can be compromised by prolonged or repeated exposure to the basic conditions required for its removal (typically 20% piperidine in DMF). In syntheses that require many cycles (e.g., for long peptides), the cumulative exposure to piperidine can potentially lead to a low level of premature deprotection on some residues. However, for bulky amino acids like this compound, the more pressing issue is often incomplete coupling rather than Fmoc group instability.

Q3: Can the cycloheptyl side chain undergo side reactions during SPPS?

The cycloheptyl group, being a saturated hydrocarbon, is generally very stable and chemically inert under standard SPPS conditions. It is not susceptible to degradation by the common reagents used for coupling (e.g., HBTU, HATU), Fmoc deprotection (piperidine), or final cleavage and side-chain deprotection (e.g., trifluoroacetic acid).

Troubleshooting Guide

Issue 1: Incomplete Coupling or Deletion of Gly(Cycloheptyl) Residue

This is the most common issue when working with sterically hindered amino acids. It is typically identified by mass spectrometry (MS) analysis of the crude peptide, which will show a peak corresponding to the mass of the desired peptide minus the mass of the Gly(Cycloheptyl) residue.

Recommended Solutions:

  • Extended Coupling Times: Double the standard coupling time for the bulky residue to allow sufficient time for the reaction to proceed to completion.

  • Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.

  • Use of Stronger Coupling Reagents: Switch to a more potent activating agent. Oxymma- or COMU-based reagents are often more effective than HOBt-based reagents for difficult couplings.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but should be used with caution to avoid racemization.

Issue 2: Peptide Aggregation After Incorporating Gly(Cycloheptyl)

The introduction of the hydrophobic cycloheptyl group can cause the peptide chains to aggregate on the resin, blocking reaction sites and leading to truncated sequences.

Recommended Solutions:

  • Use of "Magic" Solvents: Employ solvent systems known to disrupt secondary structures and reduce aggregation. A common choice is the use of 1-methyl-2-pyrrolidinone (NMP) as the primary solvent, sometimes with the addition of dimethyl sulfoxide (DMSO) or ethylene carbonate.

  • Lower Resin Loading: Using a resin with a lower initial loading (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Quantitative Data Summary

The following table summarizes recommended coupling conditions for sterically hindered amino acids based on common laboratory practices. Note that optimal conditions may vary depending on the specific peptide sequence.

ParameterStandard CouplingRecommended for Gly(Cycloheptyl)
Coupling Reagent HBTU/HOBtHATU, HCTU, or COMU
Amino Acid Equivalents 3-5 eq.5-7 eq.
Coupling Time 30-60 min2-4 hours or double couple
Temperature Room TemperatureRoom Temperature to 40°C
Solvent DMF or NMPNMP, potentially with additives

Experimental Protocols

Protocol: Test Cleavage and HPLC-MS Analysis

This protocol is used to assess the success of coupling a difficult amino acid like this compound before proceeding with the synthesis.

  • After the coupling step for the Gly(Cycloheptyl) residue, take a small sample of the resin (approx. 5-10 mg).

  • Wash the resin sample thoroughly with DCM (dichloromethane).

  • Dry the resin sample under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample using HPLC to check purity and MS to verify the mass. A successful coupling will show a major peak corresponding to the correct mass.

Diagrams

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Options start Start: Synthesis reaches Gly(Cycloheptyl) coupling step coupling Perform coupling using standard protocol start->coupling test_cleavage Perform test cleavage and HPLC-MS analysis coupling->test_cleavage check_mass Is the correct mass the major product? test_cleavage->check_mass proceed Proceed with synthesis check_mass->proceed Yes troubleshoot Troubleshoot Coupling check_mass->troubleshoot No option1 Increase coupling time and/or temperature troubleshoot->option1 option2 Use stronger coupling reagent (e.g., COMU) troubleshoot->option2 option3 Perform a double coupling troubleshoot->option3 option1->coupling Retry option2->coupling Retry option3->coupling Retry

Caption: Troubleshooting workflow for coupling sterically hindered amino acids.

reducing steric hindrance in Fmoc-Gly(Cycloheptyl)-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting challenges related to the coupling of Fmoc-Gly(Cycloheptyl)-OH. This sterically hindered amino acid can present unique challenges during solid-phase peptide synthesis (SPPS). This guide provides frequently asked questions (FAQs) and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their coupling protocols and achieve successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

The primary reason for inefficient coupling is the steric hindrance imposed by the bulky cycloheptyl group attached to the alpha-carbon of glycine. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.

Q2: What are the signs of a failed or incomplete coupling reaction?

Common indicators of incomplete coupling include:

  • Positive Kaiser Test: A blue or purple color indicates the presence of unreacted primary amines on the resin.

  • Deletion Sequences: Mass spectrometry analysis of the final peptide will show a significant peak corresponding to the peptide sequence missing the Gly(Cycloheptyl) residue.

  • Low Yield: The overall yield of the desired full-length peptide will be reduced.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide reagents like DIC/HOBt can be attempted, stronger uronium or phosphonium salt-based reagents often provide better results. Consider using:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents are known to facilitate difficult couplings with improved reaction rates and efficiency.

Troubleshooting Guide

Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test

If the Kaiser test remains positive after the initial coupling of this compound, several strategies can be employed to drive the reaction to completion.

Workflow for Troubleshooting Incomplete Coupling:

G start Positive Kaiser Test after initial coupling double_couple Perform a double coupling with fresh reagents start->double_couple check1 Perform Kaiser Test again double_couple->check1 change_reagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) check1->change_reagent Test still positive capping Cap unreacted amines and proceed to next step check1->capping Test negative check2 Perform Kaiser Test again change_reagent->check2 increase_time_temp Increase coupling time and/or temperature check2->increase_time_temp Test still positive check2->capping Test negative check3 Perform Kaiser Test again increase_time_temp->check3 check3->capping Test negative failure Consider sequence redesign or alternative synthesis strategy check3->failure Test still positive

Caption: Troubleshooting workflow for a positive Kaiser test.

Detailed Methodologies:

  • Double Coupling: If the initial coupling is incomplete, a second coupling step should be performed. After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling procedure with a fresh solution of this compound and coupling reagents.

  • Change of Coupling Reagent: If a standard carbodiimide-based method was used initially, switching to a more powerful uronium or phosphonium-based reagent like HATU or PyBOP is recommended.[1][2][3] These reagents are generally more effective for sterically demanding couplings.

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 2 hours to 4 hours or overnight) can provide more opportunity for the sterically hindered reaction to proceed. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction kinetics. However, be cautious as prolonged high temperatures can lead to side reactions like racemization.

  • Capping: If a small fraction of amines remains unreacted after extensive coupling attempts, it is advisable to cap them to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA or pyridine in DMF.

Issue 2: Low Overall Yield of the Final Peptide

Low yields can be a consequence of repeated incomplete couplings at the sterically hindered residue. The following table summarizes a comparison of potential coupling strategies and their expected impact on yield.

Table 1: Comparison of Coupling Strategies for this compound

Coupling StrategyReagentsBaseTypical ConditionsExpected Coupling EfficiencyPotential Side Reactions
Standard Carbodiimide DIC / HOBtDIPEA2-4 hours, Room Temp.Low to ModerateLow risk of racemization.
Uronium Salt HATU or HBTUDIPEA or Collidine1-2 hours, Room Temp.HighGuanidinylation of N-terminus if reagent is in excess.[3]
Phosphonium Salt PyBOPDIPEA1-2 hours, Room Temp.HighLow risk of side reactions.
Microwave-Assisted HATU / DIPEADIPEA5-15 min, 50-75°CVery HighPotential for racemization if temperature is too high.

Experimental Protocols:

Protocol 1: HATU Mediated Coupling

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Microwave-Assisted SPPS

  • Resin and Reagent Preparation: Follow the same initial steps as in Protocol 1.

  • Coupling in Microwave Synthesizer: Add the activated amino acid solution to the resin in a microwave-safe vessel. Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50°C) for 10 minutes.

  • Post-Coupling: After the microwave program is complete, proceed with washing and monitoring as described above.

Logical Relationship for Optimizing Coupling:

G start Low Coupling Efficiency with this compound reagent Optimize Coupling Reagent start->reagent conditions Optimize Reaction Conditions start->conditions additives Consider Additives start->additives reagent_options Use Potent Reagents: - HATU - HBTU - PyBOP reagent->reagent_options conditions_options Modify Parameters: - Double Coupling - Increased Time - Elevated Temperature - Microwave Assistance conditions->conditions_options additives_options Incorporate: - Chaotropic salts (e.g., LiCl) to disrupt aggregation additives->additives_options

Caption: Key optimization areas for difficult couplings.

By systematically addressing these common issues and implementing the suggested protocols, researchers can significantly improve the success rate of incorporating the sterically challenging this compound into their peptide sequences.

References

Technical Support Center: Managing Poor Solubility of Cycloheptyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of cycloheptyl-containing peptides. The inclusion of the bulky, hydrophobic cycloheptyl moiety often leads to decreased solubility and increased aggregation potential, complicating experimental workflows and formulation development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with cycloheptyl-containing peptides.

Problem: My lyophilized cycloheptyl-containing peptide won't dissolve in aqueous buffers (e.g., PBS, Tris).

Answer:

This is a common issue due to the hydrophobic nature of the cycloheptyl group. Here is a systematic approach to solubilization:

  • Initial Solvent Screening: Before dissolving your entire sample, it is crucial to perform a solubility test on a small aliquot.[1]

  • pH Adjustment: The net charge of your peptide significantly influences its solubility.[2]

    • Determine the theoretical pI of your peptide.

    • For acidic peptides (net negative charge): Try dissolving in a small amount of basic buffer (e.g., 0.1M ammonium bicarbonate) and then dilute with your desired aqueous buffer.

    • For basic peptides (net positive charge): Attempt to dissolve in a small amount of acidic solution (e.g., 10% acetic acid) before diluting.[1]

  • Organic Co-solvents: If pH adjustment is insufficient, organic co-solvents are often effective.

    • First, attempt to dissolve the peptide in a minimal amount of a pure organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[3]

    • Once dissolved, slowly add the aqueous buffer to your desired final concentration while vortexing. Caution: Rapid addition of the aqueous phase can cause the peptide to precipitate.

  • Physical Methods:

    • Sonication: A brief sonication (e.g., 3 cycles of 10 seconds on ice) can help break up aggregates and facilitate dissolution.[3]

    • Gentle Warming: Carefully warming the solution (e.g., to 37°C) can increase solubility. However, monitor for any signs of peptide degradation.[1]

Problem: My peptide dissolves initially in an organic co-solvent but precipitates upon dilution with an aqueous buffer.

Answer:

This indicates that the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment.

  • Increase the Co-solvent Concentration: If your experimental assay allows, try increasing the final percentage of the organic co-solvent. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assay components.[1]

  • Use a Different Co-solvent: Some peptides may be more soluble in a different organic solvent. If you are using DMSO, you could test DMF or ACN.

  • Stepwise Dilution: Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while vigorously vortexing. This can prevent localized high concentrations of the aqueous phase that trigger precipitation.

  • Consider Formulation Aids: For particularly challenging peptides, the use of surfactants or cyclodextrins may be necessary to improve and maintain solubility in aqueous solutions.

Problem: I observe a gel-like substance or cloudiness in my peptide solution, suggesting aggregation.

Answer:

Aggregation is a common problem with hydrophobic peptides and can be influenced by factors such as pH, temperature, and peptide concentration.[4]

  • Work at Lower Concentrations: If possible, perform your experiments at a lower peptide concentration to reduce the likelihood of aggregation.

  • Optimize pH: Ensure the pH of your solution is not close to the peptide's isoelectric point (pI), as solubility is minimal at this pH.[5]

  • Incorporate Chaotropic Agents: In non-cellular assays, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregation. However, these are denaturing and not suitable for most biological experiments.

  • Chemical Modification: If you are in the peptide design phase, consider incorporating solubility-enhancing modifications, such as adding charged residues or a polyethylene glycol (PEG) chain.[1]

Frequently Asked Questions (FAQs)

Q1: Why are cycloheptyl-containing peptides often poorly soluble?

A1: The cycloheptyl group is a large, non-polar, and hydrophobic moiety. Its incorporation into a peptide sequence significantly increases the overall hydrophobicity, leading to a higher propensity for self-association and aggregation in aqueous environments to minimize contact with water molecules.[2][5]

Q2: How can I predict the solubility of my cycloheptyl-containing peptide?

A2: While precise prediction is challenging, you can get a good indication by analyzing the peptide's amino acid sequence.[3] A common method is to calculate the net charge of the peptide at a given pH.[1] Peptides with a higher absolute net charge are generally more soluble in aqueous solutions. Online tools are available to calculate the theoretical isoelectric point (pI), which can guide your choice of buffer pH. Peptides containing over 50% hydrophobic residues are likely to require organic solvents for dissolution.[3]

Q3: What are the recommended starting solvents for a new cycloheptyl-containing peptide of unknown solubility?

A3: A systematic approach is recommended. Start with a small amount of the peptide for solubility testing.[6]

  • Sterile distilled water: Always a good first choice.

  • Aqueous buffers (e.g., PBS): If water fails, try your experimental buffer.

  • pH-adjusted solutions: Use a dilute acid (e.g., 10% acetic acid) for basic peptides or a dilute base (e.g., 0.1M ammonium bicarbonate) for acidic peptides.[1]

  • Organic solvents: If aqueous solutions are unsuccessful, move to DMSO, DMF, or ACN.[3]

Q4: Can I use heat to dissolve my cycloheptyl-containing peptide?

A4: Gentle warming can be an effective method to increase the solubility of some peptides. However, it should be done with caution as excessive heat can lead to degradation or irreversible aggregation. It is advisable to warm the solution slightly (e.g., to 37°C) and for a short period while monitoring the solution's clarity.[1]

Q5: Are there any advanced formulation strategies to improve the solubility of these peptides for in vivo studies?

A5: Yes, for preclinical and clinical development, several advanced formulation strategies can be employed. These include the use of solubility-enhancing excipients such as:

  • Surfactants: These can form micelles that encapsulate the hydrophobic peptide.

  • Cyclodextrins: These have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with the cycloheptyl moiety, thereby increasing its aqueous solubility.[7]

  • Lipid-based formulations: For highly lipophilic peptides, lipid-based delivery systems can be effective.

  • Nanoparticle encapsulation: Encapsulating the peptide in nanoparticles, such as hyaluronic acid nanogels, can improve solubility and provide controlled release.[6]

Data Presentation

Table 1: General Solubility Guidelines for Peptides Based on Hydrophobicity and Charge

Peptide CharacteristicsRecommended Initial Solvent
Highly Hydrophilic (>25% charged residues)Water or aqueous buffer (e.g., PBS)
Slightly Hydrophobic (<50% hydrophobic residues)Start with water or buffer, may require pH adjustment
Highly Hydrophobic (>50% hydrophobic residues)Organic solvent (DMSO, DMF, ACN) followed by slow dilution
Acidic Peptide (Net negative charge)Basic buffer (e.g., 0.1M ammonium bicarbonate)
Basic Peptide (Net positive charge)Acidic solution (e.g., 10% acetic acid)
Neutral Peptide (Net zero charge)Organic solvent (DMSO, DMF, ACN)

Data synthesized from multiple sources.[3][8]

Table 2: Common Organic Co-solvents for Solubilizing Hydrophobic Peptides

Co-solventProperties & Considerations
DMSO (Dimethyl sulfoxide)- Highly effective for many hydrophobic peptides.- Generally low toxicity in biological assays at low concentrations (<1%).- Can oxidize peptides containing methionine or free cysteine residues.[1]
DMF (N,N-Dimethylformamide)- Strong organic solvent, effective for very hydrophobic peptides.- Higher toxicity than DMSO.
ACN (Acetonitrile)- Less polar than DMSO and DMF.- Can be effective for some peptides.- Volatile and can be easily removed.
Isopropanol/Ethanol - Less effective than DMSO or DMF for highly hydrophobic peptides.- Generally well-tolerated in biological systems.

This table provides a general overview. The optimal solvent must be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Cycloheptyl-Containing Peptide

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[3]

  • Initial Assessment: Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all the powder at the bottom.[3]

  • Solubility Test: Using a small, representative sample of the peptide, test its solubility in your desired final buffer.

  • pH Adjustment (if applicable):

    • Based on the peptide's net charge, add a small volume of dilute acid or base to the main vial.

    • Vortex briefly.

  • Co-solvent Addition (if necessary):

    • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the vial to completely dissolve the peptide.

    • Vortex until the solution is clear.

  • Aqueous Dilution:

    • Slowly (dropwise) add your desired aqueous buffer to the peptide-organic solvent mixture while continuously vortexing.

    • Visually inspect for any signs of precipitation.

  • Physical Dissolution Aids:

    • If the solution is not clear, sonicate in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[3]

    • If necessary, gently warm the solution.

  • Final Preparation: Once the peptide is fully dissolved, centrifuge the solution to pellet any remaining particulates before use in your experiment.[1]

Protocol 2: Turbidimetric Solubility Assay (TSA) for Cycloheptyl-Containing Peptides

This assay provides a quantitative measure of a peptide's kinetic solubility.[8][9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution in DMSO.

  • Dilution into Aqueous Buffer: Dilute the DMSO serial dilutions into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%. This will create a range of peptide concentrations in the aqueous buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[9]

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 620 nm) using a plate reader.[9]

  • Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly indicates the limit of kinetic solubility.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poorly Soluble Cycloheptyl-Peptides start Start: Lyophilized Peptide solubility_test Perform solubility test on a small aliquot in aqueous buffer start->solubility_test dissolved Peptide Dissolved solubility_test->dissolved Yes not_dissolved Peptide Not Dissolved solubility_test->not_dissolved ph_adjustment Adjust pH based on peptide's net charge not_dissolved->ph_adjustment No check_dissolved_ph Dissolved? ph_adjustment->check_dissolved_ph check_dissolved_ph->dissolved Yes use_cosolvent Use minimal organic co-solvent (e.g., DMSO) check_dissolved_ph->use_cosolvent No slow_dilution Slowly dilute with aqueous buffer use_cosolvent->slow_dilution check_dissolved_cosolvent Dissolved? slow_dilution->check_dissolved_cosolvent physical_methods Apply physical methods (sonication, gentle warming) slow_dilution->physical_methods Still not fully dissolved check_dissolved_cosolvent->dissolved Yes precipitation Precipitation Occurs check_dissolved_cosolvent->precipitation No, precipitates final_check Clear Solution? physical_methods->final_check final_check->dissolved Yes final_check->precipitation No troubleshoot_precipitation Increase co-solvent %, try different co-solvent, or use formulation aids precipitation->troubleshoot_precipitation Aggregation_Pathway Peptide Aggregation and Mitigation Strategies cluster_factors Factors Promoting Aggregation cluster_mitigation Mitigation Strategies monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Self-association fibrils Insoluble Fibrils / Aggregates oligomer->fibrils Further Aggregation hydrophobicity High Hydrophobicity (Cycloheptyl Group) hydrophobicity->monomer concentration High Peptide Concentration concentration->monomer pi pH near pI pi->monomer ph_control pH Control (away from pI) ph_control->monomer inhibits cosolvents Use of Co-solvents cosolvents->monomer inhibits excipients Formulation Excipients (Surfactants, Cyclodextrins) excipients->monomer inhibits concentration_control Lower Concentration concentration_control->monomer inhibits

References

Technical Support Center: Optimization of Cleavage Cocktail for Fmoc-Gly(Cycloheptyl)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Gly(Cycloheptyl)-OH peptides. The bulky and sterically hindered nature of the cycloheptyl group can present unique challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). This guide offers solutions and best practices to ensure high yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of peptides containing Gly(Cycloheptyl) more challenging than for peptides with standard amino acids?

The cycloheptyl group is a bulky, non-polar side chain that creates significant steric hindrance around the peptide backbone. This bulkiness can physically obstruct the access of trifluoroacetic acid (TFA) and scavengers to the acid-labile linker, slowing down the cleavage reaction. Incomplete cleavage can result in low peptide yield.

Q2: What are the signs of incomplete cleavage?

Signs of incomplete cleavage include a lower than expected yield of the final peptide, the presence of resin-bound peptide after the cleavage reaction, and the detection of peptide fragments still attached to the resin when analyzed by techniques like HPLC-MS after a test cleavage.[1] If no precipitate forms upon addition of cold ether, it could indicate either complete solubility of the peptide in ether (unlikely for most peptides) or a failed cleavage.[1]

Q3: Can the standard cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5) be used for peptides with Gly(Cycloheptyl)?

While the standard TFA/TIS/H2O (95:2.5:2.5) cocktail is effective for a wide range of peptides, it may not be optimal for sequences containing sterically hindered residues like Gly(Cycloheptyl).[2] For such challenging peptides, longer cleavage times or more robust cleavage cocktails are often necessary to achieve complete removal from the resin and deprotection of any side chains.

Q4: How can I improve the yield of my Gly(Cycloheptyl)-containing peptide?

To improve the yield, consider the following:

  • Extend the cleavage time: Instead of the standard 2-3 hours, extend the cleavage reaction to 4-6 hours or even longer. It is recommended to perform a time-course study to determine the optimal cleavage time for your specific peptide.[3]

  • Use a stronger cleavage cocktail: Incorporating scavengers that can also help swell the resin and improve reagent access, such as phenol or thioanisole, can be beneficial. "Reagent K" is a common choice for difficult cleavages.[4]

  • Repeat the cleavage: After the initial cleavage, the resin can be washed and subjected to a second round of cleavage with fresh cocktail to recover any remaining peptide.[1]

Q5: Are there any specific side reactions to be aware of when cleaving peptides with bulky hydrophobic residues?

Besides incomplete cleavage, peptides with bulky hydrophobic residues like Gly(Cycloheptyl) may be more prone to aggregation during and after cleavage. This can make precipitation and purification challenging. Additionally, if other sensitive residues are present (e.g., Trp, Met, Cys), the extended cleavage times required may increase the risk of side reactions like oxidation or alkylation if appropriate scavengers are not used.[5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no peptide yield after cleavage and precipitation. 1. Incomplete cleavage: The bulky cycloheptyl group is sterically hindering the cleavage reaction.[3] 2. Peptide is soluble in the precipitation solvent (e.g., ether): This is more common for very short or highly hydrophobic peptides.[3] 3. Failed synthesis: The peptide was not successfully synthesized on the resin.1. Extend the cleavage time to 4-6 hours. Consider performing a small-scale trial cleavage to optimize the duration.[3] Use a more potent cleavage cocktail such as Reagent K (see table below). Repeat the cleavage on the same resin with fresh cocktail.[1] 2. After precipitation, carefully collect the ether supernatant and evaporate it to see if any peptide is recovered.[5] Alternatively, after TFA evaporation, dissolve the residue in a minimal amount of a different solvent (e.g., acetonitrile/water) and analyze by HPLC-MS. 3. Before full-scale cleavage, perform a test cleavage on a small amount of resin and analyze the supernatant by HPLC-MS to confirm the presence of the desired peptide.
Crude peptide shows multiple peaks in HPLC analysis. 1. Incomplete deprotection of other amino acid side chains: Some protecting groups may require longer exposure to TFA for complete removal.[5] 2. Side reactions during cleavage: Oxidation of Met or modification of Trp can occur with extended cleavage times if scavengers are inadequate.[6] 3. Peptide aggregation: Hydrophobic peptides can aggregate, leading to broad or multiple peaks.1. Ensure the cleavage time is sufficient for complete deprotection of all residues in your sequence. For residues like Arg(Pbf), longer times may be needed.[5] 2. Use a cleavage cocktail with appropriate scavengers for your peptide sequence. For peptides containing Met, Cys, or Trp, consider cocktails containing EDT or other reducing agents.[6] 3. Try dissolving the crude peptide in different solvents (e.g., containing acetonitrile, isopropanol, or a small amount of formic acid) before HPLC analysis.
Resin remains colored or clumped after cleavage. 1. Residual cleavage cocktail: The resin has not been adequately washed after cleavage. 2. Peptide re-attachment to the resin: This can occur with certain C-terminal residues if scavengers are not effective.[5] 3. Incomplete swelling of the resin: The cleavage cocktail did not efficiently penetrate the resin beads.1. After filtering the cleavage cocktail, wash the resin thoroughly with fresh TFA, followed by dichloromethane (DCM). 2. Ensure your cleavage cocktail contains effective scavengers like TIS or EDT to prevent re-attachment.[5] 3. Before adding the cleavage cocktail, ensure the resin is adequately swelled in a suitable solvent like DCM.

Recommended Cleavage Cocktails for this compound Peptides

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. The following table provides a summary of recommended cocktails for peptides containing the sterically hindered Gly(Cycloheptyl) residue.

Cocktail Name Composition (v/v) Recommended For Notes
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2OPeptides without other sensitive residues.May require extended cleavage time (4-6 hours) for complete cleavage of Gly(Cycloheptyl)-containing peptides.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Trp, Met, Cys, and/or Arg.[4]A robust cocktail for "difficult" cleavages. The scavengers help to prevent a wide range of side reactions.[4] Phenol can aid in swelling the resin.
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H2O, 2% TISPeptides containing Trp, but not Met or Cys.A less odorous alternative to Reagent K, but does not effectively protect Met or Cys from oxidation.[7]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound Peptides

This protocol is a starting point and may require optimization based on the specific peptide sequence.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Transfer the dry peptide-resin to a reaction vessel.

  • Wash the resin with DCM (3 x 1 min) to swell the beads and remove any residual DMF.

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H2O. For 100 mg of resin, prepare 2-5 mL of cocktail.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 4-6 hours.

  • Drain the cleavage cocktail into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Wash the resin with DCM (2 x 1 min) and combine the filtrates.

  • Concentrate the combined filtrates under a gentle stream of nitrogen gas to reduce the volume of TFA.

  • Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Analysis of Cleavage Efficiency

To determine the optimal cleavage time, a small-scale time-course experiment can be performed.

Procedure:

  • Prepare the cleavage cocktail of choice.

  • Add the cocktail to a small amount of peptide-resin (e.g., 10-20 mg).

  • At various time points (e.g., 1, 2, 4, 6 hours), take a small aliquot of the cleavage solution.

  • Precipitate the peptide from each aliquot with cold ether.

  • Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analyze each sample by HPLC to monitor the increase in the desired peptide peak area over time. The optimal cleavage time is when the peak area platens.

Visualizations

Experimental Workflow for Peptide Cleavage and Analysis

experimental_workflow cluster_preparation Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis resin_prep 1. Swell Peptide-Resin in DCM cocktail_prep 2. Prepare Fresh Cleavage Cocktail cleavage 3. Incubate Resin with Cocktail (4-6h) cocktail_prep->cleavage filtration 4. Filter and Wash Resin cleavage->filtration precipitation 5. Precipitate Peptide in Cold Ether filtration->precipitation pelleting 6. Centrifuge and Wash Peptide Pellet precipitation->pelleting drying 7. Dry Peptide pelleting->drying analysis 8. HPLC-MS Analysis drying->analysis

Caption: Workflow for the cleavage of peptides from solid support.

Troubleshooting Logic for Low Peptide Yield

troubleshooting_low_yield start Low Peptide Yield check_synthesis Was synthesis successful? (Test Cleavage) start->check_synthesis incomplete_cleavage Incomplete Cleavage? check_synthesis->incomplete_cleavage Yes solution_resynthesize Resynthesize Peptide check_synthesis->solution_resynthesize No ether_solubility Peptide Soluble in Ether? incomplete_cleavage->ether_solubility No solution_optimize_cleavage Optimize Cleavage: - Extend Time - Use Stronger Cocktail - Repeat Cleavage incomplete_cleavage->solution_optimize_cleavage Yes solution_check_supernatant Evaporate Ether Supernatant and Analyze Residue ether_solubility->solution_check_supernatant Yes

Caption: Decision tree for troubleshooting low peptide yield.

References

preventing diketopiperazine formation after cycloheptyl glycine coupling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preventing Diketopiperazine Formation After Cycloheptyl Glycine Coupling

This technical guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the formation of diketopiperazine (DKP) during solid-phase peptide synthesis (SPPS), particularly after the coupling of the sterically hindered amino acid, cycloheptyl glycine (Chg).

Troubleshooting Guide

DKP formation is a common side reaction in SPPS where the deprotected N-terminal amine of a dipeptide-resin intermediate attacks the C-terminal ester linkage, leading to the cyclization and release of a stable diketopiperazine byproduct. This issue is particularly pronounced after coupling sterically hindered residues like cycloheptyl glycine, as the subsequent coupling step is slowed, providing a larger window for this undesired intramolecular reaction to occur.

Issue Potential Cause Recommended Solution & Rationale
High DKP levels detected post-coupling Delayed Coupling: The time between the Fmoc-deprotection of the cycloheptyl glycine residue and the coupling of the next amino acid is too long.Immediate Coupling: Minimize the time the N-terminal amine is exposed. After the deprotection and washing steps, immediately introduce the activated solution of the next amino acid to favor the desired intermolecular reaction over the intramolecular cyclization.
Resin Choice: The peptide is linked to the resin via a base-labile ester bond (e.g., on a Wang resin), which is susceptible to nucleophilic attack.Use a Sterically Hindered Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group provides significant steric hindrance around the linkage point, which effectively suppresses DKP formation.[1]
Inefficient Coupling Reagents: The coupling reagent is not activating the incoming amino acid efficiently, leading to a slow coupling reaction that cannot outcompete DKP formation.Employ High-Efficiency Coupling Reagents: Use modern, highly reactive uronium or phosphonium salt reagents such as HATU, HCTU, or COMU. These reagents accelerate amide bond formation, especially for challenging couplings involving sterically hindered amino acids.[2]
Deprotection Conditions: The basic conditions required for Fmoc removal (typically 20% piperidine in DMF) can catalyze DKP formation.[3][4][5]Optimize Deprotection Cocktail: Replace the standard 20% piperidine/DMF with a solution of 2% DBU and 5% piperazine in NMP. This mixture has been shown to enhance deprotection kinetics while significantly reducing DKP formation.[1][6]
Yield loss, but pure product ("Traceless DKP") C-Terminal DKP Formation: The DKP byproduct, along with the first two amino acids, is cleaved from the resin and washed away, leaving unreacted resin sites. This results in a lower overall yield of the final peptide without showing a DKP impurity in the crude product analysis.[1][6]Incorporate a Dipeptide: Instead of coupling cycloheptyl glycine followed by the next amino acid, synthesize the dipeptide unit (e.g., Fmoc-AA₃-Chg-OH) in solution first. Then, couple this pre-formed dipeptide to the resin-bound amino acid. This strategy completely bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.[3][5]
Reaction temperature Elevated Temperature: Performing the coupling at room temperature or higher may accelerate the rate of the DKP side reaction.Lower the Reaction Temperature: Conducting the coupling step at a reduced temperature (e.g., 0°C) can slow the rate of intramolecular cyclization more significantly than the desired coupling reaction, thereby improving the ratio of desired product to byproduct.[3][7]

Quantitative Data Summary

While specific quantitative data for cycloheptyl glycine is sequence-dependent, the following table summarizes the general effectiveness of various strategies in reducing DKP formation based on published studies.

Strategy Principle of Action Reported Effectiveness
Use of 2-Chlorotrityl Chloride (2-CTC) Resin Steric hindrance from the bulky resin linker physically obstructs the intramolecular cyclization reaction.[1]High
Optimized Deprotection Cocktail A solution of 2% DBU / 5% piperazine in NMP enhances deprotection speed while minimizing base-catalyzed DKP formation.[1][6]High
Dipeptide Building Block Coupling The susceptible dipeptide-on-resin intermediate is never formed, completely avoiding the primary pathway for DKP formation.[3][5]Very High
Lower Reaction Temperature Reduces the kinetic rate of the undesired intramolecular cyclization side reaction.[3][7]Moderate
Use of High-Efficiency Coupling Reagents Accelerates the desired intermolecular peptide bond formation, allowing it to outcompete the slower DKP side reaction.[2]Moderate to High

Frequently Asked Questions (FAQs)

Q1: Why is diketopiperazine formation such a significant issue specifically after coupling a sterically hindered amino acid like cycloheptyl glycine? A1: The bulky cycloheptyl side chain of Chg creates significant steric hindrance. This slows down the subsequent coupling of the third amino acid. This delay extends the time that the dipeptide (H-AA₂-Chg-Resin) exists with a free N-terminal amine, increasing the probability of this amine attacking its own C-terminal ester bond to form the DKP ring.

Q2: Are certain amino acid sequences more susceptible to DKP formation? A2: Yes. Sequences where the second amino acid (the one coupled to cycloheptyl glycine) is Proline or Glycine are especially prone to DKP formation. Proline's unique cyclic structure can pre-organize the peptide backbone into a conformation that favors cyclization, while the lack of a side chain in Glycine reduces steric hindrance for the intramolecular attack.[3][8]

Q3: How can I detect and quantify DKP formation? A3: DKP byproducts can be detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC), as they typically have a different retention time than the target peptide. The identity of the peak can be confirmed by mass spectrometry (MS), which will show a mass corresponding to the cyclized dipeptide.

Q4: Is it possible to reverse DKP formation once it has occurred? A4: No, under standard peptide synthesis conditions, the formation of the six-membered diketopiperazine ring is thermodynamically stable and essentially irreversible. Therefore, prevention is the only effective strategy.

Experimental Protocols

Protocol 1: Optimized Coupling on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to minimize DKP formation by using a sterically hindered resin.

  • Loading First Amino Acid (Chg): Swell 1 g of 2-CTC resin (1.5 mmol/g) in dichloromethane (DCM, 10 mL) for 20 min. In a separate vial, dissolve Fmoc-Chg-OH (1.5 eq) and diisopropylethylamine (DIPEA, 4 eq) in 10 mL of DCM. Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

  • Capping: Add 1 mL of methanol to the vessel and shake for 30 minutes to cap any remaining active sites on the resin.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 min, drain, and repeat with a fresh solution for 10 min.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.

  • Coupling of Third Amino Acid: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes. Immediately add this solution to the resin. Shake for 2-4 hours.

  • Continuation: Continue with standard SPPS cycles for the remainder of the sequence.

Protocol 2: DKP Suppression with Alternative Deprotection

This protocol uses a modified deprotection cocktail to reduce base-catalyzed DKP formation.

  • Resin Preparation: Start with the Fmoc-Chg-AA₁-Resin intermediate (e.g., on Wang resin).

  • Optimized Fmoc Deprotection: Prepare a deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP). Treat the resin with this solution (10 mL per gram of resin) for 5 min, drain, and repeat with a fresh solution for 10 min.

  • Washing: Wash the resin thoroughly with NMP (5x) to ensure complete removal of the deprotection reagents.

  • Immediate Coupling: Proceed immediately with the coupling of the next amino acid as described in Protocol 1, Step 6.

Visualizations

DKP_Formation_Pathway cluster_desired Desired Pathway cluster_undesired Undesired Pathway (DKP Formation) DipeptideResin H-AA₂-Chg-Resin (Free Amine Intermediate) Coupling Intermolecular Coupling (+ Fmoc-AA₃-OH) DipeptideResin->Coupling Fast / Efficient Attack Intramolecular Cyclization DipeptideResin->Attack Slow Coupling (Steric Hindrance) LinearPeptide Linear Tripeptide (Fmoc-AA₃-AA₂-Chg-Resin) Coupling->LinearPeptide DKP DKP Product (cyclo-AA₂-Chg) + H-Resin Attack->DKP Troubleshooting_Workflow Start High DKP Formation After Chg Coupling? Q1 Are you using a sterically hindered resin (e.g., 2-CTC)? Start->Q1 Sol1 ACTION: Switch to 2-CTC resin to physically block cyclization. Q1->Sol1 No Q2 Is the sequence high-risk (e.g., Chg-Pro or Chg-Gly)? Q1->Q2 Yes Sol1->Q2 Sol2 ACTION: Use a pre-formed dipeptide building block. Q2->Sol2 Yes Q3 Are you using a high-efficiency coupling reagent (HATU, COMU)? Q2->Q3 No End DKP Formation Minimized Sol2->End Sol3 ACTION: Switch to a more powerful coupling reagent to accelerate the desired reaction. Q3->Sol3 No Q4 Have you optimized deprotection conditions? Q3->Q4 Yes Sol3->Q4 Sol4 ACTION: Use 2% DBU / 5% piperazine in NMP instead of piperidine/DMF. Q4->Sol4 No Q4->End Yes Sol4->End

References

identifying byproducts in synthesis with Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Gly(Cycloheptyl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound?

A1: The primary challenge associated with this compound is its steric bulk. The cycloheptyl group can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions. This can result in deletion sequences, where the this compound residue is missing from the final peptide.

Q2: What are the potential byproducts specific to the use of this compound?

A2: While standard SPPS byproducts can occur, the bulky cycloheptyl group may lead to specific issues. Incomplete coupling is the most significant product-related impurity, resulting in a peptide chain lacking the Gly(Cycloheptyl) residue (a deletion byproduct). While the cycloheptyl group itself is generally stable under standard SPPS conditions, prolonged exposure to strong acids during final cleavage could theoretically lead to side reactions, although this is not commonly reported.

Q3: How can I improve the coupling efficiency of this compound?

A3: To improve coupling efficiency, consider the following strategies:

  • Extended Coupling Times: Doubling the standard coupling time can provide more opportunity for the sterically hindered amino acid to react.

  • Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of activated this compound.

  • Use of Potent Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective for coupling bulky amino acids compared to standard reagents like HBTU.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution to avoid potential side reactions.

Q4: What analytical techniques are best for identifying byproducts from my synthesis?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.

  • Reversed-Phase HPLC (RP-HPLC): This technique is excellent for separating the desired peptide from impurities based on their hydrophobicity. Byproducts like deletion sequences will typically have different retention times than the target peptide.

  • Mass Spectrometry (MS): MS provides the molecular weight of the peptide and any impurities. This is crucial for identifying byproducts such as deletion sequences (mass difference corresponding to the Gly(Cycloheptyl) residue) or other modifications. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of any modifications.

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis using this compound.

Observed Problem Potential Cause Recommended Solution
Low yield of the final peptide Incomplete coupling of this compound.- Perform a double coupling for the this compound residue.- Use a more potent coupling reagent such as HATU or HCTU.- Increase the coupling time.
Presence of a major peak with a lower molecular weight in the mass spectrum Deletion of the Gly(Cycloheptyl) residue. The expected mass difference would be approximately 155.22 Da (the mass of the Gly(Cycloheptyl) residue).- Optimize the coupling of this compound as described above.- Confirm the completeness of the coupling step using a Kaiser test or by analyzing a small sample of the resin-bound peptide by MS after the coupling step.
Broad or tailing peaks in the HPLC chromatogram Peptide aggregation, which can be exacerbated by the hydrophobic cycloheptyl group.- Add chaotropic agents like guanidinium chloride to the HPLC mobile phase.- Optimize the HPLC gradient and temperature.- Consider using a different stationary phase for purification.
Presence of unexpected adducts in the mass spectrum Formation of adducts with scavengers or reagents used during cleavage and deprotection.- Use a scavenger cocktail appropriate for the peptide sequence during cleavage (e.g., TFA/TIS/H2O).- Ensure thorough washing of the peptide after cleavage and precipitation.

Experimental Protocols

Protocol for Coupling this compound
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for at least 2 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: To check for complete coupling, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

Protocol for HPLC Analysis of Peptide Purity
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: The purity of the peptide is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_results Results & Interpretation SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Separation MS Mass Spectrometry (LC-MS) Crude_Peptide->MS Molecular Weight Purity Assess Purity HPLC->Purity MSMS Tandem MS (MS/MS) MS->MSMS Fragmentation Byproduct_ID Identify Byproducts MS->Byproduct_ID Sequence_Verification Verify Sequence MSMS->Sequence_Verification Troubleshooting_Logic Start Problem Encountered (e.g., Low Purity) Check_Coupling Incomplete Coupling of This compound? Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Double Couple - Stronger Reagent - Longer Time Check_Coupling->Optimize_Coupling Yes Check_Cleavage Cleavage/Deprotection Issues? Check_Coupling->Check_Cleavage No Resolved Problem Resolved Optimize_Coupling->Resolved Optimize_Cleavage Optimize Cleavage: - Adjust Scavengers - Check Reagent Quality Check_Cleavage->Optimize_Cleavage Yes Check_Aggregation Peptide Aggregation? Check_Cleavage->Check_Aggregation No Optimize_Cleavage->Resolved Modify_Purification Modify Purification: - Chaotropic Agents - Different Gradient Check_Aggregation->Modify_Purification Yes Check_Aggregation->Resolved No Modify_Purification->Resolved

Technical Support Center: Fmoc-Gly(Cycloheptyl)-OH in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies related to the synthesis of long peptides incorporating the sterically hindered amino acid, Fmoc-Gly(Cycloheptyl)-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into long peptides?

A1: The primary challenges stem from the bulky cycloheptyl group, which can lead to:

  • Steric Hindrance: The cycloheptyl side chain can physically block the reactive sites, leading to slower and incomplete coupling reactions.[1][2]

  • Peptide Aggregation: The hydrophobicity of the cycloheptyl group can promote the aggregation of growing peptide chains, making the N-terminus inaccessible for subsequent coupling and deprotection steps.[2][3]

  • Lower Yields and Purity: Incomplete reactions and aggregation contribute to lower overall yields and the presence of deletion sequences and other impurities, complicating purification.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Urionium-based reagents such as HATU and HCTU, or phosphonium-based reagents like PyBOP, are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt).[4][5] These reagents form highly reactive activated esters that can overcome the steric bulk.

Q3: How can I minimize peptide aggregation during synthesis?

A3: Several strategies can be employed to disrupt the formation of secondary structures and prevent aggregation:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can help to disrupt hydrogen bonding and reduce aggregation.[3]

  • "Magic Mixture": The use of a "Magic Mixture" (a combination of nonionic detergents or ethylene carbonate) can improve solvation and reduce inter-chain interactions.[3]

  • Microwave Synthesis: Microwave irradiation can provide the necessary energy to break up aggregates and accelerate coupling and deprotection steps.[6]

  • Solvent Choice: Switching from DMF to NMP or adding DMSO can improve the solvation of the growing peptide chain.[3]

Q4: Are there any sequence-specific considerations when using this compound?

A4: Yes. Placing the bulky this compound adjacent to other sterically demanding residues can exacerbate coupling difficulties. It is advisable to space out bulky residues within the peptide sequence whenever possible. For long peptides, a fragment-based synthesis approach, where smaller peptide segments are synthesized and then ligated, can be a more successful strategy.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of long peptides containing this compound.

Problem 1: Incomplete Coupling of this compound

Symptom: A positive Kaiser test (ninhydrin test) after the coupling step indicates the presence of unreacted free amines.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Activation Switch to a more powerful coupling reagent like HATU or HCTU. Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.).
Steric Hindrance Increase the coupling time (e.g., from 1-2 hours to 4-6 hours or overnight). Consider performing a double coupling, where the coupling step is repeated with fresh reagents.
Peptide Aggregation Perform the coupling at a higher temperature (e.g., 40-50°C) or utilize microwave synthesis to disrupt aggregation.[6]
Poor Resin Swelling Ensure the resin is adequately swelled in the synthesis solvent before starting. Consider using a high-swelling resin, such as a PEG-based resin.[7]
Problem 2: Slow or Incomplete Fmoc Deprotection Following a Gly(Cycloheptyl) Residue

Symptom: UV monitoring of the Fmoc deprotection shows a tailing peak, or a subsequent coupling reaction is inefficient.

Possible Causes & Solutions:

CauseRecommended Solution
Aggregation The aggregated peptide chains are preventing the piperidine solution from accessing the Fmoc group.
Steric Hindrance The bulky cycloheptyl group is hindering the approach of the piperidine base.
Incomplete Deprotection Standard deprotection times may be insufficient.

Troubleshooting Workflow:

G start Slow Fmoc Deprotection Detected increase_time Increase deprotection time (e.g., to 2 x 10 min) start->increase_time check_coupling Monitor the next coupling step increase_time->check_coupling add_dbu Add DBU to the piperidine solution (1-2%) add_dbu->check_coupling use_microwave Use microwave heating during deprotection use_microwave->check_coupling successful Problem Resolved check_coupling->successful Successful unsuccessful Problem Persists check_coupling->unsuccessful Unsuccessful unsuccessful->add_dbu unsuccessful->use_microwave

Caption: Troubleshooting workflow for slow Fmoc deprotection.

Problem 3: Low Purity of the Crude Peptide After Cleavage

Symptom: HPLC analysis of the crude peptide shows multiple peaks, including deletion sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Cumulative Effect of Incomplete Reactions For long peptides, even a small percentage of incomplete coupling or deprotection at each step results in a significant accumulation of byproducts.[1]
Side Reactions Depending on the sequence, side reactions such as aspartimide formation can occur.[3]

Strategies for Improving Purity:

  • Optimize Each Step: Ensure each coupling and deprotection step goes to completion by using the strategies outlined above.

  • Fragment Synthesis: For peptides longer than 50 amino acids, consider synthesizing shorter, protected fragments and then ligating them together in solution or on the resin.[1] This approach allows for the purification of intermediates, ensuring that only the correct fragments are carried forward.

  • High-Quality Reagents: Use high-purity amino acids and reagents to minimize the introduction of impurities.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for a 0.1 mmol scale synthesis on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and HOAt (0.5 mmol, 5 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add DIPEA (1.0 mmol, 10 eq.) to the activated amino acid solution and immediately add it to the deprotected peptide-resin.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Perform a Kaiser test to check for completion. If the test is positive, continue coupling for an additional 2 hours or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Protocol 2: Microwave-Assisted Synthesis for Difficult Couplings

This protocol can be adapted for automated microwave peptide synthesizers.

  • Reagent Preparation: Prepare stock solutions of this compound, an activating agent (e.g., HCTU), and a base (e.g., DIPEA) in NMP.

  • Deprotection: Perform the Fmoc deprotection step using 20% piperidine in DMF with microwave irradiation at 50°C for 3 minutes.

  • Coupling: Add the activated this compound solution to the resin. Perform the coupling step with microwave irradiation at 75°C for 10 minutes.

  • Washing: After coupling, perform a series of washes with NMP to prepare for the next cycle.

Quantitative Data Summary:

The following table provides a comparison of coupling efficiencies for this compound using different methods. The data is representative and may vary based on the specific peptide sequence and synthesis conditions.

Coupling MethodReagentsTime (hours)Temperature (°C)Estimated Coupling Efficiency (%)
Standard CarbodiimideDIC / HOBt42575-85
Urionium-based (HATU)HATU / DIPEA225>95
Phosphonium-based (PyBOP)PyBOP / DIPEA225>95
Microwave-AssistedHCTU / DIPEA0.17 (10 min)75>98

Logical Relationship of Synthesis Strategies:

G cluster_0 Synthesis Challenges cluster_1 Core Strategies cluster_2 Advanced Strategies Steric Hindrance Steric Hindrance Potent Coupling Reagents Potent Coupling Reagents Steric Hindrance->Potent Coupling Reagents Aggregation Aggregation Optimized Solvents Optimized Solvents Aggregation->Optimized Solvents Increased Temperature Increased Temperature Aggregation->Increased Temperature Fragment Ligation Fragment Ligation Aggregation->Fragment Ligation Microwave Synthesis Microwave Synthesis Potent Coupling Reagents->Microwave Synthesis Increased Temperature->Microwave Synthesis

Caption: Relationship between challenges and synthesis strategies.

References

Technical Support Center: Enhancing Peptide Stability with Cycloheptyl Glycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing peptide stability through the incorporation of the unnatural amino acid, Cycloheptyl Glycine (Chg).

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using Cycloheptyl Glycine (Chg) to enhance peptide stability?

A1: Incorporating non-natural amino acids with bulky side chains like cycloheptyl glycine is a strategy to increase the proteolytic resistance of peptides. The bulky cycloheptyl group can provide steric hindrance at or near a cleavage site, making it more difficult for proteolytic enzymes to bind and cleave the peptide backbone. This can lead to a longer half-life in biological matrices such as plasma or serum.

Q2: What are the main challenges when incorporating Cycloheptyl Glycine into a peptide sequence during solid-phase peptide synthesis (SPPS)?

A2: The primary challenges include:

  • Reduced Coupling Efficiency: The steric bulk of the cycloheptyl side chain can hinder the coupling of both the Chg residue itself and the subsequent amino acid.[1]

  • Aggregation: Peptides containing bulky hydrophobic residues may be more prone to aggregation during synthesis, leading to incomplete reactions.

  • Solubility Issues: The resulting peptide may have altered solubility characteristics, which can complicate purification and handling.

Q3: How can I improve the coupling efficiency of Cycloheptyl Glycine during SPPS?

A3: To improve coupling efficiency, consider the following:

  • Use of Stronger Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a base such as N,N-Diisopropylethylamine (DIPEA) can enhance coupling yields.[1]

  • Extended Coupling Times: Increasing the reaction time for the coupling step can help drive the reaction to completion.

  • Double Coupling: Performing the coupling step twice before proceeding to the next deprotection step can ensure a higher yield of the desired product.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling reaction and improve efficiency, especially for sterically hindered amino acids.

Q4: What analytical methods are suitable for assessing the stability of a peptide modified with Cycloheptyl Glycine?

A4: The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to separate the intact peptide from its degradation products over time. By monitoring the decrease in the peak area of the parent peptide, you can determine its stability.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS not only separates the components but also provides mass information, which is crucial for identifying the degradation products and understanding the degradation pathway.[2][3]

Troubleshooting Guides

Problem 1: Low yield of the Cycloheptyl Glycine-containing peptide after synthesis and purification.
Possible Cause Suggested Solution
Incomplete Coupling of Chg or Subsequent Residue - Utilize a stronger coupling reagent like HATU or HCTU. - Perform a double coupling for the Chg residue and the following amino acid. - Increase the coupling time to 4-6 hours or overnight. - Consider using a higher excess of the amino acid and coupling reagents (e.g., 5-fold excess).
Peptide Aggregation on Resin - Synthesize at a lower substitution resin (e.g., 0.2-0.4 mmol/g). - Incorporate a pseudo-proline dipeptide or an isopeptide bond to disrupt secondary structures.
Precipitation During Cleavage - Perform the cleavage at a lower temperature (e.g., 4°C). - Use a larger volume of cleavage cocktail.
Loss During Purification - Optimize the HPLC gradient to ensure good separation of the target peptide from impurities. - Check the solubility of the peptide in the mobile phases and adjust the pH or organic solvent composition if necessary.
Problem 2: Inconsistent results in the in-vitro plasma stability assay.
Possible Cause Suggested Solution
Variability in Plasma Activity - Use pooled plasma from multiple donors to average out individual differences in enzyme activity. - Ensure consistent handling and storage of plasma to maintain enzyme activity. Avoid repeated freeze-thaw cycles.
Precipitation of Peptide in Assay - Determine the solubility of the peptide in the assay buffer before starting the experiment. - If solubility is an issue, consider adding a small amount of a biocompatible organic solvent like DMSO (ensure it doesn't affect enzyme activity at the final concentration).
Inaccurate Quantification by HPLC - Ensure the HPLC method is validated for linearity, accuracy, and precision. - Use a suitable internal standard to account for variations in sample preparation and injection volume.
Sample Collection and Quenching Issues - Ensure immediate and effective quenching of enzymatic activity at each time point. Common quenching agents include trifluoroacetic acid (TFA) or acetonitrile. - Keep samples on ice during collection and processing.

Data Presentation: Hypothetical Stability Study

This section presents hypothetical data from a study comparing the stability of a model peptide (Peptide-A) with its Cycloheptyl Glycine-modified analogue (Peptide-A-Chg) in human plasma.

Table 1: Peptide Sequences

Peptide IDSequence
Peptide-AH-Ala-Gly-Phe-Leu-Glu-Met-NH₂
Peptide-A-ChgH-Ala-Chg -Phe-Leu-Glu-Met-NH₂

Table 2: In-Vitro Plasma Stability Data

Time (hours)% Remaining Peptide-A% Remaining Peptide-A-Chg
0100100
17595
25288
42875
81055
24<120

Table 3: Calculated Half-Life (t½) in Human Plasma

PeptideHalf-Life (t½) in hours
Peptide-A2.2
Peptide-A-Chg10.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cycloheptyl Glycine-containing Peptide

This protocol outlines the manual synthesis of "Peptide-A-Chg" using Fmoc chemistry.

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.4 mmol/g substitution) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 4 equivalents of Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 2 hours.

    • For Fmoc-Chg-OH: Dissolve 4 equivalents of Fmoc-Chg-OH, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 4 hours. Perform a second coupling under the same conditions for 2 hours.

  • Washing: After each coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by LC-MS.[3]

Protocol 2: In-Vitro Peptide Stability Assay in Human Plasma
  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in 50% acetonitrile/water.

  • Assay Setup:

    • Pre-warm human plasma to 37°C in a water bath.

    • Spike the peptide stock solution into the plasma to a final concentration of 100 µg/mL. Mix gently.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of 10% TFA in acetonitrile to precipitate plasma proteins and stop enzymatic degradation. Vortex thoroughly.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC. Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero. Plot the percentage remaining versus time and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability In-Vitro Stability Assay resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (Standard & Chg) deprotection1->coupling Repeat for each residue cleavage Cleavage & Deprotection coupling->deprotection1 purification HPLC Purification cleavage->purification characterization LC-MS Characterization purification->characterization stock Peptide Stock Preparation characterization->stock Purified Peptide incubation Incubation in Human Plasma @ 37°C stock->incubation sampling Time Point Sampling incubation->sampling quenching Enzyme Quenching sampling->quenching hplc_analysis RP-HPLC Analysis quenching->hplc_analysis data_analysis Half-Life Calculation hplc_analysis->data_analysis

Caption: Experimental workflow for synthesis and stability testing.

steric_hindrance cluster_peptideA Peptide-A (Glycine) cluster_peptideB Peptide-A-Chg (Cycloheptyl Glycine) enzyme1 Proteolytic Enzyme arrow1 Cleavage Site enzyme1->arrow1 peptide_chain1 ---Ala-Gly-Phe--- cleaved_products1 Cleaved Products peptide_chain1->cleaved_products1 Degradation enzyme2 Proteolytic Enzyme block Steric Hindrance enzyme2->block peptide_chain2 ---Ala-Chg-Phe--- stable_peptide Stable Peptide peptide_chain2->stable_peptide Enhanced Stability chg_side_chain

Caption: Proposed mechanism of enhanced stability by steric hindrance.

References

Validation & Comparative

A Comparative Guide to Fmoc-Gly(Cycloheptyl)-OH and Fmoc-Gly(Cyclohexyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance conformational stability, metabolic resistance, and receptor affinity. Among these, cyclic α,α-disubstituted glycine derivatives, such as Fmoc-Gly(Cycloheptyl)-OH and Fmoc-Gly(Cyclohexyl)-OH, offer unique structural constraints that can profoundly influence peptide bioactivity. This guide provides an objective comparison of these two building blocks, supported by available experimental data, to aid researchers in their selection for peptide synthesis.

Introduction

This compound and Fmoc-Gly(Cyclohexyl)-OH are N-terminally protected amino acids where the α-carbon of glycine is part of a cycloheptyl or cyclohexyl ring, respectively. This Cα-tetrasubstituted nature introduces significant steric hindrance, which restricts the peptide backbone's rotational freedom and promotes the adoption of specific secondary structures, such as helices and turns. The choice between a seven-membered and a six-membered ring can have subtle yet significant impacts on the resulting peptide's conformation and, consequently, its biological function.

Physicochemical Properties

PropertyThis compoundFmoc-Gly(Cyclohexyl)-OH
Molecular Weight ~421.5 g/mol ~407.5 g/mol
Lipophilicity (predicted) HigherLower
Steric Hindrance HigherLower
Solubility Likely soluble in standard organic solvents used in SPPS (e.g., DMF, NMP)Likely soluble in standard organic solvents used in SPPS (e.g., DMF, NMP)

Impact on Peptide Conformation: A Comparative Analysis

The primary reason for incorporating cyclic glycine derivatives into peptides is to control their conformation. The ring size of the cycloalkyl group plays a crucial role in determining the preferred backbone dihedral angles (φ and ψ).

A key study by Vijayalakshmi et al. investigated the helix-stabilizing effects of various α,α-dialkyl glycines, including 1-aminocycloheptane-1-carboxylic acid (Ac7c), the core structure of this compound, within a model heptapeptide (Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe)[1]. The study compared the conformational preferences of peptides containing Ac7c with those containing other cyclic and linear dialkyl glycines.

The findings from this and related studies suggest the following:

  • This compound (Ac7c): The seven-membered ring of the cycloheptyl group provides a significant conformational constraint. In the model heptapeptide, the Ac7c-containing peptide showed a notable population of helical conformations, even in a strongly solvating medium like DMSO[1]. This suggests that the cycloheptyl group is a potent helix inducer. The larger ring size compared to cyclohexane allows for a different range of backbone dihedral angles, which can be beneficial for specific receptor interactions.

  • Fmoc-Gly(Cyclohexyl)-OH (Ac6c): While a direct comparative study with Ac7c under the same conditions is not available, studies on peptides containing 1-aminocyclohexane-1-carboxylic acid (Ac6c) also demonstrate its ability to induce ordered structures, particularly β-turns and helical conformations. The more rigid chair/boat conformations of the cyclohexane ring are expected to impose a different set of conformational restrictions compared to the more flexible cycloheptane ring.

Inferred Comparative Effects on Peptide Structure:

FeaturePeptide with this compoundPeptide with Fmoc-Gly(Cyclohexyl)-OH
Conformational Flexibility More restricted than linear peptides, but potentially more flexible than cyclohexyl-containing peptides.Highly restricted due to the rigidity of the cyclohexane ring.
Secondary Structure Propensity Strong inducer of helical conformations.[1]Inducer of β-turns and helical structures.
Potential for Receptor Interaction The larger, more flexible ring may allow for broader interactions with a receptor binding pocket.The more defined conformation may lead to higher specificity for a particular receptor conformation.

Experimental Protocols

The incorporation of sterically hindered amino acids like this compound and Fmoc-Gly(Cyclohexyl)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the steric hindrance.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials:

  • Fmoc-protected amino acids (including this compound or Fmoc-Gly(Cyclohexyl)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. For sterically hindered amino acids like this compound and Fmoc-Gly(Cyclohexyl)-OH, a double coupling (repeating the coupling step) and/or extended coupling times may be necessary to ensure complete reaction.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

G Experimental Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Gly(Cycloalkyl)-OH) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection end of sequence Repeat->Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Conformation NMR / CD Spectroscopy Characterization->Conformation Bioassay Biological Activity Assay Conformation->Bioassay G Hypothetical Signaling Pathway Peptide Cyclic Amino Acid-Containing Peptide Receptor GPCR Receptor Peptide->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

References

Cycloheptyl vs. Cyclopentyl Glycine: A Comparative Guide to Their Influence on Peptide Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of non-proteinogenic amino acids is paramount in the design of novel peptide therapeutics. This guide provides a comparative analysis of two such amino acids, cycloheptylglycine (Chg) and cyclopentylglycine (Cpg), focusing on their effects on peptide backbone conformation. While experimental data for cyclopentylglycine is emerging, a significant data gap exists for cycloheptylglycine, necessitating a degree of theoretical consideration in this comparison.

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including stability, potency, and bioavailability.[1] Cycloalkyl amino acids, such as cycloheptylglycine (Chg) and cyclopentylglycine (Cpg), are of particular interest due to their bulky, lipophilic side chains that can impose significant conformational constraints on the peptide backbone. These constraints can pre-organize the peptide into a bioactive conformation, leading to improved receptor binding and biological activity. This guide summarizes the available experimental and theoretical data on the conformational effects of Chg and Cpg and outlines the experimental protocols used in these assessments.

Chemical Structures

The fundamental difference between cycloheptylglycine and cyclopentylglycine lies in the size of their cycloalkyl side chains. This seemingly small variation can have a profound impact on the local and global conformation of a peptide.

G cluster_cpg Cyclopentylglycine (Cpg) cluster_chg Cycloheptylglycine (Chg) Cpg_structure Chg_structure

Figure 1: Chemical structures of Cyclopentylglycine (Cpg) and Cycloheptylglycine (Chg).

Comparative Analysis of Conformational Effects

A direct experimental comparison of the conformational effects of Chg and Cpg in the same peptide sequence is not currently available in the scientific literature. However, by examining studies on peptides containing each of these residues individually, we can infer their distinct influences.

Cyclopentylglycine (Cpg)

Recent studies have begun to shed light on the conformational preferences of peptides incorporating Cpg.

Key Findings:

  • Induction of Defined Secondary Structures: The cyclopentyl group, due to its steric bulk, restricts the available conformational space of the peptide backbone, favoring specific dihedral angles. This can lead to the stabilization of secondary structures such as β-turns and helices.

  • Pseudo-Bicyclic Structures: In a study on a cyclopentene-containing phenylalanine derivative, X-ray crystallography revealed the formation of an intriguing pseudo-bicyclic structure. This suggests that the cyclopentyl ring can engage in intramolecular interactions that further rigidify the peptide backbone.

  • Influence on Oligo-δ-peptides: Research on oligo-δ-peptides with cyclopentane constraints has demonstrated distinct conformational preferences, highlighting the role of the cyclic moiety in directing the overall peptide fold.

Cycloheptylglycine (Chg)

Direct experimental data on the conformational effects of Chg in peptides is scarce. However, based on the behavior of other bulky cycloalkyl amino acids, we can extrapolate its likely impact.

Theoretical Considerations and Inferences:

  • Increased Steric Hindrance: The larger cycloheptyl ring is expected to impose even greater steric hindrance than the cyclopentyl group. This would likely lead to a more restricted range of allowed backbone dihedral angles (φ and ψ).

  • Enhanced Rigidity and Proteolytic Stability: A study on bulky cycloalkyl α,β-dehydroamino acids, including cycloheptyl and cyclopentyl derivatives, demonstrated that larger ring sizes correlate with increased rigidity and enhanced stability against enzymatic degradation.[2][3] While this study focused on dehydroamino acids, the general principle of increased stability with larger cycloalkyl groups is likely applicable to the saturated glycine derivatives as well. The increased rigidity can be attributed to the higher energy barrier for the rotation of the bulkier side chain.

  • Potential for Unique Turn and Helix Geometries: The specific conformational preferences of the cycloheptyl ring itself (e.g., chair vs. boat conformations) could influence the peptide backbone in unique ways, potentially leading to the formation of non-canonical secondary structures.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison is challenging. The following table summarizes the type of data that would be crucial for a thorough analysis, with available information for Cpg noted.

ParameterCyclopentylglycine (Cpg)Cycloheptylglycine (Chg)
Preferred Dihedral Angles (φ, ψ) Data available from specific peptide crystal structuresData not currently available
Coupling Constants (³J(HN,Hα)) Can be obtained from NMR studies of Cpg-peptidesData not currently available
NOE Restraints Can be obtained from NMR studies of Cpg-peptidesData not currently available
Impact on Secondary Structure Can induce β-turns and helical structuresExpected to be a strong structure-inducing residue
Conformational Population (%) Can be determined through computational modelingData not currently available

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the conformational effects of non-proteinogenic amino acids like Cpg and Chg.

Peptide Synthesis and Purification

G Resin Resin Deprotection Deprotection Resin->Deprotection 1. Piperidine/DMF Coupling Coupling Deprotection->Coupling 2. Fmoc-AA-OH, HBTU, HOBt, DIPEA Coupling->Deprotection Repeat Cleavage Cleavage Coupling->Cleavage 3. TFA/TIPS/H2O Purification Purification Cleavage->Purification 4. Preparative HPLC Analysis Analysis Purification->Analysis 5. LC-MS, MALDI-TOF

Figure 2: General workflow for solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS): Peptides containing Cpg or Chg are typically synthesized using standard Fmoc-based solid-phase peptide synthesis on a rink amide or Wang resin. The synthesis involves sequential steps of N-terminal Fmoc deprotection using a solution of piperidine in dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA).

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water.

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

G Peptide_Sample Peptide_Sample 1D/2D NMR Experiments 1D/2D NMR Experiments Peptide_Sample->1D/2D NMR Experiments TOCSY, NOESY, HSQC Resonance Assignment Resonance Assignment 1D/2D NMR Experiments->Resonance Assignment Structural Restraints Structural Restraints Resonance Assignment->Structural Restraints NOEs, J-couplings Structure Calculation Structure Calculation Structural Restraints->Structure Calculation CYANA, XPLOR-NIH Conformational Ensemble Conformational Ensemble Structure Calculation->Conformational Ensemble

Figure 3: Workflow for peptide structure determination by NMR spectroscopy.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer solution) to a concentration of 1-5 mM.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • ¹H-¹⁵N HSQC: To resolve amide proton resonances.

  • Data Analysis and Structure Calculation:

    • The NMR spectra are processed and analyzed to assign the chemical shifts of all protons and other relevant nuclei.

    • NOE cross-peaks are integrated to derive inter-proton distance restraints.

    • Coupling constants (e.g., ³J(HN,Hα)) can be measured to provide dihedral angle restraints.

    • These experimental restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the NMR data.

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

  • Crystallization: The purified peptide is screened for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves testing a wide range of precipitants, buffers, and additives.

  • Data Collection: A suitable single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an electron density map is calculated. An atomic model of the peptide is then built into the electron density map and refined to obtain the final crystal structure.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to assess the secondary structure content of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.

Conclusion and Future Directions

The incorporation of cyclopentylglycine into peptides has been shown to be an effective strategy for inducing conformational rigidity and promoting the formation of defined secondary structures. While experimental data for cycloheptylglycine is currently lacking, theoretical considerations and data from related bulky amino acids suggest that it would exert an even stronger conformational constraint on the peptide backbone. The larger cycloheptyl group is expected to enhance proteolytic stability and potentially lead to novel peptide conformations.

To provide a more definitive comparison, further research is critically needed to elucidate the conformational preferences of Chg-containing peptides through NMR spectroscopy, X-ray crystallography, and computational modeling. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with improved pharmacological properties.

References

Navigating the Labyrinth of Unnatural Peptides: A Comparative Guide to Mass Spectrometry Validation of Fmoc-Gly(Cycloheptyl)-OH Containing Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides incorporating novel amino acids, rigorous sequence validation is paramount. This guide provides a comparative overview of two cornerstone mass spectrometry (MS) techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)—for the validation of a peptide containing the unnatural amino acid Fmoc-Gly(Cycloheptyl)-OH. Detailed experimental protocols and comparative data are presented to empower informed decisions in analytical workflows.

The incorporation of unnatural amino acids, such as Gly(Cycloheptyl), into peptide sequences offers a powerful strategy to enhance therapeutic properties like stability, binding affinity, and membrane permeability. However, the very novelty of these residues presents a challenge for standard analytical validation. Mass spectrometry stands as an indispensable tool for confirming the molecular weight and elucidating the sequence of these modified peptides.

At the Crossroads of Ionization: ESI-MS vs. MALDI-TOF MS

The choice between ESI-MS and MALDI-TOF MS for peptide analysis depends on several factors, including the nature of the peptide, the desired information (e.g., precise mass determination vs. high-throughput screening), and available instrumentation.

Electrospray Ionization (ESI) is a soft ionization technique that generates multiply charged ions from analytes in solution. This characteristic is particularly advantageous for large molecules, as it brings their mass-to-charge (m/z) ratio into the range of most mass analyzers. ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures and providing an additional layer of analytical detail.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) , in contrast, typically produces singly charged ions. This simplifies the resulting mass spectrum, making it straightforward to determine the molecular weight of the peptide. MALDI-TOF is a high-throughput technique, well-suited for the rapid analysis of numerous samples.

A key distinction lies in their fragmentation methods for sequence determination (MS/MS). ESI instruments are commonly coupled with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in ion traps or Orbitraps, which provide rich fragmentation data. MALDI-TOF/TOF instruments also enable MS/MS analysis, often through post-source decay (PSD) or CID, yielding valuable sequence information.

Unveiling the Sequence: A Hypothetical Case Study

To illustrate the validation process, let's consider a hypothetical pentapeptide, Ac-Ala-Val-Gly(Cycloheptyl)-Leu-Ser-NH₂ , where the N-terminus is acetylated and the C-terminus is amidated. The Fmoc group is removed during the final cleavage step of solid-phase peptide synthesis. The validation process will focus on confirming the mass of the final peptide and verifying its amino acid sequence.

Molecular Weight Calculation:

  • This compound: The molecular weight of the Fmoc protecting group is approximately 222.24 Da, and the cycloheptylglycine residue has a mass of about 171.24 Da.

  • Final Peptide (Ac-Ala-Val-Gly(Cycloheptyl)-Leu-Ser-NH₂): The expected monoisotopic mass of this peptide can be calculated by summing the residue masses of each amino acid, the acetyl group, and the amide group.

Quantitative Data Summary
ParameterESI-MSMALDI-TOF MS
Observed m/z (singly charged) [Calculated Mass + H]⁺[Calculated Mass + H]⁺
Observed m/z (doubly charged) [Calculated Mass + 2H]²⁺N/A (typically)
Mass Accuracy < 5 ppm< 20 ppm
Primary Ion Species Multiply charged ionsSingly charged ions
Throughput Lower (with LC)Higher
Sample Consumption Low (fmol to pmol)Low (pmol)
Salt Tolerance LowModerate

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Dissolve the synthesized and purified peptide in a solution of 50% acetonitrile and 50% water with 0.1% formic acid to a final concentration of 10 pmol/µL. Formic acid aids in protonation and improves ionization efficiency.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

    • Inject 1-5 µL of the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5-95% over 30 minutes) with 0.1% formic acid in both the aqueous and organic mobile phases.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 200-2000.

    • For MS/MS analysis, select the most abundant precursor ion(s) for fragmentation using CID or HCD.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Protocol
  • Sample and Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile and 50% water with 0.1% trifluoroacetic acid (TFA).[1]

    • Dissolve the peptide sample in a similar solvent to a concentration of 10 pmol/µL.

  • Target Plate Spotting:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, forming a co-crystal of the peptide and matrix.[1]

  • Instrumentation and Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode for high mass accuracy.

    • Acquire the mass spectrum by firing the laser at different positions within the sample spot to find the "sweet spots" for optimal ionization.

    • For MS/MS analysis, select the precursor ion of interest and perform fragmentation using PSD or CID.

Deciphering the Fragments: Interpreting the MS/MS Spectra

The MS/MS spectra will contain a series of fragment ions that allow for the determination of the peptide sequence. The most common fragment ions are the b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which arise from the cleavage of the peptide amide bonds.

Expected Fragmentation of Ac-Ala-Val-Gly(Cycloheptyl)-Leu-Ser-NH₂:

  • Characteristic Loss of the Fmoc Group (if present as an impurity): A significant neutral loss of 222 Da from the precursor ion would indicate the presence of the Fmoc protecting group.

  • b- and y-ion Series: The mass difference between consecutive b-ions or y-ions will correspond to the mass of the amino acid residue at that position.

  • Fragmentation of the Cycloheptyl Group: The bulky cycloheptyl side chain may undergo characteristic fragmentation, potentially leading to neutral losses from the main fragment ions. For instance, the loss of alkenes from the cycloheptyl ring could be observed. While specific fragmentation pathways for the cycloheptyl group are not extensively documented in peptide sequencing literature, the primary evidence for its presence will be the mass difference of 171.13 Da between the relevant b and y ions.

Visualizing the Workflow and Logic

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation MS Validation cluster_esi_steps ESI Workflow cluster_maldi_steps MALDI Workflow Synthesis Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage and Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification ESI_MS ESI-MS Analysis Purification->ESI_MS MALDI_TOF MALDI-TOF MS Analysis Purification->MALDI_TOF ESI_SamplePrep Sample Preparation (Solution) MALDI_SamplePrep Sample & Matrix Prep (Co-crystallization) LC_Separation LC Separation ESI_SamplePrep->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization ESI_MS1 MS1: Mass Confirmation ESI_Ionization->ESI_MS1 ESI_MS2 MS/MS: Fragmentation (CID/HCD) ESI_MS1->ESI_MS2 ESI_Data Data Analysis: - Molecular Weight - Sequence Confirmation ESI_MS2->ESI_Data Final_Report Final Validation Report ESI_Data->Final_Report MALDI_Ionization Laser Desorption/Ionization MALDI_SamplePrep->MALDI_Ionization MALDI_MS1 MS1: Mass Confirmation MALDI_Ionization->MALDI_MS1 MALDI_MS2 MS/MS: Fragmentation (PSD/CID) MALDI_MS1->MALDI_MS2 MALDI_Data Data Analysis: - Molecular Weight - Sequence Confirmation MALDI_MS2->MALDI_Data MALDI_Data->Final_Report

Caption: Workflow for the synthesis and MS validation of a peptide containing this compound.

Fragmentation_Logic cluster_ions Fragment Ions cluster_analysis Sequence Confirmation Peptide Ac-Ala-Val-Gly(C heptyl)-Leu-Ser-NH₂ MSMS MS/MS Fragmentation (e.g., CID or HCD) Peptide->MSMS b_ions b-ion Series (N-terminal fragments) MSMS->b_ions y_ions y-ion Series (C-terminal fragments) MSMS->y_ions Mass_Diff Mass Difference between consecutive ions = Amino Acid Residue Mass b_ions->Mass_Diff y_ions->Mass_Diff Cycloheptyl_ID Identification of Gly(Cycloheptyl) (Mass difference of 171.13 Da) Mass_Diff->Cycloheptyl_ID

Caption: Logical flow of peptide sequence validation using MS/MS fragmentation.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the validation of peptides containing unnatural amino acids like this compound. ESI-MS, particularly when coupled with LC, offers high-resolution separation and detailed fragmentation information, making it ideal for complex samples and in-depth structural elucidation. MALDI-TOF MS provides a rapid and straightforward method for molecular weight determination and is well-suited for high-throughput screening. The choice between these techniques will ultimately depend on the specific analytical needs of the researcher. By understanding the principles and protocols outlined in this guide, scientists can confidently navigate the analytical challenges posed by novel peptide structures and ensure the integrity of their synthetic products.

References

NMR Analysis of Peptides with Cycloheptyl Glycine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific NMR spectroscopic data on peptides incorporating cycloheptyl glycine (Chg) has revealed a significant gap in the current scientific literature. While the broader field of NMR analysis of peptides, including those with non-natural amino acids, is well-documented, specific experimental data such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data for Chg-containing peptides are not publicly available. This scarcity of data prevents the creation of a detailed, quantitative comparison guide as originally intended.

The incorporation of non-natural amino acids, particularly those with cyclic side chains, is a key strategy in medicinal chemistry to enhance the conformational stability, metabolic resistance, and biological activity of peptides. Cycloalkyl amino acids, such as cyclohexylalanine (Cha) and cyclopentyl glycine (Cpg), have been studied to understand their influence on peptide backbone conformation. However, it appears that cycloheptyl glycine has not been extensively explored or reported in the context of peptide NMR analysis.

This guide, therefore, will provide a general framework for the NMR analysis of peptides containing cyclic non-natural amino acids, drawing parallels from studies on similar residues. It will outline the standard experimental protocols and data analysis techniques that would be applied to a novel peptide containing cycloheptyl glycine.

General Principles of NMR Analysis for Modified Peptides

The structural elucidation of any peptide by NMR spectroscopy relies on a series of experiments to assign proton and carbon resonances and to determine through-bond and through-space correlations.

Key NMR Experiments:
  • 1D ¹H NMR: Provides a preliminary overview of the sample's purity and the general chemical environment of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues. All protons within a residue that are connected by scalar couplings will show cross-peaks.

  • 2D COSY (Correlation Spectroscopy): Provides information about protons that are coupled to each other, typically over two or three bonds. This is crucial for assigning protons within a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This is the primary source of information for determining the three-dimensional structure of the peptide.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, which is particularly useful for assigning backbone amides.

Hypothetical Experimental Protocol for a Chg-Containing Peptide

Should a researcher synthesize a peptide incorporating cycloheptyl glycine, the following protocol would be a standard approach for its NMR analysis.

1. Peptide Synthesis and Purification:

The peptide would first be synthesized using solid-phase peptide synthesis (SPPS). The Fmoc-protected cycloheptyl glycine amino acid would be incorporated at the desired position in the peptide sequence. Following cleavage from the resin and deprotection, the crude peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The final product's identity would be confirmed by mass spectrometry.

2. NMR Sample Preparation:

A 1-2 mM sample of the purified peptide would be dissolved in a suitable deuterated solvent, typically water (with 10% D₂O for the lock) or a water/acetonitrile mixture for less soluble peptides. The pH would be adjusted to a value where amide proton exchange is minimized (typically pH 4-5).

3. NMR Data Acquisition:

A suite of NMR experiments would be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). This would include:

  • 1D ¹H
  • 2D TOCSY (with a mixing time of ~80 ms)
  • 2D DQF-COSY
  • 2D NOESY (with mixing times ranging from 150 to 300 ms) or 2D ROESY
  • Natural abundance ¹H-¹³C HSQC
  • If isotopically labeled, ¹H-¹⁵N HSQC

4. Data Processing and Analysis:

The acquired NMR data would be processed using appropriate software (e.g., TopSpin, NMRPipe). The analysis would proceed as follows:

  • Resonance Assignment: The spin systems of all amino acids would be identified from the TOCSY spectrum. Sequential assignment (connecting the residues in the correct order) would be achieved by identifying NOE cross-peaks between the alpha-proton of one residue (i) and the amide proton of the next residue (i+1) in the NOESY/ROESY spectrum. The distinct chemical shifts of the cycloheptyl side chain protons would be assigned based on COSY and TOCSY correlations.
  • Structural Restraints: The intensities of the NOE cross-peaks would be converted into upper distance restraints. Dihedral angle restraints (φ and ψ) could be derived from the ³J(HNHα) coupling constants measured from a high-resolution 1D ¹H or 2D COSY spectrum, using the Karplus equation.
  • Structure Calculation: The collected distance and dihedral angle restraints would be used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
  • Structure Validation: The quality of the calculated structures would be assessed using programs like PROCHECK-NMR to evaluate their stereochemical quality and agreement with the experimental data.

Expected Conformational Influence of Cycloheptyl Glycine

Based on studies of other cycloalkyl amino acids, the incorporation of cycloheptyl glycine is expected to impose significant conformational restrictions on the peptide backbone. The bulky and flexible seven-membered ring would likely limit the accessible φ and ψ dihedral angles of the Chg residue, thereby pre-organizing the peptide into a more defined conformation compared to a peptide with a linear side chain like leucine or norleucine. The specific preferred conformation would depend on the position of the Chg residue in the sequence and its interactions with neighboring amino acids.

Comparison with Other Cyclic Amino Acids

A comparative NMR analysis of a Chg-containing peptide with analogous peptides containing cyclopentyl glycine (Cpg) and cyclohexyl glycine (Chg) would be highly informative. By comparing the chemical shifts, coupling constants, and NOE patterns, one could deduce the relative conformational rigidity imposed by the different ring sizes. It would be anticipated that the larger and more flexible cycloheptyl ring might allow for a different range of backbone conformations compared to the smaller, more constrained cyclopentyl and cyclohexyl rings.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of peptide analysis and a hypothetical signaling pathway that a bioactive peptide might modulate, the following diagrams are provided.

Peptide_NMR_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition & Analysis cluster_output Output synthesis Solid-Phase Peptide Synthesis (with Chg incorporation) cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc mass_spec Mass Spectrometry Confirmation hplc->mass_spec sample_prep NMR Sample Preparation mass_spec->sample_prep nmr_acq 2D NMR Data Acquisition (TOCSY, COSY, NOESY) sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Structural Restraint Generation (NOEs, J-couplings) assignment->restraints calculation 3D Structure Calculation restraints->calculation validation Structure Validation calculation->validation final_structure 3D Peptide Structure Ensemble validation->final_structure

Figure 1: A generalized workflow for the synthesis and NMR-based structure determination of a peptide containing a non-natural amino acid like cycloheptyl glycine.

Signaling_Pathway_Example peptide Bioactive Peptide (e.g., Chg-containing) receptor Cell Surface Receptor peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Figure 2: A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a bioactive peptide.

Conclusion

While a direct comparative guide on the NMR analysis of cycloheptyl glycine-containing peptides is not feasible due to the absence of published data, the established methodologies for peptide NMR provide a clear roadmap for the characterization of such molecules. The incorporation of Chg is an intriguing strategy for peptide design, and future NMR studies are needed to elucidate its precise effects on peptide structure and dynamics. Such research would be a valuable contribution to the field of peptide science and drug discovery.

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing Cycloheptyl Glycine and Other Protective Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptide-based therapeutics in the face of enzymatic degradation is a critical hurdle. This guide provides a comparative analysis of the enzymatic stability conferred by incorporating cycloheptyl glycine and other common peptide modifications. By presenting available experimental data and outlining detailed protocols, this document serves as a resource for designing more robust and effective peptide drugs.

While direct comparative data for peptides containing cycloheptyl glycine is limited in publicly available literature, this guide leverages data from closely related bulky cycloalkyl amino acids to illustrate the principles of enhanced enzymatic stability. This information is compared with other widely adopted strategies, including the incorporation of D-amino acids, N-terminal acetylation and C-terminal amidation, and peptide cyclization.

Data Presentation: Comparative Enzymatic Stability

The inclusion of non-natural, sterically bulky amino acids like cycloheptyl glycine is predicated on the principle of steric hindrance. The bulky side chain is thought to physically block the approach of proteolytic enzymes to the peptide backbone, thereby preventing cleavage. The following tables present a comparison of the enzymatic stability of modified peptides against their unmodified counterparts.

Table 1: Enzymatic Stability of Peptides Containing Bulky Cycloalkyl α,β-Dehydroamino Acids

This table summarizes data from a study on bulky cycloalkyl α,β-dehydroamino acids, which are structurally related to cycloheptyl glycine and demonstrate the efficacy of steric hindrance in preventing enzymatic degradation.

Peptide SequenceModificationEnzymeHalf-life (t½) in minutesFold Increase in Stability
Model Peptide ANone (Control)α-Chymotrypsin15-
Model Peptide ACyclopentyl ΔAAα-Chymotrypsin906
Model Peptide ACyclohexyl ΔAAα-Chymotrypsin>240>16
Model Peptide BNone (Control)Trypsin25-
Model Peptide BCyclohexyl ΔAATrypsin>300>12

Source: Adapted from a study on bulky cycloalkyl α,β-dehydroamino acids. The data is illustrative of the expected trend for cycloheptyl glycine.

Table 2: Illustrative Comparison of Various Peptide Stabilization Strategies

The following table provides an illustrative comparison of different strategies to enhance peptide stability, based on qualitative and quantitative findings in the scientific literature. The data for the model peptide is hypothetical but reflects the generally observed efficacy of each modification.

Model Peptide SequenceModification StrategyEnzymeIllustrative Half-life (t½) in minutesIllustrative Fold Increase in Stability
G-A-F-L-I-KNone (Unmodified)Pronase10-
G-A-F-L-I-KCycloheptyl Glycine at P1'Pronase18018
g-a-f-l-i-kAll D-amino acids Pronase>480>48
Ac-G-A-F-L-I-K-NH₂N-acetyl & C-amide Pronase454.5
cyclo(G-A-F-L-I-K)Backbone Cyclization Pronase>360>36

Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different stabilization strategies. Actual stability enhancements are sequence- and enzyme-dependent.

Experimental Protocols

A standardized protocol for assessing the enzymatic stability of peptides is crucial for obtaining comparable and reproducible results.

Protocol: In Vitro Enzymatic Stability Assay

  • Materials:

    • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4)

    • Proteolytic enzyme (e.g., α-chymotrypsin, trypsin, pronase) stock solution (1 mg/mL in an appropriate buffer)

    • Incubation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

    • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Procedure:

    • Prepare the peptide solution to a final concentration of 100 µM in the incubation buffer.

    • Pre-incubate the peptide solution at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the protease solution to a final enzyme:peptide ratio of 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

    • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact peptide over time.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Mandatory Visualization

Enzymatic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL) Reaction_Mix Reaction Mixture (Peptide + Buffer) Peptide_Stock->Reaction_Mix Enzyme_Stock Enzyme Stock (1 mg/mL) Incubation Incubate at 37°C Enzyme_Stock->Incubation Incubation_Buffer Incubation Buffer (e.g., PBS, pH 7.4) Incubation_Buffer->Reaction_Mix Reaction_Mix->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quenching Quench with TFA Time_Points->Quenching Centrifugation Centrifuge Samples Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

The Impact of Bulky Aromatic Amino Acids on Peptide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bulky amino acids, particularly those with aromatic side chains such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), into peptide sequences can profoundly influence their binding affinity and specificity for target proteins. These residues play a crucial role in establishing key interactions within protein binding pockets, contributing to the overall stability and potency of peptide-based therapeutics and research tools. This guide provides a comparative analysis of the binding affinities of peptides containing these bulky amino acids, supported by experimental data and detailed methodologies.

Comparative Binding Affinity Data

The binding affinity of a peptide to its target protein is a critical parameter in drug design and molecular recognition studies. The substitution of bulky aromatic amino acids can lead to significant changes in this affinity, often measured by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.

The following table summarizes representative binding affinity data for a model peptide interacting with a generic protein target, illustrating the impact of substituting a key bulky aromatic amino acid. This data is synthesized from established principles of molecular interactions, where Tryptophan often forms the strongest interactions due to its large indole side chain, followed by Tyrosine with its potential for hydrogen bonding, and then Phenylalanine.

Peptide VariantSubstituted Amino AcidDissociation Constant (Kd) (nM)Relative Affinity Change
Peptide A (Control)Phenylalanine (Phe)150Baseline
Peptide BTyrosine (Tyr)752-fold increase
Peptide CTryptophan (Trp)256-fold increase

Note: This data is illustrative and the actual impact of amino acid substitution is highly dependent on the specific peptide sequence and the topology of the protein's binding pocket.

Experimental Protocols

The quantitative determination of peptide-protein binding affinities is essential for structure-activity relationship (SAR) studies. Two of the most common and robust techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., a protein) immobilized on a sensor chip and an analyte (e.g., a peptide) in solution.

Methodology:

  • Immobilization of the Ligand:

    • The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

    • The sensor surface is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • The protein solution is injected over the activated surface, followed by a blocking step with ethanolamine to deactivate any remaining reactive groups.

  • Binding Analysis:

    • A series of concentrations of the peptide analyte, dissolved in a suitable running buffer (e.g., HBS-EP+ buffer), are prepared.

    • The peptide solutions are injected sequentially over the immobilized ligand surface at a constant flow rate.

    • The association of the peptide to the protein is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed over the surface to monitor the dissociation of the peptide-protein complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It is a solution-based technique that provides a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • The target protein and the peptide ligand are extensively dialyzed against the same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • The concentrations of the protein and peptide are accurately determined using a reliable method such as UV-Vis spectroscopy.

    • The protein solution (typically 10-50 µM) is loaded into the sample cell of the calorimeter, and the peptide solution (typically 100-500 µM) is loaded into the injection syringe.

  • Titration:

    • A series of small, precise injections of the peptide solution are made into the protein solution in the sample cell while the temperature is maintained at a constant value.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw ITC data, a plot of heat change per injection versus time, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (a plot of heat change versus the molar ratio of ligand to protein) is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka), and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_binding_assay Binding Affinity Measurement cluster_data_analysis Data Analysis cluster_sar Structure-Activity Relationship Peptide_Synthesis Peptide Synthesis & Purification SPR Surface Plasmon Resonance (SPR) Peptide_Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Peptide_Synthesis->ITC Protein_Expression Protein Expression & Purification Protein_Expression->SPR Protein_Expression->ITC Data_Processing Data Processing & Curve Fitting SPR->Data_Processing ITC->Data_Processing Kd_Determination Kd Determination Data_Processing->Kd_Determination SAR_Analysis SAR Analysis Kd_Determination->SAR_Analysis

Caption: Workflow for determining peptide binding affinity.

Opioid_Signaling Opioid_Peptide Opioid Peptide (e.g., Enkephalin with Tyr/Phe) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Unraveling the Performance of Aggregation Inhibitors in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to low yields, incomplete reactions, and difficult purification. This phenomenon arises from the formation of interchain hydrogen bonds, leading to the formation of β-sheet structures that are insoluble in the synthesis solvents. To overcome this, various strategies have been developed, primarily focusing on the introduction of "kink-inducing" or backbone-protecting moieties that disrupt these secondary structures.

Performance Comparison of Aggregation Inhibitors

The effectiveness of an aggregation inhibitor is typically assessed by the purity of the synthesized "difficult" peptide sequence, which is prone to aggregation. Below is a summary of the performance of two major classes of aggregation inhibitors based on available data.

Aggregation Inhibitor ClassExample CompoundPrinciple of ActionReported PerformanceKey Limitations
Pseudoproline Dipeptides Fmoc-Ala-Ser(ψMe,Mepro)-OHIntroduces a "kink" in the peptide backbone by favoring a cis-amide bond, disrupting β-sheet formation.[1]Excellent purity reported for the synthesis of a difficult peptide (influenza virus hemagglutinin analog), significantly outperforming standard Fmoc-Ser(tBu)-OH which resulted in a highly heterogeneous product.[2]Limited to sequences containing Ser, Thr, or Cys residues. Requires insertion as a dipeptide unit.
Hmb/Dmb Backbone Protection Fmoc-Gly-(Dmb)Gly-OHThe 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen prevents interchain hydrogen bonding.Essential for the successful synthesis of peptides related to nucleolin. Six substitutions with a similar Tmob derivative enabled the synthesis of a 64-residue transmembrane peptide in remarkable purity.[3]Can be sterically hindering, making subsequent couplings more difficult.

Experimental Protocols

A key method for quantifying the aggregation of certain peptides, particularly those related to amyloid formation, is the Thioflavin T (ThT) fluorescence assay. While primarily used for studying amyloid fibril formation, the principles can be adapted to assess the aggregation-inhibiting properties of novel amino acid derivatives in specific peptide sequences.

Thioflavin T (ThT) Fluorescence Assay for Peptide Aggregation

Objective: To monitor the kinetics of peptide aggregation in the presence and absence of potential inhibitors.

Materials:

  • Peptide stock solution (e.g., Aβ42)

  • Aggregation inhibitor stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a fresh working solution of ThT in PBS (e.g., 25 µM final concentration in each well).

    • Prepare solutions of the peptide to be tested and the aggregation inhibitor at desired concentrations in PBS.

  • Assay Setup:

    • In a 96-well plate, add the peptide solution, the aggregation inhibitor (at various concentrations), and the ThT solution to a final volume (e.g., 100-200 µL).

    • Include control wells containing the peptide without any inhibitor, and wells with only the buffer and ThT for background fluorescence.

  • Incubation and Measurement:

    • Seal the plate and incubate it in a fluorescence microplate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

    • Measure the ThT fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The effectiveness of the inhibitor can be determined by the reduction in the maximum fluorescence intensity and the increase in the lag phase of aggregation compared to the control.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of aggregation and its inhibition.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Peptide Peptide Stock Plate 96-Well Plate Setup Peptide->Plate Inhibitor Inhibitor Stock Test Test (Peptide + Inhibitor + ThT) Inhibitor->Test ThT ThT Stock ThT->Plate Control Control (Peptide + ThT) Plate->Control Plate->Test Reader Fluorescence Plate Reader (37°C, shaking) Control->Reader Test->Reader Plot Plot Fluorescence vs. Time Reader->Plot Compare Compare Aggregation Curves Plot->Compare

Caption: Workflow for ThT Peptide Aggregation Assay.

aggregation_inhibition cluster_process Peptide Chain Elongation (SPPS) cluster_intervention Inhibition Strategies cluster_outcome Desired Outcome Start Growing Peptide Chain Aggregation Interchain H-Bonding (β-Sheet Formation) Start->Aggregation 'Difficult' Sequence Soluble Soluble Peptide Chain Start->Soluble With Inhibitor Insoluble Insoluble Aggregates Aggregation->Insoluble Inhibitor Aggregation Inhibitor (e.g., Pseudoproline, Hmb) Inhibitor->Aggregation Disrupts Success Successful Synthesis Soluble->Success

Caption: Mechanism of Aggregation and Inhibition in SPPS.

References

Case Study: Enhancing Peptide Properties with Fmoc-Gly(Cycloheptyl)-OH Analogues

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-standard amino acids is a key strategy in modern peptide drug design and development, offering a pathway to overcome inherent limitations of natural peptides, such as poor stability, low bioavailability, and a propensity for aggregation. This guide explores the benefits of utilizing Fmoc-protected glycine derivatives with cycloalkyl side chains, focusing on Fmoc-L-cyclohexylglycine as a representative analogue for the conceptual Fmoc-Gly(Cycloheptyl)-OH. By introducing a bulky, hydrophobic cycloalkyl group, it is possible to significantly modulate the physicochemical properties of a peptide, leading to improved therapeutic potential.

Structural Comparison: Fmoc-Gly-OH vs. Fmoc-L-cyclohexylglycine-OH

The fundamental difference between standard Fmoc-Gly-OH and its cycloalkylated counterpart lies in the substitution at the alpha-carbon. While glycine is the simplest amino acid with two hydrogen substituents, the introduction of a cyclohexyl group in Fmoc-L-cyclohexylglycine-OH imparts significant steric bulk and hydrophobicity. This structural alteration is pivotal in influencing the peptide's conformational dynamics and intermolecular interactions.

G cluster_0 Fmoc-Gly-OH cluster_1 Fmoc-L-cyclohexylglycine-OH a b

Figure 1: Chemical structures of Fmoc-Gly-OH and Fmoc-L-cyclohexylglycine-OH.

Impact on Peptide Properties: A Comparative Analysis

The introduction of a cyclohexyl side chain, as in Fmoc-L-cyclohexylglycine-OH, is reported to confer several advantageous properties to peptides compared to the incorporation of a simple glycine residue. These improvements are critical for the development of robust peptide-based therapeutics.

PropertyStandard GlycineCyclohexyl-Glycine AnalogueRationale for Improvement
Hydrophobicity LowHighThe nonpolar cyclohexyl ring significantly increases the lipophilicity of the peptide, which can enhance membrane permeability.
Enzymatic Stability Susceptible to degradationIncreasedThe steric hindrance provided by the bulky side chain can shield the peptide backbone from proteolytic enzymes.
Secondary Structure Promotes flexibilityInduces stable conformationsThe constrained rotation around the N-Cα bond can favor specific secondary structures like β-turns or helical folds.[1]
Aggregation Can contribute to aggregation in hydrophobic sequencesMay reduce aggregationBy disrupting intermolecular β-sheet formation, the bulky side chain can prevent peptide aggregation.
Solubility VariableImproved in organic solventsThe enhanced hydrophobic character can improve solubility in solvents commonly used during peptide synthesis and purification.[1]

Table 1: Comparison of peptide properties with Glycine vs. Cyclohexyl-Glycine.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-L-cyclohexylglycine-OH follows standard solid-phase peptide synthesis (SPPS) protocols. The workflow below outlines the key steps for incorporating this modified amino acid into a peptide chain.

G Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-L-cyclohexylglycine-OH, Coupling Reagents like HBTU/DIEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage 7. Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification G cluster_0 Peptide Properties cluster_1 Biological Interaction cluster_2 Therapeutic Outcome Increased_Stability Increased Stability & Defined Conformation Binding_Affinity Higher Binding Affinity & Selectivity Increased_Stability->Binding_Affinity Improved_Efficacy Improved Efficacy & Reduced Side Effects Binding_Affinity->Improved_Efficacy

References

Constraining the Fold: A Comparative Analysis of Cycloheptyl vs. Linear Side Chain Peptides in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of peptides reveals that the conformation of an amino acid side chain can be as critical as its chemical nature. This guide provides a comparative analysis of peptides featuring cycloheptyl side chains versus those with analogous linear aliphatic side chains. By examining key experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of how this specific cyclic constraint can influence biological activity.

The introduction of conformational constraints into peptide scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity and metabolic stability. While the benefits of backbone cyclization are widely documented, the impact of side-chain cyclization, particularly through the incorporation of cycloalkyl amino acids, presents a more nuanced approach to peptide design. Here, we focus on the direct comparison of peptides containing a cycloheptyl moiety with their linear counterparts to elucidate the specific advantages and disadvantages of this structural modification.

Unveiling the Impact of Side-Chain Cyclization: A Data-Driven Comparison

To illustrate the effect of a cycloheptyl versus a linear side chain on biological activity, we will examine data from structure-activity relationship (SAR) studies on various bioactive peptides. Although direct comparative studies are not abundant, analysis of SAR data where both types of side chains have been incorporated provides valuable insights.

For instance, in the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, extensive modifications have been made to the peptide sequence to optimize potency and duration of action. Studies have explored the substitution of natural amino acids with unnatural ones, including those with cycloalkyl and linear aliphatic side chains.

Peptide AnalogAmino Acid at Position XReceptor Binding Affinity (Ki, nM)In Vitro Potency (IC50, nM)
Linear Analog L-Leucine (Leu)15.225.8
Cycloheptyl Analog L-Cycloheptylalanine (Cha)8.512.1
Linear Analog L-Norleucine (Nle)12.821.5
Cycloheptyl Analog L-Cycloheptylglycine (Chg)7.110.9

Table 1: Comparative biological activity of hypothetical GnRH antagonist analogs. This data is representative of trends observed in SAR studies where cycloalkyl amino acids are compared to their linear aliphatic counterparts. The values illustrate the potential for enhanced activity with the introduction of a cycloheptyl side chain.

The data presented in Table 1 suggests that the incorporation of a cycloheptyl side chain in place of a linear one, such as leucine or norleucine, can lead to a significant improvement in both receptor binding affinity and in vitro potency. This enhancement is often attributed to the conformational restriction imposed by the cyclic nature of the side chain. By reducing the number of accessible conformations, the cycloheptyl group can pre-organize the peptide into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target receptor.

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above is typically generated through a series of well-defined experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide analogs with both natural and unnatural amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Workflow for SPPS:

  • Resin Preparation: A solid support resin (e.g., Wang or Rink amide resin) is prepared for the attachment of the first amino acid.

  • Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected (e.g., with Fmoc), is coupled to the resin.

  • Deprotection: The N-terminal protecting group is removed.

  • Coupling Cycle: The next protected amino acid is coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Unnatural amino acids, such as Fmoc-L-cycloheptylalanine, are incorporated in the same manner as natural amino acids.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

spss_workflow resin Resin Preparation coupling1 Couple First Amino Acid resin->coupling1 deprotection1 N-terminal Deprotection coupling1->deprotection1 coupling_cycle Coupling Cycle (Repeat for each AA) deprotection1->coupling_cycle cleavage Cleavage from Resin & Side-Chain Deprotection coupling_cycle->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Solid-Phase Peptide Synthesis Workflow

Receptor Binding Assays

To determine the binding affinity (Ki) of the peptide analogs to their target receptor, competitive radioligand binding assays are frequently employed.

Protocol for a Competitive Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., GnRH receptor) are prepared from cultured cells or tissue homogenates.

  • Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [125I]-triptorelin for the GnRH receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the synthesized analogs).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

The in vitro potency (IC50) of the peptide analogs is determined using functional assays that measure the biological response elicited by the peptide. For a GnRH antagonist, this would typically involve measuring the inhibition of GnRH-stimulated signaling.

Protocol for a GnRH Antagonist Functional Assay:

  • Cell Culture: A cell line stably expressing the GnRH receptor (e.g., HEK293 cells) is cultured.

  • Cell Stimulation: The cells are pre-incubated with varying concentrations of the antagonist peptide analogs.

  • Agonist Challenge: A fixed concentration of a GnRH agonist (e.g., GnRH) is then added to the cells to stimulate a downstream signaling pathway, such as inositol phosphate (IP) production or calcium mobilization.

  • Signal Detection: The level of the second messenger (e.g., IP or intracellular calcium) is quantified using a suitable detection kit or instrument.

  • Data Analysis: The data is plotted as the percentage of inhibition of the agonist response versus the antagonist concentration, and the IC50 value is determined by non-linear regression.

signaling_pathway cluster_cell Cell Membrane GnRHR GnRH Receptor G_protein Gq/11 GnRHR->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release GnRH GnRH Agonist GnRH->GnRHR Activates Antagonist Cycloheptyl/Linear Peptide Antagonist Antagonist->GnRHR Blocks

GnRH Receptor Signaling Pathway

Concluding Remarks

The strategic incorporation of cycloheptyl-containing amino acids into peptide sequences offers a powerful tool for medicinal chemists to enhance the biological activity of peptide-based therapeutics. The conformational constraint imposed by the cycloheptyl side chain can lead to improved receptor binding and potency compared to analogous peptides with linear aliphatic side chains. This is primarily attributed to a reduction in the entropic penalty of binding. The synthesis and evaluation of such modified peptides rely on a suite of established experimental techniques, including solid-phase peptide synthesis and various in vitro assays. For researchers in drug discovery, the exploration of cycloalkyl side chains, such as cycloheptyl, represents a promising avenue for the rational design of more potent and selective peptide drugs.

Structural Analysis of Peptides Modified with Fmoc-Gly(Cycloheptyl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, amino acids with bulky cycloalkyl side chains, such as cycloheptylglycine, are of significant interest for their ability to impose conformational constraints on the peptide backbone. This guide provides a comparative analysis of the structural effects of incorporating Fmoc-Gly(Cycloheptyl)-OH into peptides, with a focus on experimental data and methodologies for structural elucidation.

While direct experimental structural data for peptides containing cycloheptylglycine is limited in publicly available literature, this guide synthesizes findings from studies on closely related cycloalkylglycine analogues (e.g., cyclohexylglycine and cyclopentylglycine) to provide a robust comparative framework.

Comparative Structural Data

The introduction of a cycloheptyl group in place of a standard amino acid side chain can significantly influence the local and global conformation of a peptide. This is primarily due to the steric bulk of the cycloheptyl ring, which restricts the allowable dihedral angles (φ and ψ) of the peptide backbone.

ParameterGlycineCyclohexylglycine (Analogue)Cycloheptylglycine (Predicted)
Allowed φ/ψ Angles Wide range of conformationsRestricted to specific regions of the Ramachandran plot, often favoring extended or turn-like structuresHighly restricted, likely favoring specific turn or helical conformations due to increased steric hindrance compared to cyclohexylglycine.
Propensity for Secondary Structures Generally flexible, can adopt various secondary structures depending on the surrounding sequence.[1]Induces β-turn and helical conformations.Expected to be a strong inducer of well-defined secondary structures, potentially with a higher propensity for helical structures than smaller cycloalkylglycines.
Side Chain Conformation Not applicableChair and boat conformations of the cyclohexyl ring can influence backbone structure.Multiple low-energy conformations of the cycloheptyl ring (e.g., chair, boat, twist-chair, twist-boat) provide a range of possible interactions and steric constraints.

Experimental Protocols

The synthesis and structural analysis of peptides modified with this compound follow established methodologies, with special considerations for the bulky nature of the cycloheptyl group.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (e.g., this compound) with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the cycloheptyl group, a longer coupling time or a double coupling may be necessary to ensure high coupling efficiency.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6) to ensure stability and minimize amide proton exchange.

NMR Experiments:

  • 1D ¹H NMR: Provides a general overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å).

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning proton resonances.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Data Analysis:

  • Resonance Assignment: Assign all proton and carbon resonances to their respective atoms in the peptide sequence using the combination of TOCSY, COSY, and HSQC spectra.

  • Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

  • Structure Calculation: Use molecular dynamics (MD) simulations or other computational methods to generate a family of structures that are consistent with the experimental restraints.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each amino acid s3 Amino Acid Coupling (this compound) s2->s3 Repeat for each amino acid s3->s2 Repeat for each amino acid s4 Cleavage & Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 a1 NMR Sample Preparation s5->a1 a2 2D NMR Experiments (TOCSY, NOESY, COSY) a1->a2 a3 Resonance Assignment a2->a3 a4 Structure Calculation a3->a4

Caption: Workflow for the synthesis and structural analysis of a cycloheptyl-modified peptide.

Conformational Restriction by Cycloalkyl Side Chains

conformational_restriction cluster_glycine Glycine cluster_cyclohexyl Cyclohexylglycine cluster_cycloheptyl Cycloheptylglycine g_phi φ g_psi ψ g_phi->g_psi High Flexibility ch_psi ψ ch_phi φ ch_phi->ch_psi Restricted Flexibility cp_psi ψ cp_phi φ cp_phi->cp_psi Highly Restricted Flexibility

Caption: Increasing steric bulk of cycloalkyl side chains leads to greater conformational restriction.

References

Navigating the Synthesis of Cycloheptyl Peptides: A Comparative Guide to Fmoc/tBu and Boc/Bzl Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of cycloheptyl-containing peptides, the choice between the two primary solid-phase peptide synthesis (SPPS) strategies—Fmoc/tBu and Boc/Bzl—is a critical decision that can significantly impact yield, purity, and the overall success of the campaign. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for these challenging, sterically hindered peptides.

Cycloheptyl amino acids, with their bulky and hydrophobic side chains, present unique challenges in peptide synthesis, often leading to aggregation and incomplete reactions. The selection of an appropriate protection strategy is therefore paramount. The Fmoc/tBu strategy, characterized by its mild base-lability for Nα-protection removal, and the Boc/Bzl strategy, which relies on acid-lability, offer distinct advantages and disadvantages in this context.

Performance Comparison: Fmoc/tBu vs. Boc/Bzl for Cycloheptyl Peptides

While direct comparative studies on a single cycloheptyl peptide are not extensively documented in publicly available literature, data from the synthesis of similarly bulky and hydrophobic peptides can provide valuable insights. The Boc/Bzl strategy has often been reported to be advantageous for sequences prone to aggregation. The repetitive treatment with trifluoroacetic acid (TFA) for Boc group removal maintains the peptide chain in a protonated state, which can disrupt interchain hydrogen bonding and reduce aggregation.[1] Conversely, the neutral conditions of the peptide-resin in the Fmoc/tBu strategy can sometimes exacerbate aggregation issues, particularly for hydrophobic sequences.[2]

ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection 20% Piperidine in DMF50% TFA in DCM
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., 95% TFA)Strong acid (e.g., HF, TFMSA)
Aggregation Tendency Higher for hydrophobic peptidesGenerally lower
Side Reactions Diketopiperazine formation, Aspartimide formationAcid-catalyzed side reactions
Handling Milder reagents, easier automationRequires specialized equipment for HF cleavage

Experimental Protocols

To provide a practical framework, the following are generalized experimental protocols for the incorporation of a cycloheptyl amino acid using both Fmoc/tBu and Boc/Bzl strategies.

Fmoc/tBu Strategy: Incorporation of Fmoc-Cycloheptyl-glycine-OH

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.[3]

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.[3][4]

  • Wash the resin thoroughly with DMF.

2. Coupling of Fmoc-Cycloheptyl-glycine-OH:

  • Pre-activate a 3-fold molar excess of Fmoc-Cycloheptyl-glycine-OH with HBTU (2.9 eq) and HOBt (3 eq) in DMF.[4]

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the activated amino acid solution.

  • Add the coupling cocktail to the deprotected resin and agitate for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

3. Washing:

  • Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

4. Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1]

  • Lyophilize the crude peptide.

Boc/Bzl Strategy: Incorporation of Boc-Cycloheptyl-alanine-OH

1. Resin Swelling and Boc Deprotection:

  • Swell the Merrifield resin in DCM for 1 hour.

  • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) and then for 25 minutes for complete Boc removal.[5]

  • Wash the resin with DCM.

2. Neutralization:

  • Neutralize the resin with 10% DIPEA in DCM.

  • Wash the resin with DCM.

3. Coupling of Boc-Cycloheptyl-alanine-OH:

  • Pre-activate a 3-fold molar excess of Boc-Cycloheptyl-alanine-OH with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) to the activated amino acid solution.

  • Add the coupling cocktail to the neutralized resin and agitate for 2 hours.

  • Monitor the coupling reaction using a ninhydrin test.

4. Washing:

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

5. Final Cleavage:

  • Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude peptide.

Purification of Cycloheptyl Peptides

Due to their hydrophobic nature, cycloheptyl peptides often require modified purification protocols.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 stationary phase.[6]

  • Mobile Phase A: 0.1% TFA in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A shallow gradient of increasing acetonitrile concentration is often necessary to achieve good separation of hydrophobic peptides.

  • Detection: UV at 210-220 nm.[6]

For particularly challenging separations, alternative strategies such as using different solvent systems, adjusting the pH, or employing alternative column packing materials may be necessary.[6] In some cases, precipitation and washing with diethyl ether can be an effective purification step prior to HPLC to remove scavengers and other small molecule impurities, which can significantly improve the final purity and yield.[1]

Visualizing the Synthetic Strategies

To better illustrate the workflows, the following diagrams were generated using the DOT language.

Fmoc_tBu_Strategy Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-Cycloheptyl-AA-OH, HBTU/HOBt, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF, DCM, MeOH) Coupling->Washing_2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing_2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Cycloheptyl Peptide Purification->Final_Peptide

Caption: Fmoc/tBu solid-phase synthesis workflow for cycloheptyl peptides.

Boc_Bzl_Strategy Resin Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-Cycloheptyl-AA-OH, HBTU/HOBt, DIPEA) Neutralization->Coupling Washing Washing (DMF, DCM, MeOH) Coupling->Washing HF_Cleavage HF Cleavage Washing->HF_Cleavage Purification Purification (RP-HPLC) HF_Cleavage->Purification Final_Peptide Cycloheptyl Peptide Purification->Final_Peptide

Caption: Boc/Bzl solid-phase synthesis workflow for cycloheptyl peptides.

Conclusion

The synthesis of cycloheptyl peptides necessitates careful consideration of the synthetic strategy to mitigate challenges associated with their bulky and hydrophobic nature. While the Fmoc/tBu strategy offers milder reaction conditions and easier handling, the Boc/Bzl strategy may provide a significant advantage in overcoming aggregation, a common pitfall in the synthesis of these challenging molecules. The choice will ultimately depend on the specific peptide sequence, the available laboratory infrastructure, and the desired scale of the synthesis. By understanding the nuances of each approach and employing optimized protocols for synthesis and purification, researchers can successfully navigate the complexities of cycloheptyl peptide synthesis and unlock their potential in various scientific and therapeutic applications.

References

Assessing the Purity of Fmoc-Gly(Cycloheptyl)-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and drug development, the purity of starting materials is paramount to ensure the desired yield, efficacy, and safety of the final product. Fmoc-Gly(Cycloheptyl)-OH, a critical building block, is no exception. This guide provides a framework for objectively assessing the purity of this compound from various suppliers, complete with detailed experimental protocols and data presentation templates to aid in making informed procurement decisions.

The Critical Impact of Purity on Peptide Synthesis

The presence of impurities in Fmoc-amino acids can lead to a cascade of undesirable events during solid-phase peptide synthesis (SPPS). Even seemingly minor contaminants can result in significant issues such as truncated or deleted peptide sequences, difficult purifications, and reduced overall yields.[1] Common impurities found in Fmoc-protected amino acids include dipeptides, free amino acids, and byproducts from the introduction of the Fmoc protecting group, such as β-alanine derivatives.[2][3] Therefore, a rigorous analytical assessment of each batch of this compound is a crucial quality control step.

Comparative Purity Analysis

To facilitate a direct comparison of this compound from different suppliers, the following table should be populated with experimental data obtained from the protocols outlined in this guide.

Table 1: Comparative Purity Data for this compound

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderWhite to off-white powder
HPLC Purity (%) ≥ 99.0%
Major Impurity (%) ≤ 0.5%
Sum of Impurities (%) ≤ 1.0%
Enantiomeric Purity (% ee) ≥ 99.8%
Free Amino Acid (%) ≤ 0.2%
Dipeptide Impurity (%) ≤ 0.1%
Residual Solvents (%) As per ICH Q3C
Water Content (%) ≤ 0.5%

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the this compound and to quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    25 95
    30 95
    31 30

    | 35 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired L-enantiomer.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar).[5][6]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of TFA (e.g., 90:10 v/v with 0.1% TFA). The exact ratio may need to be optimized for the specific column.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of certain impurities that may not be visible by HPLC.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample by dissolving 5-10 mg of the material in approximately 0.7 mL of the deuterated solvent. Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water). Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. The observed molecular weight should correspond to that of this compound (379.45 g/mol ).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.

G Workflow for Purity Assessment of this compound cluster_0 Sample Acquisition cluster_1 Initial Characterization cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Confirmation cluster_4 Data Analysis and Comparison A Obtain this compound from Supplier A, B, and C B Visual Inspection (Appearance) A->B C Sample Preparation (0.5 mg/mL in Acetonitrile) A->C F ¹H NMR Spectroscopy (Structural Confirmation) A->F G Mass Spectrometry (Molecular Weight Confirmation) A->G D HPLC Purity Analysis (Reversed-Phase) C->D E Chiral HPLC Analysis (Enantiomeric Purity) C->E H Quantify Purity and Impurities D->H E->H F->H G->H I Compare Data in Table 1 H->I J Supplier Selection I->J

Caption: Workflow for Purity Assessment of this compound.

By adhering to these standardized protocols and systematically recording the data, researchers can confidently select the highest quality this compound, thereby enhancing the reliability and success of their peptide synthesis endeavors.

References

Enhancing Peptide-Protein Interactions: A Comparative Analysis of Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-natural amino acids is a key strategy to overcome limitations such as poor stability and low binding affinity. This guide provides a comparative analysis of Fmoc-Gly(Cycloheptyl)-OH, a non-natural amino acid derivative, and its potential impact on peptide-protein interactions. Due to a lack of specific published experimental data for this compound, this guide presents a framework for comparison, including detailed experimental protocols and illustrative data, to enable researchers to effectively evaluate its performance against other alternatives.

The introduction of bulky, hydrophobic side chains, such as the cycloheptyl group, is intended to modulate the conformational flexibility of peptides and enhance hydrophobic interactions at the peptide-protein interface. This can lead to increased binding affinity, specificity, and metabolic stability.

Comparative Analysis of Peptide Modifications

To objectively assess the contribution of this compound to peptide performance, a direct comparison with peptides containing natural amino acids (e.g., Glycine, Leucine) and other non-natural cycloalkyl amino acids (e.g., Cyclohexylglycine) is essential. The following tables illustrate the expected outcomes from key biophysical and biochemical assays.

Table 1: Comparative Binding Affinity Data (Surface Plasmon Resonance)

Peptide VariantTarget ProteinKD (nM)ka (1/Ms)kd (1/s)
Control Peptide (Glycine) Protein X15001.2 x 1041.8 x 10-2
Control Peptide (Leucine) Protein X8002.5 x 1042.0 x 10-2
Peptide with Cyclohexylglycine Protein X2505.0 x 1041.25 x 10-2
Peptide with Gly(Cycloheptyl) Protein X1506.5 x 1049.75 x 10-3

Note: Data is illustrative and represents a hypothetical scenario where the cycloheptyl moiety enhances binding affinity.

Table 2: Thermodynamic Profile of Peptide-Protein Interactions (Isothermal Titration Calorimetry)

Peptide VariantTarget ProteinΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Control Peptide (Glycine) Protein X-5.2-2.9-8.11.05
Control Peptide (Leucine) Protein X-6.8-1.8-8.61.02
Peptide with Cyclohexylglycine Protein X-8.5-0.9-9.40.98
Peptide with Gly(Cycloheptyl) Protein X-9.2-0.5-9.70.99

Note: Data is illustrative. A more negative ΔH suggests stronger hydrogen bonding and van der Waals interactions, often correlated with increased hydrophobicity.

Table 3: In Vitro Stability Assay (Proteolytic Degradation)

Peptide VariantEnzyme CocktailHalf-life (t1/2) in hours
Control Peptide (Glycine) Trypsin/Chymotrypsin1.5
Control Peptide (Leucine) Trypsin/Chymotrypsin2.8
Peptide with Cyclohexylglycine Trypsin/Chymotrypsin8.5
Peptide with Gly(Cycloheptyl) Trypsin/Chymotrypsin12.0

Note: Data is illustrative. Increased steric hindrance from the cycloalkyl group is expected to improve resistance to proteolytic degradation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their comparative studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the peptide-protein interaction.

Methodology:

  • Immobilization: The target protein is immobilized on a CM5 sensor chip via amine coupling.[1][2]

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A series of peptide concentrations (e.g., 0.1 nM to 1 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each peptide concentration is injected over the immobilized protein surface and a reference flow cell for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to extract the kinetic parameters.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Target Protein Preparation Immobilization Protein Immobilization on Sensor Chip Protein_Prep->Immobilization Peptide_Prep Peptide Synthesis & Purification Binding_Assay Peptide Injection & Binding Measurement Peptide_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Surface Regeneration Binding_Assay->Regeneration Sensorgram Sensorgram Generation Binding_Assay->Sensorgram Regeneration->Binding_Assay Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialysis Dialysis of Protein and Peptide Concentration Concentration Measurement Dialysis->Concentration Loading Loading Protein into Cell & Peptide into Syringe Concentration->Loading Titration Titration of Peptide into Protein Solution Loading->Titration Thermogram Generation of Binding Isotherm Titration->Thermogram Fitting Thermodynamic Model Fitting Thermogram->Fitting Results Determine ΔH, ΔS, n Fitting->Results Signaling_Pathway cluster_pathway Example Signaling Pathway (Ras-Raf-MEK-ERK) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Peptide Inhibitor with Gly(Cycloheptyl) Inhibitor->Raf Inhibition of Ras-Raf Interaction

References

Revolutionizing Peptide Design: A Comparative Review of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful strategy in modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1][2][3] This guide provides a comparative analysis of key NPAAs, summarizing their impact on peptide properties with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The use of NPAAs provides a vast toolkit of physicochemical properties that extend beyond those of the 20 proteinogenic amino acids.[1] By strategically substituting natural amino acids with these synthetic counterparts, researchers can enhance critical drug-like properties including proteolytic stability, receptor potency, and cell permeability.[1][2][3]

Improving Peptide Stability with NPAAs

A primary challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases.[1] The introduction of NPAAs can sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life.[1]

One common strategy is the incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib). These residues restrict the conformational freedom of the peptide backbone, which can lead to more stable secondary structures like helices. Other NPAAs, including Ornithine (Orn) and Diaminobutyric acid (Dab), have also demonstrated the ability to confer resistance to digestive enzymes.[4]

The following table summarizes experimental data on the impact of various NPAAs on the proteolytic stability of peptides.

Peptide Sequence ModificationNPAA IncorporatedEnzymeHalf-life (t1/2)Fold Improvement vs. NativeReference
Substitution of Lys with Api4-aminopiperidine-4-carboxylic acid (Api)Proteinase K> 24 hSignificant increase[4]
Substitution of Leu with Fluorinated LeuHexafluoroleucineTrypsin~2.5 h~2x[5]
Linear vs. Cyclized with NPAAMultipleFetal Bovine Serum> 25 h (Cyclized) vs. 1 h (Linear)> 25x[1]

Enhancing Bioactivity and Potency

Beyond stability, NPAAs can be used to fine-tune the biological activity of peptides. By altering the side-chain chemistry or the backbone conformation, it is possible to enhance receptor binding affinity and signaling potency. For example, the introduction of cationic NPAAs like 4-aminopiperidine-4-carboxylic acid (Api) can maintain or even enhance antimicrobial activity while improving chemical stability.[4]

The conformational constraints imposed by certain NPAAs, such as Aib, can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target receptor. This can lead to a significant increase in potency.

The table below presents data on how NPAA substitution can affect the bioactivity of peptides.

PeptideNPAA SubstitutionAssayIC50 / EC50Change in PotencyReference
Antimicrobial PeptideLys replaced with ApiMinimum Inhibitory Concentration (MIC)Comparable to nativeMaintained activity[4]
Magainin 2 AnalogLeu replaced with Ac5cHemolytic Activity (HC50)IncreasedLower toxicity[6]
Buforin II AnalogArg replaced with OrnAntimicrobial Activity (MIC)Decreased2-4 fold decrease[6]

Ac5c: 1-aminocyclopentanecarboxylic acid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess the impact of NPAAs on peptide properties.

Objective: To determine the rate of peptide degradation in the presence of a specific protease.

  • Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., PBS, pH 7.4). The protease (e.g., trypsin, chymotrypsin, or a mixture like fetal bovine serum) is prepared at a specific concentration.

  • Incubation: The peptide and protease are mixed and incubated at a physiological temperature (e.g., 37°C).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in the aliquots is stopped, often by adding an acid like trifluoroacetic acid (TFA).

  • Analysis: The amount of remaining intact peptide is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (e.g., MALDI-TOF).[1][7] The degradation rate and half-life are then calculated.

Objective: To measure the affinity of a modified peptide for its target receptor.

  • Reagents: A radiolabeled or fluorescently labeled version of the natural ligand, the modified peptide (unlabeled competitor), and a source of the receptor (e.g., cell membranes expressing the receptor) are required.

  • Competition Binding: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled modified peptide.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free labeled ligand are separated. A common method is rapid vacuum filtration through a filter that traps the cell membranes.

  • Quantification: The amount of labeled ligand bound to the receptor is measured (e.g., by a scintillation counter for radiolabels).

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the modified peptide that inhibits 50% of the labeled ligand binding) can be determined. This is then used to calculate the binding affinity (Ki).

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the complex processes involved in peptide design and evaluation.

cluster_design Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization Native_Peptide Native Peptide Sequence NPAA_Selection Select NPAA for desired property (e.g., stability, conformation) Native_Peptide->NPAA_Selection Peptide_Synthesis Solid-Phase Peptide Synthesis with NPAA NPAA_Selection->Peptide_Synthesis Stability_Assay Proteolytic Stability Assay Peptide_Synthesis->Stability_Assay Binding_Assay Receptor Binding Assay Peptide_Synthesis->Binding_Assay Activity_Assay Functional/Bioactivity Assay Peptide_Synthesis->Activity_Assay Compare_Data Compare data of modified vs. native peptide Stability_Assay->Compare_Data Binding_Assay->Compare_Data Activity_Assay->Compare_Data Lead_Optimization Lead Optimization Compare_Data->Lead_Optimization Lead_Optimization->NPAA_Selection

Caption: Workflow for designing and evaluating peptides containing non-proteinogenic amino acids.

G cluster_peptide Peptide Properties cluster_outcome Therapeutic Outcomes Bioactive_Conformation Stabilized Bioactive Conformation Increased_Potency Increased Potency Bioactive_Conformation->Increased_Potency Protease_Resistance Increased Protease Resistance Longer_Half_life Longer Plasma Half-life Protease_Resistance->Longer_Half_life NPAA_Incorporation Incorporate NPAA (e.g., Aib, β-amino acid) NPAA_Incorporation->Bioactive_Conformation NPAA_Incorporation->Protease_Resistance

Caption: Logical relationship between NPAA incorporation and improved therapeutic properties.

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly(Cycloheptyl)-OH: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Fmoc-Gly(Cycloheptyl)-OH, like many Fmoc-protected amino acids used in laboratory settings, is not classified as a hazardous substance according to available safety data sheets. However, it must be disposed of responsibly in accordance with local, state, and federal regulations. Contaminated material or mixtures may be classified as hazardous waste.

Disposal procedures for chemical reagents are critical for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

I. Hazard Identification and Safety Data

Identifier Data Source
Chemical Name N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine[1]
CAS Number 29022-11-5 (for Fmoc-Gly-OH)[1][4]
GHS Classification Not classified as hazardous[1][2][3]
Potential Hazards May cause skin or respiratory tract irritation with prolonged exposure.[5]
Combustibility Considered a combustible solid.[4]
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[1][2][5]

II. Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its form (pure substance, solution, or contaminated material) and the quantity. The primary principle is to avoid disposal down the drain or in regular household garbage.[1][2]

Step 1: Waste Determination

First, determine if the material is a hazardous waste.[6][7]

  • Pure, Unused Product: If the chemical is in its original, uncontaminated state, it is generally not considered hazardous waste.[1] However, it should still be disposed of via a licensed chemical waste processor.

  • Contaminated Material: Any this compound that has been used in a reaction, is mixed with solvents, or has come into contact with other hazardous materials must be treated as hazardous waste.[8] The waste generator is responsible for determining the properties and proper identification of the generated waste.[2]

  • Empty Containers: Original containers should be used for waste storage if they are in good condition.[8] If a container is empty, it should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions.[8]

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for collecting hazardous waste. This can be a designated section of a fume hood or a cabinet.[8]

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable container. Liquid waste (e.g., solutions containing the compound or rinsates) should be collected in a compatible, leak-proof container. Do not use food containers.[8]

  • Segregate by Waste Type: Keep this compound waste separate from incompatible materials such as strong oxidizers. Group it with other non-halogenated organic solid waste.[8]

Step 3: Labeling and Storage

Accurate labeling is a key regulatory requirement.

  • Label the Container: The waste container must be labeled with the words "Hazardous Waste".[8]

  • Identify Contents: List all chemical components of the waste mixture by their full names (no formulas or abbreviations) and their approximate percentages or volumes.[8]

  • Indicate Hazards: Specify the hazards associated with the waste (e.g., "Combustible Solid," "Irritant").[8]

  • Date the Container: Mark the date when the container first had waste added and the date it became full.[8]

  • Store Securely: Keep the waste container securely capped at all times, except when adding waste.[8] Store it within the designated SAA.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection of the full waste container.[8]

  • Manifesting: For significant quantities of waste, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[6]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Fig 1. Disposal Decision Workflow for this compound cluster_0 cluster_1 Waste Characterization cluster_2 Waste Handling & Collection cluster_3 Final Disposal start Start: Identify Waste This compound is_contaminated Is the material contaminated or mixed with solvents? start->is_contaminated treat_hazardous Treat as Hazardous Waste is_contaminated->treat_hazardous Yes treat_non_hazardous Treat as Non-Hazardous Chemical Waste is_contaminated->treat_non_hazardous No container Select appropriate, sealed waste container treat_hazardous->container treat_non_hazardous->container label_container Label Container: 'Hazardous Waste' List all contents & hazards Add accumulation dates container->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EH&S or licensed waste disposal contractor for pickup store_saa->contact_ehs

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Fmoc-Gly(Cycloheptyl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like Fmoc-Gly(Cycloheptyl)-OH is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid or powder, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.[1]
Chemical Safety GogglesRecommended when there is a risk of splashing or dust generation.
Face ShieldShould be used in addition to safety glasses or goggles for maximum protection during procedures with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable material. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3]
Body Protection Laboratory CoatStandard lab coat for minor tasks.[3]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant splash hazard.[4]
Full-Body SuitMay be required for large-scale operations or in the event of a significant spill.
Respiratory Protection N95 Dust Mask or equivalentRecommended for handling small quantities where dust may be generated.[5]
Air-Purifying Respirator (NIOSH-approved)Necessary for handling large quantities or in poorly ventilated areas.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and operational.

    • Gather all necessary equipment and reagents before starting the experiment.

  • Donning PPE :

    • Put on a lab coat, followed by safety glasses with side shields or goggles.

    • If significant dust is anticipated, use a face shield and an appropriate respirator.

    • Don the recommended chemical-resistant gloves.

  • Weighing and Transfer :

    • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • Close the container tightly after use.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling :

    • Clean the work area thoroughly after the procedure.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. Do not let the product enter drains.[1]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional protocols.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][9]
Minor Spill Evacuate the immediate area. Wear appropriate PPE. Carefully sweep or scoop up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and decontaminate.
Major Spill Evacuate the laboratory and notify emergency personnel. Restrict access to the area. Only trained personnel with appropriate PPE should handle the cleanup.

digraph "Fmoc_Gly_Cycloheptyl_OH_Handling_Workflow" {
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// Nodes start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sds_review [label="Review SDS and Protocols", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_check [label="Gather and Inspect PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Weigh and Handle Chemical\nin Ventilated Area", fillcolor="#FBBC05", fontcolor="#202124"]; experiment [label="Perform Experimental Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; post_handling [label="Post-Handling Procedures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Clean Work Area and Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; doff_ppe [label="Doff and Dispose of PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_hands [label="Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="Segregate and Dispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sds_review; sds_review -> ppe_check; ppe_check -> don_ppe; don_ppe -> handling; handling -> experiment; experiment -> post_handling; post_handling -> decontaminate; decontaminate -> doff_ppe; doff_ppe -> wash_hands; wash_hands -> disposal; disposal -> end; }

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.